molecular formula C14H22N4O7 B12378566 Tetrapeptide-4

Tetrapeptide-4

Cat. No.: B12378566
M. Wt: 358.35 g/mol
InChI Key: SCAKQYSGEIHPLV-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrapeptide-4 is a useful research compound. Its molecular formula is C14H22N4O7 and its molecular weight is 358.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22N4O7

Molecular Weight

358.35 g/mol

IUPAC Name

(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C14H22N4O7/c15-6-10(19)17-8(3-4-11(20)21)14(25)18-5-1-2-9(18)13(24)16-7-12(22)23/h8-9H,1-7,15H2,(H,16,24)(H,17,19)(H,20,21)(H,22,23)/t8-,9-/m0/s1

InChI Key

SCAKQYSGEIHPLV-IUCAKERBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)NC(=O)CN)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)CN)C(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Tetrapeptide-4: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical structure, biological properties, and experimental analysis of the synthetic tetrapeptide, Gly-Glu-Pro-Gly.

Introduction

Tetrapeptide-4, a synthetic peptide with the amino acid sequence Glycyl-L-Glutamyl-L-Prolyl-L-Glycine (GEPG), has emerged as a significant molecule in the fields of dermatology and cosmetology.[1] As a biomimetic peptide, it is designed to mimic naturally occurring protein fragments to elicit specific biological responses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental protocols for the study of this compound, tailored for researchers, scientists, and professionals in drug development. While direct quantitative data for this compound (GEPG) is limited in publicly accessible literature, this guide will leverage data from the closely related and studied tetrapeptide GEKG (Gly-Glu-Lys-Gly) to infer and illustrate its potential biological efficacy.

Chemical Structure and Properties

This compound is a tetrapeptide composed of four amino acids: Glycine, Glutamic Acid, Proline, and Glycine.[1]

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueReference
IUPAC Name (4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid
Amino Acid Sequence Gly-Glu-Pro-Gly (GEPG)
CAS Number 960608-16-6
Molecular Formula C14H22N4O7
Molecular Weight 358.35 g/mol
SMILES String C1C--INVALID-LINK--O)NC(=O)CN">C@HC(=O)NCC(=O)O
Appearance White powder
Solubility Water soluble
Stability Stable for 24 months from date of manufacture at -20℃ to -15℃ in a freezer. Protected from light.

Biological and Pharmacological Properties

This compound is primarily recognized for its role as a skin conditioning and anti-aging agent. Its mechanism of action is believed to involve the stimulation of extracellular matrix (ECM) protein synthesis, which is crucial for maintaining the skin's structural integrity and youthful appearance.

Mechanism of Action: Stimulation of Extracellular Matrix Synthesis

The primary proposed mechanism of action for this compound and similar peptides is the upregulation of key ECM components. These peptides are thought to act as signaling molecules that stimulate fibroblasts to produce more collagen, elastin, and other essential proteins of the dermal matrix. This leads to improved skin elasticity, firmness, and a reduction in the appearance of fine lines and wrinkles.

A study on the closely related tetrapeptide GEKG demonstrated its ability to significantly induce the gene expression of key ECM components in human dermal fibroblasts.

Table 2: In Vitro Gene Expression Analysis of the Tetrapeptide GEKG in Human Dermal Fibroblasts

GeneFold Increase in mRNA Expression (vs. Control)
Collagen, Type I, Alpha 1 (COL1A1) ~1.5-fold
Fibronectin 1 (FN1) ~1.8-fold
Hyaluronan Synthase 1 (HAS1) ~1.7-fold

Data adapted from a study on the tetrapeptide GEKG, which serves as a proxy for the potential activity of this compound (GEPG).

This upregulation of crucial ECM genes suggests a potent mechanism for skin matrix regeneration and repair.

Tetrapeptide_4_Signaling_Pathway This compound This compound Fibroblast Fibroblast This compound->Fibroblast Binds to Receptors Upregulation Upregulation Fibroblast->Upregulation Stimulates Collagen Collagen Upregulation->Collagen of Elastin Elastin Upregulation->Elastin of Fibronectin Fibronectin Upregulation->Fibronectin of Improved_Skin_Properties Improved_Skin_Properties Collagen->Improved_Skin_Properties Elastin->Improved_Skin_Properties Fibronectin->Improved_Skin_Properties

Caption: Proposed signaling pathway of this compound in skin.

Clinical Efficacy in Wrinkle Reduction

Clinical studies on tetrapeptides have demonstrated their potential to reduce the signs of aging. A double-blind, randomized, placebo-controlled study on the tetrapeptide GEKG showed a significant reduction in skin roughness, a key indicator of wrinkles.

Table 3: Clinical Study Results for Wrinkle Reduction with a Tetrapeptide (GEKG)

ParameterTreatment Group (Tetrapeptide)Placebo Group
Change in Skin Roughness Significant decreaseNo significant change

Data adapted from a clinical study on the tetrapeptide GEKG.

These findings suggest that topical application of a formulation containing a bioactive tetrapeptide can lead to visible improvements in skin texture and a reduction in the appearance of wrinkles.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Solid-Phase Peptide Synthesis (SPPS) of Gly-Glu-Pro-Gly

This protocol outlines the manual synthesis of the GEPG tetrapeptide using Fmoc/tBu chemistry.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle (Repeated) Deprotection Deprotection Washing_1 Washing_1 Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Washing_2 Washing_2 Coupling->Washing_2 Washing_2->Deprotection Next Amino Acid Cleavage_and_Deprotection Cleavage_and_Deprotection Washing_2->Cleavage_and_Deprotection Final Cycle Resin_Preparation Resin_Preparation Resin_Preparation->Deprotection Purification Purification Cleavage_and_Deprotection->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Pro-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the glycine attached to the resin.

  • Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Coupling of Proline:

    • In a separate vessel, dissolve Fmoc-Pro-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Allow the activation to proceed for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin as described in step 3.

  • Repeat for Glutamic Acid and Glycine: Repeat the deprotection, washing, and coupling steps for Fmoc-Glu(OtBu)-OH and then for Fmoc-Gly-OH.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94/1/2.5/2.5 v/v/v/w) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using preparative reverse-phase HPLC.

HPLC Analysis of this compound

This protocol describes a standard method for analyzing the purity of the synthesized this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Purified this compound sample

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B (equilibration)

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of this compound. Purity is calculated based on the relative area of the main peptide peak.

In Vitro Analysis of Collagen Gene Expression in Human Dermal Fibroblasts

This protocol details the use of Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) to measure the effect of this compound on collagen gene expression.

RT_qPCR_Workflow Cell_Culture Cell_Culture Peptide_Treatment Peptide_Treatment Cell_Culture->Peptide_Treatment RNA_Extraction RNA_Extraction Peptide_Treatment->RNA_Extraction cDNA_Synthesis cDNA_Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR cDNA_Synthesis->qPCR Data_Analysis Data_Analysis qPCR->Data_Analysis

Caption: Workflow for RT-qPCR analysis of gene expression.

Materials:

  • Human dermal fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound solution

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for COL1A1 and a housekeeping gene (e.g., GAPDH)

Protocol:

  • Cell Culture: Culture HDFs in appropriate flasks until they reach 80-90% confluency.

  • Seeding: Seed the HDFs into 6-well plates and allow them to adhere overnight.

  • Treatment: Replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 0, 1, 10, 50 µg/mL). Incubate for 24-48 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for COL1A1 and the housekeeping gene.

    • Run the qPCR reaction in a real-time PCR system.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in COL1A1 gene expression in the treated cells compared to the untreated control, normalized to the housekeeping gene.

Conclusion

This compound (GEPG) is a synthetic peptide with significant potential in the fields of dermatology and drug development. Its proposed mechanism of stimulating extracellular matrix protein synthesis is supported by data from the closely related peptide GEKG, which has shown efficacy in both in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and biological evaluation of this compound. Further research focusing specifically on the GEPG sequence is warranted to fully elucidate its quantitative effects and optimize its application in therapeutic and cosmetic formulations. The continued investigation of such biomimetic peptides holds great promise for the development of novel and effective treatments for skin aging and other conditions related to ECM degradation.

References

An In-Depth Technical Guide to Tetrapeptide-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-4, a synthetic peptide with the amino acid sequence Gly-Glu-Pro-Gly[1][2][3][4], has emerged as a significant bioactive ingredient in the fields of dermatology and cosmetology. Attributed with the capacity to modulate dermal fibroblast function, it is primarily recognized for its role in stimulating the synthesis of extracellular matrix (ECM) components, thereby offering potential anti-aging and skin-rejuvenating properties. This technical guide provides a comprehensive overview of the core scientific principles of this compound, including its biochemical properties, mechanism of action, and relevant experimental protocols for its analysis and functional assessment. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and cosmetic science.

Introduction

Peptides, short chains of amino acids, are fundamental signaling molecules in a myriad of biological processes. In the context of skin biology, specific peptide sequences can mimic endogenous growth factors and cytokines, influencing cellular behavior and tissue homeostasis. This compound is a biomimetic peptide designed to interact with skin cells, particularly dermal fibroblasts, to promote a more youthful cellular phenotype. Its primary function is believed to be the upregulation of essential ECM proteins, such as collagen, which are crucial for maintaining the structural integrity and elasticity of the skin. The decline in the synthesis of these proteins is a hallmark of chronological aging and photoaging.

Biochemical Profile of this compound

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueReference
Amino Acid Sequence Gly-Glu-Pro-Gly
Molecular Formula C14H22N4O7
Molecular Weight 358.35 g/mol
Appearance White to off-white powder
Solubility Water soluble

Mechanism of Action: The TGF-β/Smad Signaling Pathway

While direct and detailed signaling studies for this compound are not extensively published, the mechanism of action for many collagen-stimulating peptides involves the activation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This pathway is a critical regulator of ECM protein synthesis in dermal fibroblasts. It is hypothesized that this compound acts as an agonist, initiating a signaling cascade that culminates in the increased transcription of genes encoding for collagen and other ECM components.

A proposed signaling pathway for this compound is depicted below:

Tetrapeptide4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_synthesis Protein Synthesis Tetrapeptide4 This compound TGFBR TGF-β Receptor (Type I/II) Tetrapeptide4->TGFBR Binding & Activation Smad23 Smad2/3 TGFBR->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Nuclear Translocation & DNA Binding Transcription Gene Transcription DNA->Transcription mRNA mRNA (Collagen) Transcription->mRNA Collagen Collagen mRNA->Collagen Translation

Proposed signaling pathway for this compound in dermal fibroblasts.

Pathway Description:

  • Receptor Binding and Activation: this compound is proposed to bind to and activate the TGF-β receptor complex (Type I and Type II) on the surface of dermal fibroblasts.

  • Smad Phosphorylation: Upon receptor activation, the intracellular kinase domains of the receptors phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.

  • Smad Complex Formation: The phosphorylated Smad2/3 (p-Smad2/3) then forms a complex with the common mediator Smad (co-Smad), Smad4.

  • Nuclear Translocation and Gene Transcription: This Smad2/3/4 complex translocates into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, notably those encoding for collagen type I and other ECM proteins. This binding initiates the transcription of these genes into messenger RNA (mRNA).

  • Protein Synthesis: The mRNA is then translated in the cytoplasm, leading to the synthesis of new collagen molecules, which are subsequently secreted into the extracellular space to reinforce the dermal matrix.

Experimental Protocols

While specific, published experimental data for this compound is limited, the following protocols outline the standard methodologies that would be employed to characterize its purity, and to assess its in vitro efficacy on dermal fibroblasts.

Purity and Identity Analysis of this compound

4.1.1. High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of this compound purity using reversed-phase HPLC.

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase A) HPLCSys HPLC System (C18 Column) SamplePrep->HPLCSys Injection Gradient Gradient Elution (Water/Acetonitrile with TFA) Detection UV Detection (210-220 nm) HPLCSys->Detection DataAnalysis Data Analysis (Purity Calculation) Detection->DataAnalysis

General workflow for HPLC analysis of this compound.
  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and a data acquisition system.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with 5% Mobile Phase B for at least 15 minutes.

    • Inject 20 µL of the sample solution.

    • Run the gradient elution.

    • Analyze the resulting chromatogram to determine the purity of the peptide based on the peak area.

4.1.2. Mass Spectrometry (MS)

This protocol outlines the general procedure for confirming the molecular weight of this compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Dilute the this compound solution from the HPLC analysis or prepare a fresh solution in 50:50 water:acetonitrile with 0.1% formic acid.

  • Procedure:

    • Infuse the sample into the ESI source.

    • Acquire the mass spectrum in the positive ion mode.

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound (358.35 Da).

In Vitro Efficacy Assessment

4.2.1. Human Dermal Fibroblast Culture

  • Cell Line: Primary human dermal fibroblasts (HDFs).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Culture HDFs to 80-90% confluency.

    • For experiments, seed the cells in appropriate culture plates (e.g., 6-well plates for gene expression analysis, 24-well plates for collagen assays).

    • Allow the cells to adhere overnight before treatment.

4.2.2. Collagen Synthesis Assay (Sircol Assay)

This assay quantifies the amount of newly synthesized soluble collagen.

  • Procedure:

    • Culture HDFs in 24-well plates and treat with various concentrations of this compound (and a vehicle control) for 48-72 hours in serum-free medium.

    • Collect the cell culture supernatant.

    • Use a commercial Sircol Soluble Collagen Assay kit according to the manufacturer's instructions.

    • Measure the absorbance at 555 nm and calculate the collagen concentration based on a standard curve.

4.2.3. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

This method measures the expression levels of collagen-related genes.

qPCR_Workflow CellCulture Cell Culture & Treatment (HDFs + this compound) RNA_Extraction RNA Extraction CellCulture->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR qPCR (SYBR Green) cDNA_Synthesis->qPCR DataAnalysis Data Analysis (Relative Gene Expression) qPCR->DataAnalysis

Workflow for gene expression analysis using qPCR.
  • Procedure:

    • Culture HDFs in 6-well plates and treat with this compound for 24-48 hours.

    • Extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green chemistry and primers specific for collagen type I (COL1A1) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Summary of Quantitative Data

Experimental AssayParameter MeasuredControl (Vehicle)This compound (X µM)Fold Change/ % Increase
Sircol Collagen Assay Soluble Collagen (µg/mL)ValueValueCalculated Value
qPCR Relative COL1A1 mRNA Expression1.0ValueCalculated Value

Conclusion

This compound (Gly-Glu-Pro-Gly) is a synthetic peptide with significant potential in the field of skin rejuvenation. Its proposed mechanism of action via the TGF-β/Smad signaling pathway provides a strong rationale for its use in stimulating collagen synthesis in dermal fibroblasts. While further research is needed to fully elucidate its detailed molecular interactions and to provide robust quantitative data on its efficacy, the information and standardized protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic and cosmetic applications of this promising bioactive peptide. The provided experimental workflows can be adapted to rigorously evaluate the performance of this compound and similar molecules, contributing to the development of evidence-based anti-aging interventions.

References

Tetrapeptide-4: A Technical Guide to its Mechanism of Action in Skin Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-4 is a synthetic peptide that has emerged as a significant bioactive ingredient in skincare, primarily recognized for its anti-aging and skin-rejuvenating properties. Composed of four amino acids, this molecule mimics the action of endogenous growth factors to stimulate the synthesis of crucial extracellular matrix (ECM) components. This technical guide provides an in-depth exploration of the mechanism of action of this compound in skin cells, with a focus on its impact on collagen, elastin, and fibronectin production. Detailed experimental protocols for key assays and a comprehensive overview of the involved signaling pathways are presented to facilitate further research and development in the field of dermatology and cosmetic science.

Introduction

The structural integrity and youthful appearance of the skin are largely dependent on the extracellular matrix (ECM), a complex network of proteins and glycosaminoglycans. Collagen, elastin, and fibronectin are principal components of the ECM, providing tensile strength, elasticity, and a scaffold for cellular organization, respectively. With age and exposure to environmental stressors, the synthesis of these vital proteins declines, leading to the visible signs of aging such as wrinkles, fine lines, and loss of firmness.

This compound, a synthetically derived peptide, has demonstrated significant potential in counteracting these degenerative processes. It is believed to act as a signaling molecule, interacting with cellular receptors to modulate gene expression and protein synthesis, thereby promoting ECM regeneration.[1] This guide delves into the core mechanisms by which this compound exerts its effects on dermal fibroblasts and keratinocytes, the primary cell types responsible for maintaining skin health.

Mechanism of Action: Stimulation of Extracellular Matrix Synthesis

This compound primarily functions by upregulating the production of key ECM proteins within dermal fibroblasts. This action helps to restore the structural framework of the dermis, leading to improved skin elasticity and a reduction in the appearance of wrinkles.

Collagen Synthesis

This compound, particularly sequences like Glycine-Glutamic Acid-Lysine-Glycine (GEKG), has been shown to significantly increase the synthesis of collagen type I, the most abundant collagen in the skin.[2][3] This is achieved through the upregulation of the COL1A1 gene, which encodes the alpha-1 chain of type I collagen. In vitro studies have demonstrated a notable increase in COL1A1 gene expression in human dermal fibroblasts upon treatment with specific tetrapeptides.[4]

Elastin Synthesis

In addition to collagen, this compound also stimulates the production of elastin, the protein responsible for the skin's ability to recoil and maintain its shape. Treatment of dermal fibroblasts with certain collagen-derived peptides has been shown to significantly increase the gene expression of elastin (ELN).[4] This contributes to the restoration of skin elasticity and firmness.

Fibronectin Synthesis

Fibronectin is a crucial glycoprotein that plays a vital role in cell adhesion, migration, and ECM organization. This compound has been reported to enhance the production of fibronectin by dermal fibroblasts, further contributing to the integrity and regeneration of the dermal matrix.

Quantitative Data on ECM Protein Synthesis

The following table summarizes the quantitative effects of specific tetrapeptides on the gene expression of key ECM proteins in human dermal fibroblasts, as reported in scientific literature.

GenePeptide ConcentrationIncubation TimeFold Increase in Gene ExpressionReference
COL1A10.01% (w/v)24 hours2.08 ± 0.08
ELN0.01% (w/v)24 hours1.35 ± 0.13

Note: The data presented is based on in vitro studies and may vary depending on the specific tetrapeptide sequence, concentration, and experimental conditions.

Signaling Pathway: The TGF-β/Smad Cascade

The stimulatory effects of this compound on ECM synthesis are largely mediated through the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This pathway is a central regulator of fibroblast activity and ECM homeostasis.

Upon binding to its receptor on the fibroblast cell membrane, this compound is thought to initiate a signaling cascade that mimics the action of TGF-β. This leads to the phosphorylation and activation of Smad2 and Smad3 proteins. The activated Smad proteins then form a complex with Smad4, which translocates to the nucleus. Inside the nucleus, this complex acts as a transcription factor, binding to the promoter regions of target genes, including COL1A1, ELN, and FN1, thereby upregulating their transcription and subsequent protein synthesis.

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tetrapeptide4 This compound TGFbR TGF-β Receptor (Type I/II) Tetrapeptide4->TGFbR Binds and Activates Smad23_inactive Smad2/3 (Inactive) TGFbR->Smad23_inactive Phosphorylates Smad23_active p-Smad2/3 (Active) Smad23_inactive->Smad23_active Smad_complex p-Smad2/3-Smad4 Complex Smad23_active->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocates and Binds to Promoter mRNA mRNA (COL1A1, ELN, FN1) DNA->mRNA Gene Transcription Proteins ECM Proteins (Collagen, Elastin, Fibronectin) mRNA->Proteins Protein Synthesis Experimental_Workflow cluster_planning Phase 1: Initial Screening cluster_mechanism Phase 2: Mechanism of Action cluster_signaling Phase 3: Signaling Pathway Analysis cluster_analysis Phase 4: Data Analysis & Conclusion CellCulture Cell Culture (Human Dermal Fibroblasts) ViabilityAssay Cell Viability Assay (MTT) (Determine Non-Toxic Dose) CellCulture->ViabilityAssay qPCR Quantitative PCR (Gene Expression of COL1A1, ELN) ViabilityAssay->qPCR CollagenAssay Sirius Red Assay (Collagen Protein Quantification) ViabilityAssay->CollagenAssay ElastinAssay Fastin Elastin Assay (Elastin Protein Quantification) ViabilityAssay->ElastinAssay WesternBlot_FN Western Blot (Fibronectin Protein) ViabilityAssay->WesternBlot_FN WesternBlot_Smad Western Blot (Phospho-Smad2/3) ViabilityAssay->WesternBlot_Smad DataAnalysis Data Analysis and Interpretation qPCR->DataAnalysis CollagenAssay->DataAnalysis ElastinAssay->DataAnalysis WesternBlot_FN->DataAnalysis WesternBlot_Smad->DataAnalysis Conclusion Conclusion on Efficacy and Mechanism DataAnalysis->Conclusion

References

An In-Depth Technical Guide to In Vitro Studies of Tetrapeptide-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-4, a synthetic peptide composed of four amino acids, has emerged as a significant bioactive ingredient in dermatological and cosmetic research. Its purported benefits, primarily revolving around anti-aging and skin repair, are attributed to its influence on the extracellular matrix (ECM). This technical guide provides a comprehensive overview of the in vitro methodologies used to investigate the efficacy and mechanism of action of this compound and its analogs. It includes detailed experimental protocols, quantitative data from representative studies, and visualizations of key signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

This compound and its related oligopeptides are designed to mimic endogenous peptides, acting as signaling molecules that can modulate cellular functions.[1][2] In the context of dermatology, these peptides are primarily investigated for their ability to stimulate the synthesis of crucial extracellular matrix proteins, thereby improving skin structure and reducing the signs of aging.[3][4] In vitro studies are fundamental in elucidating the bioactivity of these peptides, providing a controlled environment to assess their effects on cellular processes, gene expression, and protein synthesis. This guide focuses on the in vitro evaluation of this compound, with a particular emphasis on its role in promoting ECM integrity.

Mechanism of Action: Stimulation of the Extracellular Matrix

The primary mechanism of action attributed to this compound and its analogs, such as Tetrapeptide-21 (GEKG), is the upregulation of key components of the extracellular matrix.[5] These peptides are believed to act as "matrikines," which are peptide fragments derived from ECM proteins that can, in turn, stimulate further ECM synthesis, creating a positive feedback loop for skin regeneration.

Upregulation of ECM Gene Expression

In vitro studies utilizing human dermal fibroblasts have demonstrated the capacity of tetrapeptides to significantly increase the mRNA expression of genes encoding for essential ECM proteins.

Table 1: Effect of Tetrapeptide-21 (GEKG) on Extracellular Matrix Gene Expression in Human Dermal Fibroblasts

GeneTreatmentFold Increase vs. Control (24h)Fold Increase vs. Control (72h)
COL1A1 (Collagen Type I Alpha 1 Chain)GEKG (10 ppm)1.72.1
HAS1 (Hyaluronan Synthase 1)GEKG (10 ppm)1.41.8
FN1 (Fibronectin 1)GEKG (10 ppm)1.51.9

Data synthesized from in vitro studies on human dermal fibroblasts.

Signaling Pathways

The stimulatory effects of tetrapeptides on ECM production are mediated through complex cell signaling pathways. While the precise pathways for this compound are still under detailed investigation, evidence from related bioactive peptides suggests the involvement of the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central regulators of collagen synthesis.

TGF_MAPK_Signaling Tetrapeptide4 This compound Receptor Cell Surface Receptor Tetrapeptide4->Receptor TGF_R TGF-β Receptor Complex Receptor->TGF_R Activates MAPK_Cascade MAPK Cascade (ERK/JNK/p38) Receptor->MAPK_Cascade Activates SMADs SMAD 2/3 TGF_R->SMADs Phosphorylates AP1 AP-1 MAPK_Cascade->AP1 Activates SMAD4 SMAD 4 SMADs->SMAD4 SMAD_Complex SMAD 2/3/4 Complex Nucleus Nucleus AP1->Nucleus Translocates to SMAD_Complex->Nucleus Translocates to Gene_Expression ↑ Gene Expression (COL1A1, FN1, HAS1) ECM_Synthesis ↑ ECM Protein Synthesis Gene_Expression->ECM_Synthesis

Proposed Signaling Pathway for this compound-Induced ECM Synthesis.

In Vitro Experimental Protocols

A systematic in vitro evaluation of this compound involves a series of assays to determine its bioactivity, cytotoxicity, and specific effects on cellular processes.

Experimental_Workflow Start Start: In Vitro Investigation of this compound Cell_Culture 1. Cell Culture (Human Dermal Fibroblasts) Start->Cell_Culture Cytotoxicity 2. Cytotoxicity Assessment (MTT Assay) Cell_Culture->Cytotoxicity Safe_Concentration Determine Non-Toxic Concentration Range Cytotoxicity->Safe_Concentration Gene_Expression 3. Gene Expression Analysis (RT-qPCR for COL1A1, FN1, HAS1) Safe_Concentration->Gene_Expression Proceed with safe concentrations Cell_Migration 5. Cell Migration Assay (Wound Scratch Assay) Safe_Concentration->Cell_Migration Proceed with safe concentrations Antioxidant 6. Antioxidant Activity (DPPH Assay) Safe_Concentration->Antioxidant Proceed with safe concentrations Protein_Synthesis 4. Protein Synthesis Quantification (ELISA for Collagen, Fibronectin) Gene_Expression->Protein_Synthesis Data_Analysis 7. Data Analysis & Interpretation Protein_Synthesis->Data_Analysis Cell_Migration->Data_Analysis Antioxidant->Data_Analysis Conclusion Conclusion: Efficacy & Mechanism Data_Analysis->Conclusion

Logical Workflow for In Vitro Evaluation of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the optimal non-toxic concentration range of this compound for subsequent experiments.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Seed HDFs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used for the peptide stock).

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Gene Expression Analysis (RT-qPCR)

This method quantifies the effect of this compound on the mRNA levels of target genes.

Materials:

  • HDFs cultured in 6-well plates

  • This compound at a pre-determined non-toxic concentration

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., COL1A1, FN1, HAS1) and a housekeeping gene (e.g., GAPDH)

Protocol:

  • Treat confluent HDFs with this compound for 24 and 72 hours.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protein Synthesis Quantification (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of specific proteins, such as collagen, secreted by the cells into the culture medium.

Materials:

  • Cell culture supernatant from this compound treated HDFs

  • Collagen Type I ELISA kit

  • Microplate reader

Protocol:

  • Coat a 96-well plate with a capture antibody specific for Collagen Type I.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate again and add a substrate for the enzyme.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of Collagen Type I in the samples based on the standard curve.

Cell Migration Assay (Wound Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of fibroblasts, which is crucial for wound healing processes.

Materials:

  • HDFs cultured in 6-well plates to confluence

  • This compound

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Create a "scratch" or a cell-free gap in a confluent monolayer of HDFs using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing this compound at the desired concentration.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

  • Measure the area of the scratch at each time point using image analysis software.

  • Calculate the percentage of wound closure over time to assess the rate of cell migration.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay evaluates the potential of this compound to scavenge free radicals.

Materials:

  • This compound solution at various concentrations

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well plate

  • Spectrophotometer

Protocol:

  • Add 100 µL of this compound solution at different concentrations to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Data Presentation and Interpretation

All quantitative data should be presented with appropriate statistical analysis (e.g., mean ± standard deviation, p-values). Results should be compared to a vehicle control to determine the specific effects of this compound. Dose-response curves are often generated to determine the optimal effective concentration.

Conclusion

The in vitro methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of this compound. By systematically assessing its effects on cell viability, gene expression, protein synthesis, cell migration, and antioxidant activity, researchers can gain a thorough understanding of its potential as a bioactive ingredient for dermatological applications. The provided protocols and visualizations serve as a practical resource for designing and executing in vitro studies to further explore the therapeutic and cosmetic potential of this compound and other novel oligopeptides.

References

Preliminary Toxicity Assessment of Tetrapeptide-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicity of Tetrapeptide-4. A comprehensive toxicological evaluation requires further targeted in vitro and in vivo studies.

Executive Summary

This compound is a synthetic peptide, commonly composed of glycine, glutamic acid, and proline residues, utilized in the cosmetics industry for its skin-conditioning properties.[1][2][3] Based on available data, it is generally considered safe for topical application and has been assigned low hazard scores for carcinogenicity, immunotoxicity, and reproductive toxicity by organizations such as the Environmental Working Group (EWG).[1][2] It is also considered non-comedogenic. However, there is a notable lack of publicly available, in-depth clinical studies and quantitative toxicological data specifically for this compound. This guide provides a preliminary assessment based on the limited direct information and supplements it with data from structurally related peptides to infer potential toxicological endpoints and guide future research.

In Vitro Toxicity Assessment

Cytotoxicity

While no specific studies on this compound were found, the general approach to assessing peptide cytotoxicity involves assays that measure cell viability and membrane integrity. A standard method is the MTT assay, which assesses metabolic activity.

General Experimental Protocol: MTT Cytotoxicity Assay

A typical workflow for an MTT assay to determine the cytotoxic potential of a peptide is as follows:

  • Cell Seeding: Plate cells (e.g., human dermal fibroblasts) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of the test peptide in a complete culture medium. Replace the existing medium with the peptide-containing medium.

  • Incubation: Incubate the cells with the peptide for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined.

Diagram: General MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Fibroblasts) Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Peptide_Dilution This compound Serial Dilutions Treatment Treat Cells with Peptide Peptide_Dilution->Treatment Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance Read Absorbance (570nm) Formazan_Solubilization->Absorbance Viability_Calc Calculate % Cell Viability Absorbance->Viability_Calc IC50 Determine IC50 Viability_Calc->IC50

Caption: Workflow for assessing peptide cytotoxicity using the MTT assay.

Genotoxicity

No genotoxicity studies specifically for this compound were identified. Generally, peptides composed of natural amino acids are not expected to interact directly with DNA or chromosomal material and may not require genotoxicity testing. However, for modified peptides or as part of a comprehensive safety assessment, tests like the Ames assay (for mutagenicity) are often conducted.

For instance, a 0.5% solution of the related Palmitoyl Pentapeptide-4 was found to be non-mutagenic in an Ames test.

In Vivo and Human Studies

There is a lack of published in vivo toxicology studies, such as acute oral or dermal toxicity, for this compound. The available information is primarily from its use in cosmetic applications.

Dermal Irritation and Sensitization

This compound is generally considered safe for topical use, with side effects being uncommon. A patch test is always recommended before widespread use to rule out individual adverse reactions.

For comparison, studies on other peptides provide insight into how these endpoints are evaluated:

  • Palmitoyl Pentapeptide-4: Tested at 0.01%, it was not irritating in an acute dermal irritation test in rabbits (following OECD TG 404) or in a 2-week study in guinea pigs. In a human repeated insult patch test (HRIPT) with 51 subjects, a mixture containing 100 ppm of Palmitoyl Pentapeptide-4 did not cause irritation or sensitization.

  • Peptide 14: In a human repeated insult patch test involving 54 participants, a 1 mM solution of Peptide 14 did not produce any visible skin reactions.

Table 1: Summary of Dermal Toxicity Data for Surrogate Peptides

Test ArticleSpecies/ModelConcentrationEndpointResultCitation
Palmitoyl Pentapeptide-4Rabbit0.01%Acute Dermal IrritationNot irritating
Palmitoyl Pentapeptide-4Guinea Pig0.01%Dermal Irritation (2-wk)Not irritating
Palmitoyl Pentapeptide-4Guinea Pig0.0075% (induction)Skin SensitizationNot sensitizing
Palmitoyl Pentapeptide-4Human (n=51)100 ppmIrritation & SensitizationNo adverse reactions
Peptide 14Human (n=54)1 mMIrritation & SensitizationNo adverse reactions

Diagram: Dermal Sensitization (GPMT) Workflow Logic

GPMT_Workflow cluster_induction Induction Phase cluster_challenge Challenge Phase cluster_scoring Scoring & Evaluation Intradermal Day 0: Intradermal Injections (Test Article, Vehicle, Adjuvant) Topical_Induction Day 7: Topical Application (Test Article) Intradermal->Topical_Induction Topical_Challenge Day 21: Topical Challenge (Test Article on naive site) Topical_Induction->Topical_Challenge Scoring_24h Score Challenge Site at 24 hours Topical_Challenge->Scoring_24h Scoring_48h Score Challenge Site at 48 hours Scoring_24h->Scoring_48h Evaluation Evaluate Sensitization Potential Scoring_48h->Evaluation

Caption: Logical flow of a Guinea Pig Maximization Test (GPMT) for skin sensitization.

Other Toxicological Considerations

Comedogenicity

This compound has a comedogenic rating of 0, indicating that it is not likely to cause pore blockages (comedones), making it suitable for acne-prone skin.

Impurities

The toxicity of synthetic peptides can sometimes be attributed to impurities from the manufacturing process, such as residual solvents (e.g., trifluoroacetic acid - TFA), truncated peptide sequences, or protecting groups. It is crucial to use highly purified peptides (ideally >95%) in formulations and toxicological studies.

Conclusion and Future Directions

The currently available data suggests that this compound has a low toxicity profile when used topically in cosmetic formulations. It is generally considered non-irritating, non-sensitizing, and non-comedogenic. However, this assessment is largely qualitative and based on its use history rather than on a robust, publicly available toxicological dataset.

For a comprehensive understanding of the safety of this compound, especially for novel applications or higher concentrations, the following studies are recommended:

  • In Vitro Cytotoxicity: Determination of IC50 values in relevant skin cell lines (e.g., human dermal fibroblasts, keratinocytes).

  • In Vitro Genotoxicity: A standard battery of tests, including an Ames test for mutagenicity and a micronucleus assay for clastogenicity.

  • Dermal Absorption: An in vitro study using human skin models to quantify the extent of dermal penetration.

  • Skin Sensitization: A validated in vitro method (e.g., Direct Peptide Reactivity Assay - DPRA) or an in vivo study if required.

  • Phototoxicity: Assessment of potential adverse effects upon exposure to UV radiation.

The execution of these studies would provide the necessary quantitative data to build a complete toxicological profile for this compound, ensuring its safety for a broader range of applications.

References

An In-depth Technical Guide to the Solubility and Stability Profile of Tetrapeptide-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-4, a synthetic peptide comprised of four amino acids, has garnered significant interest in the cosmetic and pharmaceutical fields for its role in promoting skin health and extracellular matrix (ECM) synthesis. This technical guide provides a comprehensive overview of the solubility and stability of this compound, crucial parameters for its formulation, efficacy, and shelf-life. This document details its solubility in various solvents, its stability under different environmental conditions, and the analytical methodologies used for its assessment. Furthermore, it elucidates the potential signaling pathway through which this compound exerts its biological effects. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development of products containing this compound.

Introduction

This compound is a biomimetic peptide designed to stimulate the production of key components of the extracellular matrix, such as collagen, elastin, and fibronectin.[1][2] By mimicking the action of growth factors, it supports the skin's natural repair mechanisms, making it a popular ingredient in anti-aging and skin-conditioning formulations.[3][4] Understanding the physicochemical properties of this compound is paramount for developing stable and effective formulations. This guide provides an in-depth analysis of its solubility and stability profile, supported by detailed experimental protocols and visual representations of its mechanism of action.

Solubility Profile

The solubility of a peptide is a critical factor in its formulation and bioavailability. This compound is generally characterized as a water-soluble molecule.[1] However, its solubility can be influenced by the solvent system, pH, and the presence of other formulation excipients.

Solubility in Various Solvents

Quantitative data on the solubility of this compound in a wide range of cosmetic and pharmaceutical solvents is not extensively available in peer-reviewed literature. The following table provides a summary of its known solubility and expected solubility based on general peptide characteristics.

Solvent SystemSolubility (mg/mL)Remarks
WaterSolubleGenerally soluble, but the exact limit may vary with pH and temperature.
Dimethyl Sulfoxide (DMSO)33.33Ultrasonic assistance may be required for complete dissolution.
EthanolSparingly SolubleExpected to have lower solubility compared to water.
Propylene GlycolModerately SolubleCommonly used as a solvent in topical formulations.
GlycerinSolubleExpected to be soluble due to its polar nature.

Note: The solubility values presented are based on available data and general peptide chemistry. It is highly recommended to perform experimental solubility studies for specific formulation development.

Experimental Protocol for Solubility Assessment

A precise and reproducible method for determining peptide solubility is essential for formulation development.

Objective: To determine the saturation solubility of this compound in a given solvent system.

Materials:

  • This compound powder

  • Selected solvents (e.g., deionized water, DMSO, ethanol, propylene glycol)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV at 214-280 nm)

Procedure:

  • Add an excess amount of this compound powder to a known volume of the selected solvent in a vial.

  • Seal the vial and agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow any undissolved peptide to settle.

  • Centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Calculate the saturation solubility in mg/mL.

Stability Profile

The stability of this compound is a critical quality attribute that affects its safety and efficacy over time. Degradation can be induced by various factors, including temperature, pH, and light.

Temperature Stability

This compound is most stable when stored in a frozen state. For long-term storage, temperatures between -20°C and -15°C are recommended, which can preserve its integrity for up to 24 months. In solution, stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month. Elevated temperatures can accelerate degradation reactions such as hydrolysis and deamidation.

pH Stability

The pH of a formulation can significantly impact the stability of peptides. While specific data for this compound is limited, peptides are generally most stable at a pH range of 5.0 to 7.0. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of peptide bonds, leading to a loss of activity.

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of peptides. It is recommended to protect this compound from light during storage and in formulations. Photodegradation can involve complex photochemical reactions that alter the peptide's structure and function.

Stability Indicating Method (SIM) using HPLC

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products in a stability study.

Materials:

  • This compound reference standard

  • Forced degradation samples (acid, base, oxidative, thermal, and photolytic stress)

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

  • Reversed-phase C18 column

  • Mobile phase (e.g., acetonitrile and water with a modifier like trifluoroacetic acid)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before analysis.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before analysis.

    • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a defined period.

    • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained.

  • HPLC Method Development:

    • Develop a gradient elution method using a C18 column to achieve separation of the intact this compound from its degradation products.

    • The mobile phase typically consists of an aqueous component (e.g., water with 0.1% TFA) and an organic component (e.g., acetonitrile with 0.1% TFA).

    • Optimize the gradient, flow rate, and column temperature to achieve good resolution and peak shape.

    • Use a DAD to monitor the elution profile at multiple wavelengths and to check for peak purity.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Potential Degradation Pathways

Peptides can degrade through several chemical pathways:

  • Hydrolysis: Cleavage of the peptide bonds, often catalyzed by acidic or basic conditions.

  • Deamidation: Conversion of asparagine or glutamine residues to aspartic acid or glutamic acid, respectively.

  • Oxidation: Modification of susceptible amino acid residues, such as methionine or tryptophan, in the presence of oxidizing agents.

  • Racemization: Conversion of an L-amino acid to a D-amino acid, which can affect biological activity.

The following diagram illustrates a general workflow for a peptide stability study.

G Experimental Workflow for Peptide Stability Study cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_study Stability Testing cluster_results Data Analysis Peptide This compound Stock Solution Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Peptide->Forced_Deg HPLC_Dev HPLC Method Development (Stability-Indicating) Forced_Deg->HPLC_Dev HPLC_Val HPLC Method Validation (ICH Guidelines) HPLC_Dev->HPLC_Val Real_Time Real-Time Stability (e.g., 25°C/60% RH) HPLC_Val->Real_Time Accelerated Accelerated Stability (e.g., 40°C/75% RH) HPLC_Val->Accelerated Quant Quantification of this compound and Degradation Products Real_Time->Quant Accelerated->Quant Kinetics Degradation Kinetics and Shelf-Life Estimation Quant->Kinetics

Workflow for a comprehensive peptide stability study.

Mechanism of Action: Signaling Pathway

This compound is believed to function as a "matrikine," a peptide fragment derived from extracellular matrix proteins that can regulate cellular activities. It is thought to mimic the action of growth factors, stimulating fibroblasts to synthesize collagen and other ECM components. A plausible signaling pathway involves the activation of the Transforming Growth Factor-beta (TGF-β) pathway, a key regulator of collagen synthesis.

The following diagram illustrates a putative signaling pathway for this compound-induced collagen synthesis.

G Putative Signaling Pathway of this compound in Skin Fibroblasts cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_synthesis Protein Synthesis Tetrapeptide4 This compound TGF_Receptor TGF-β Receptor Complex Tetrapeptide4->TGF_Receptor Binds and Activates SMAD2_3 SMAD2/3 TGF_Receptor->SMAD2_3 Phosphorylates SMAD_Complex SMAD2/3-SMAD4 Complex SMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Transcription Gene Transcription SMAD_Complex->Transcription Translocates to Nucleus Collagen_mRNA Collagen mRNA Transcription->Collagen_mRNA Collagen Pro-collagen Collagen_mRNA->Collagen Translation ECM Extracellular Matrix (Collagen) Collagen->ECM Secretion and Assembly

Proposed signaling cascade for this compound.

Conclusion

This compound exhibits favorable solubility in aqueous systems and demonstrates good stability when stored under appropriate conditions. However, its stability is susceptible to environmental factors such as high temperature, extreme pH, and light exposure. For the successful development of formulations containing this compound, it is imperative to conduct thorough solubility and stability studies using validated analytical methods. The proposed mechanism of action via the TGF-β signaling pathway provides a basis for understanding its biological efficacy in promoting extracellular matrix synthesis. Further research is warranted to establish a more detailed and quantitative understanding of the physicochemical properties and degradation kinetics of this compound to optimize its use in cosmetic and pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Tetrapeptide-4 (Gly-Glu-Pro-Gly)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-4, with the amino acid sequence Glycyl-L-Glutamyl-L-Prolyl-Glycine (GEPG), is a synthetic peptide that has garnered significant interest in the cosmetic and dermatological fields for its skin conditioning and anti-aging properties.[1] It is believed to stimulate the synthesis of extracellular matrix proteins such as collagen and elastin, thereby improving skin elasticity and reducing the appearance of wrinkles.[2][3] The production of this compound is efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), a technique that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[1]

This document provides a detailed protocol for the manual solid-phase synthesis of this compound using the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) protection strategy.

Experimental Protocols

Materials and Reagents

The following tables summarize the necessary materials and reagents for the synthesis of this compound on a standard 0.1 mmol scale.

Table 1: Solid Support and Amino Acids

ReagentMolecular Weight ( g/mol )Amount (0.1 mmol Scale)Equivalents
Rink Amide Resin (100-200 mesh, ~0.5 mmol/g)N/A200 mg1.0
Fmoc-Gly-OH297.31119 mg (0.4 mmol)4.0
Fmoc-Pro-OH337.39135 mg (0.4 mmol)4.0
Fmoc-Glu(OtBu)-OH425.47170 mg (0.4 mmol)4.0

Table 2: Solvents and Reagents for SPPS

ReagentFormula/CompositionVolume/Amount (0.1 mmol Scale)Purpose
N,N-Dimethylformamide (DMF)C₃H₇NOAs requiredSwelling, Washing, Solvent
Dichloromethane (DCM)CH₂Cl₂As requiredWashing
Piperidine in DMF (20% v/v)C₅H₁₁N in DMF5 mL per deprotectionFmoc deprotection
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)C₁₁H₁₆F₆N₅OP144 mg (0.38 mmol)Coupling reagent
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N139 µL (0.8 mmol)Activation base
Cleavage Cocktail (Reagent K)TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)10 mLCleavage and deprotection
Diethyl ether (cold)(C₂H₅)₂O~100 mLPeptide precipitation
Synthesis Workflow

The synthesis of this compound follows a cyclical process of deprotection and coupling for each amino acid, followed by a final cleavage and purification step.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Repeat 3x Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Repeat 3x Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat 3x Wash2->Deprotection Repeat 3x Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (Reagent K) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Figure 1. Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Step-by-Step Protocol

1. Resin Preparation (Day 1)

1.1. Weigh 200 mg of Rink Amide resin (~0.1 mmol) and place it into a fritted syringe reaction vessel. 1.2. Add 5 mL of DMF to the resin and allow it to swell for 1-2 hours at room temperature with occasional agitation.[4] 1.3. After swelling, drain the DMF.

2. First Amino Acid Coupling: Fmoc-Gly-OH (Day 1)

2.1. Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL). 2.2. Amino Acid Coupling: 2.2.1. In a separate vial, dissolve Fmoc-Gly-OH (119 mg, 0.4 mmol) and HBTU (144 mg, 0.38 mmol) in 3 mL of DMF. 2.2.2. Add DIPEA (139 µL, 0.8 mmol) to the amino acid solution and allow it to pre-activate for 2 minutes. 2.2.3. Add the activated amino acid solution to the deprotected resin. 2.2.4. Agitate the reaction mixture for 1-2 hours at room temperature. 2.3. Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Subsequent Amino Acid Couplings (Day 1-2)

Repeat the Fmoc deprotection (Step 2.1) and amino acid coupling (Step 2.2) steps for the remaining amino acids in the following order:

  • Fmoc-Pro-OH (135 mg, 0.4 mmol)

  • Fmoc-Glu(OtBu)-OH (170 mg, 0.4 mmol)

  • Fmoc-Gly-OH (119 mg, 0.4 mmol)

Note on Proline Coupling: The coupling of proline can sometimes be slower. It is advisable to allow for a 2-hour coupling time to ensure complete reaction.

4. Final Deprotection and Cleavage (Day 2)

4.1. After the final coupling, perform a final Fmoc deprotection as described in Step 2.1. 4.2. Wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes. 4.3. Cleavage: 4.3.1. Prepare 10 mL of Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT - 82.5:5:5:5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. 4.3.2. Add the cleavage cocktail to the dry peptide-resin. 4.3.3. Gently agitate the mixture at room temperature for 2-3 hours. 4.4. Precipitation: 4.4.1. Filter the cleavage mixture to separate the resin and collect the filtrate. 4.4.2. Add the filtrate dropwise to a centrifuge tube containing approximately 50 mL of cold (-20°C) diethyl ether. A white precipitate of the crude peptide should form. 4.4.3. Centrifuge the suspension to pellet the peptide. 4.4.4. Decant the ether and wash the peptide pellet with cold diethyl ether twice more. 4.4.5. Dry the crude peptide pellet under vacuum.

Purification and Analysis

5.1. Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture. 5.2. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. 5.3. Analyze the collected fractions by mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the identity of the peptide (Expected [M+H]⁺ ≈ 387.15 g/mol ). 5.4. Pool the pure fractions and lyophilize to obtain the final this compound as a white, fluffy powder.

Expected Yield: The typical yield for the solid-phase synthesis of a short peptide like a tetrapeptide is in the range of 20-50% after purification, depending on the efficiency of each coupling and deprotection step.

Biological Activity and Signaling Pathway

This compound is reported to enhance the structural integrity of the skin by stimulating the production of key extracellular matrix (ECM) components in dermal fibroblasts. While the precise signaling cascade is a subject of ongoing research, a plausible mechanism involves the interaction of the peptide with cell surface receptors, leading to the activation of intracellular signaling pathways that upregulate the expression of collagen and elastin genes.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_synthesis Protein Synthesis Tetrapeptide4 This compound (GEPG) Receptor Fibroblast Receptor Tetrapeptide4->Receptor Signaling_Cascade Signaling Cascade (e.g., TGF-β pathway activation) Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Upregulation of Collagen & Elastin Genes Transcription_Factors->Gene_Expression Collagen_Synthesis Increased Collagen & Elastin Synthesis Gene_Expression->Collagen_Synthesis

References

Fmoc-Based Solid-Phase Synthesis of Tetrapeptide-4 (Gly-Glu-Pro-Gly): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of Tetrapeptide-4 (Gly-Glu-Pro-Gly) using Fmoc-based solid-phase peptide synthesis (SPPS). This compound is a signal peptide known for its application in cosmetic formulations to stimulate the synthesis of extracellular matrix proteins such as collagen and elastin, thereby possessing anti-aging properties.[1][2][3] This application note includes comprehensive experimental protocols for manual synthesis, data on expected yield and purity, and an overview of the analytical characterization methods. A detailed diagram of the relevant cell signaling pathway is also provided.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and high-purity production of peptides.[4][5] The Fmoc/tBu strategy is a widely adopted methodology due to its mild deprotection conditions, which are compatible with a wide range of amino acid derivatives. This compound, with the sequence Gly-Glu-Pro-Gly (GEPG), is a bioactive peptide that acts as a signal peptide to modulate cellular responses. In the context of dermatology and cosmetics, such peptides are of great interest for their ability to stimulate fibroblasts to produce key structural proteins of the skin, thereby improving its elasticity and reducing the appearance of wrinkles.

Synthesis Workflow

The synthesis of this compound is carried out on a solid support resin, starting from the C-terminal amino acid (Glycine) and sequentially adding the subsequent amino acids (Proline, Glutamic Acid, and Glycine). Each cycle of amino acid addition involves two key steps: the removal of the temporary Nα-Fmoc protecting group and the coupling of the next Fmoc-protected amino acid.

SPPS_Workflow Resin Resin Support Load_Gly Load Fmoc-Gly-OH Resin->Load_Gly Fmoc_Gly_Resin Fmoc-Gly-Resin Load_Gly->Fmoc_Gly_Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Gly_Resin->Deprotection1 Gly_Resin H2N-Gly-Resin Deprotection1->Gly_Resin Coupling_Pro Couple Fmoc-Pro-OH Gly_Resin->Coupling_Pro Fmoc_Pro_Gly_Resin Fmoc-Pro-Gly-Resin Coupling_Pro->Fmoc_Pro_Gly_Resin Deprotection2 Fmoc Deprotection Fmoc_Pro_Gly_Resin->Deprotection2 Pro_Gly_Resin H2N-Pro-Gly-Resin Deprotection2->Pro_Gly_Resin Coupling_Glu Couple Fmoc-Glu(OtBu)-OH Pro_Gly_Resin->Coupling_Glu Fmoc_Glu_Pro_Gly_Resin Fmoc-Glu(OtBu)-Pro-Gly-Resin Coupling_Glu->Fmoc_Glu_Pro_Gly_Resin Deprotection3 Fmoc Deprotection Fmoc_Glu_Pro_Gly_Resin->Deprotection3 Glu_Pro_Gly_Resin H2N-Glu(OtBu)-Pro-Gly-Resin Deprotection3->Glu_Pro_Gly_Resin Coupling_Gly2 Couple Fmoc-Gly-OH Glu_Pro_Gly_Resin->Coupling_Gly2 Fmoc_Tetrapeptide_Resin Fmoc-Gly-Glu(OtBu)-Pro-Gly-Resin Coupling_Gly2->Fmoc_Tetrapeptide_Resin Final_Deprotection Final Fmoc Deprotection Fmoc_Tetrapeptide_Resin->Final_Deprotection Tetrapeptide_Resin H2N-Gly-Glu(OtBu)-Pro-Gly-Resin Final_Deprotection->Tetrapeptide_Resin Cleavage Cleavage from Resin & Side-chain Deprotection Tetrapeptide_Resin->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure this compound Purification->Pure_Peptide Analysis Analysis (LC-MS) Pure_Peptide->Analysis

Caption: Workflow for the Fmoc-based solid-phase synthesis of this compound.

Experimental Protocols

The following protocols are for the manual synthesis of this compound on a 0.1 mmol scale.

Materials and Reagents
ReagentSupplierGrade
Fmoc-Gly-Wang resin (0.5-0.8 mmol/g)VariousSynthesis Grade
Fmoc-Gly-OHVariousSynthesis Grade
Fmoc-Pro-OHVariousSynthesis Grade
Fmoc-Glu(OtBu)-OHVariousSynthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis
PiperidineVariousACS Grade
HBTU (Hexamethylenetetramine)VariousSynthesis Grade
HOBt (Hydroxybenzotriazole)VariousSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)VariousPeptide Synthesis
Dichloromethane (DCM)VariousACS Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Diethyl etherVariousACS Grade
Acetonitrile (ACN)VariousHPLC Grade
WaterVariousHPLC Grade
Resin Preparation and Swelling
  • Place the Fmoc-Gly-Wang resin (0.1 mmol) in a fritted syringe reaction vessel.

  • Add DMF (5 mL) to the resin and gently agitate for 1-2 hours to swell the resin beads.

  • Drain the DMF from the reaction vessel.

SPPS Cycle

This cycle is repeated for each amino acid addition (Proline, Glutamic Acid, Glycine).

3.3.1. Fmoc Deprotection

  • Add a solution of 20% (v/v) piperidine in DMF (5 mL) to the resin.

  • Agitate the mixture for 3 minutes and then drain the solution.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).

3.3.2. Amino Acid Coupling (HBTU/HOBt Activation)

  • In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (3 mL).

  • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • After the coupling, drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates the absence of free primary amines). If the test is positive, a recoupling step may be necessary.

Amino Acids to be Coupled in Order:

  • Fmoc-Pro-OH

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Gly-OH

Final Fmoc Deprotection

After the final coupling of Fmoc-Gly-OH, perform a final deprotection step as described in section 3.3.1.

Cleavage and Deprotection
  • Wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (40 mL). A white precipitate of the crude peptide should form.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

RP-HPLC Purification
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

  • Purify the peptide using a preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • Use a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN). A typical gradient is 5-60% B over 30 minutes.

  • Collect fractions and analyze them by analytical RP-HPLC to pool the purest fractions.

  • Lyophilize the pooled fractions to obtain the pure this compound as a white powder.

Analytical Characterization
ParameterMethodExpected Result
Purity Analytical RP-HPLC>95%
Identity Confirmation Mass Spectrometry (LC-MS)Theoretical [M+H]⁺: 359.15. Observed mass should be within a tolerable error margin of the theoretical mass.

Quantitative Data

The following tables provide representative data for the synthesis of a tetrapeptide using Fmoc-SPPS. Actual results may vary depending on the specific conditions and equipment used.

Table 1: Synthesis Yield and Purity

ParameterTypical Value
Crude Purity (%)70-85
Final Purity (%)>95
Overall Yield (%)30-50

Table 2: Mass Spectrometry Data

PeptideSequenceTheoretical Mass (Da)Observed Mass [M+H]⁺ (Da)
This compoundGEPG358.35~359.15

Biological Context: Signaling Pathway

This compound is classified as a signal peptide that can stimulate fibroblasts to synthesize extracellular matrix (ECM) proteins like collagen and elastin. While the exact receptor for GEPG is not definitively characterized in publicly available literature, signal peptides often mimic fragments of ECM proteins and can influence signaling pathways that regulate ECM homeostasis, such as the Transforming Growth Factor-beta (TGF-β) pathway. The TGF-β signaling pathway is a crucial regulator of fibroblast activation and collagen synthesis.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_synthesis Protein Synthesis & Secretion Tetrapeptide4 This compound (Signal Peptide) TGF_beta_receptor TGF-β Receptor (TβRI/TβRII) Tetrapeptide4->TGF_beta_receptor Activates SMAD23 SMAD2/3 TGF_beta_receptor->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Translocates to Nucleus DNA DNA SMAD_complex_nuc->DNA Binds to Promoter Regions Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Collagen Pro-collagen, Elastin, etc. Translation->Collagen Secretion Secretion Collagen->Secretion ECM Extracellular Matrix (Strengthened) Secretion->ECM

Caption: TGF-β signaling pathway in fibroblasts for ECM protein synthesis.

References

Application Note: High-Purity Tetrapeptide-4 Purification Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Tetrapeptide-4, a synthetic peptide with applications in the cosmetic and pharmaceutical industries, utilizing reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, known for its anti-aging and skin-conditioning properties, is synthesized to promote collagen and elastin production.[1][2][3][4] Achieving high purity is critical for its efficacy and safety in final formulations. This document outlines a robust and reproducible RP-HPLC method for the purification of this compound, yielding a final product with purity exceeding 95%. The protocol details the necessary instrumentation, materials, and a step-by-step procedure for sample preparation, chromatographic separation, fraction collection, and final analysis.

Introduction

This compound is a biomimetic peptide composed of four amino acids, designed to stimulate the production of essential components of the extracellular matrix, such as collagen and elastin, thereby improving skin density and reducing the appearance of wrinkles.[1] Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities. These impurities can include deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups, which must be removed to ensure the peptide's bioactivity and safety.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for the purification of synthetic peptides. This technique separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a hydrophobic stationary phase (typically C18-modified silica) and eluted with a gradient of increasing organic solvent concentration. This allows for the efficient separation of the target peptide from more polar and less polar impurities.

This application note presents a general yet detailed protocol that can be adapted and optimized for the purification of this compound, enabling researchers and drug development professionals to obtain a highly pure final product suitable for a range of applications.

Experimental Protocols

Materials and Instrumentation
  • Instrumentation:

    • Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), and a UV detector.

    • Analytical HPLC system for purity analysis.

    • Mass spectrometer (for fraction analysis).

    • Lyophilizer (freeze-dryer).

  • Chromatography Columns:

    • Preparative: C18 reversed-phase column (e.g., 20-50 mm internal diameter, 250 mm length, 5-10 µm particle size, 100-300 Å pore size). The choice of column dimensions will depend on the amount of crude peptide to be purified.

    • Analytical: C18 reversed-phase column (e.g., 4.6 mm internal diameter, 250 mm length, 5 µm particle size, 100 Å pore size).

  • Reagents and Solvents:

    • HPLC-grade water.

    • HPLC-grade acetonitrile (ACN).

    • Trifluoroacetic acid (TFA), HPLC grade (0.1% v/v).

    • Crude this compound.

Procedure

1. Preparation of Mobile Phases:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

  • Filter both mobile phases through a 0.2 µm or 0.45 µm filter to remove any particulate matter.

2. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of Mobile Phase A or a solvent mixture that ensures complete dissolution (e.g., a small percentage of ACN in water). A typical starting concentration is 10-20 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any insoluble impurities before injection.

3. Preparative RP-HPLC:

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 5% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered crude peptide solution onto the column. The injection volume will depend on the column size and the concentration of the sample.

  • Elution Gradient: Elute the bound peptides using a linear gradient of increasing Mobile Phase B concentration. A typical starting gradient is from 5% to 65% Mobile Phase B over 60 minutes. This gradient should be optimized based on the hydrophobicity of this compound.

  • Detection: Monitor the elution profile at a wavelength of 210-220 nm, where the peptide bond absorbs strongly.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should represent the target this compound. It is advisable to collect narrow fractions across the main peak to isolate the purest portions.

4. Analysis of Collected Fractions:

  • Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

  • Confirm the identity of the peptide in the purest fractions using mass spectrometry to verify the molecular weight of this compound (358.35 g/mol ).

5. Pooling and Lyophilization:

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Freeze the pooled solution and lyophilize it to remove the solvents and obtain the purified this compound as a white powder.

Data Presentation

The following tables summarize typical chromatographic conditions and expected results for the purification of this compound.

Table 1: Preparative RP-HPLC Parameters

ParameterValue
Column C18, 20 mm x 250 mm, 10 µm, 120 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 60 min
Flow Rate 10 mL/min
Detection 220 nm
Injection Volume 1-5 mL (depending on concentration)
Column Temperature Ambient or 30-40 °C

Table 2: Analytical RP-HPLC Parameters for Purity Assessment

ParameterValue
Column C18, 4.6 mm x 250 mm, 5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 min
Flow Rate 1.0 mL/min
Detection 220 nm
Injection Volume 10-20 µL
Column Temperature 30-40 °C

Table 3: Representative Purification Results

StagePurity (%)Recovery (%)
Crude Peptide 40-70%100%
After RP-HPLC >95%50-80%

Note: Purity and recovery values are typical and may vary depending on the efficiency of the synthesis and the optimization of the purification process.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) prep_sample Dissolve & Filter Crude this compound equilibrate Equilibrate Preparative C18 Column prep_sample->equilibrate inject Inject Sample equilibrate->inject elute Elute with Gradient (5-65% B over 60 min) inject->elute detect UV Detection at 220 nm elute->detect collect Collect Fractions detect->collect analyze Analyze Fractions (Analytical HPLC & Mass Spec) collect->analyze pool Pool High-Purity Fractions (>95%) analyze->pool lyophilize Lyophilize to Obtain Pure this compound Powder pool->lyophilize

Caption: Workflow for this compound Purification.

Hypothesized Signaling Pathway

G cluster_cell Inside Fibroblast tetrapeptide This compound receptor Cell Surface Receptor tetrapeptide->receptor signaling Intracellular Signaling Cascade receptor->signaling Activation collagen_gene Collagen Gene Transcription signaling->collagen_gene elastin_gene Elastin Gene Transcription signaling->elastin_gene fibroblast Fibroblast Cell collagen Collagen Synthesis collagen_gene->collagen elastin Elastin Synthesis elastin_gene->elastin ecm Extracellular Matrix (Improved Skin Density) collagen->ecm elastin->ecm

Caption: Hypothesized Pathway of this compound Action.

Conclusion

The reverse-phase HPLC protocol described in this application note provides a reliable and effective method for the purification of this compound from a crude synthesis mixture. By following the outlined steps for sample preparation, chromatographic separation, and analysis, researchers can consistently obtain high-purity this compound suitable for various applications in research, cosmetics, and drug development. The provided parameters serve as a starting point and should be optimized for specific instrumentation and crude sample characteristics to achieve the best possible separation and yield.

References

Application Notes and Protocols for the Mass Spectrometry Characterization of Tetrapeptide-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-4 is a synthetic peptide increasingly utilized in the cosmetic and dermatological fields for its purported anti-aging and skin conditioning properties.[1][2][3] Comprising the amino acid sequence Glycyl-L-Glutamyl-L-Prolyl-Glycine (GEPG), its efficacy and mechanism of action are subjects of ongoing research.[3][4] Accurate and robust analytical methods are crucial for the quality control, impurity profiling, and pharmacokinetic studies of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and quantification of peptides.

These application notes provide a comprehensive guide to the characterization of this compound using mass spectrometry, including detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation.

Molecular Profile of this compound

A precise understanding of the molecular characteristics of this compound is fundamental for its mass spectrometric analysis.

PropertyValueSource
Amino Acid Sequence Gly-Glu-Pro-Gly (GEPG)
Molecular Formula C14H22N4O7
Average Molecular Weight 358.35 g/mol
Monoisotopic Mass 358.14884905 Da

Experimental Protocols

Sample Preparation

For the analysis of a synthetic peptide standard, minimal sample preparation is required.

  • Materials:

    • This compound standard

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Formic acid (FA), LC-MS grade

  • Protocol:

    • Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade water.

    • Create a working solution by diluting the stock solution to a final concentration of 10 µg/mL in a mobile phase-like solution (e.g., 95:5 water:ACN with 0.1% FA).

    • Vortex the solution to ensure homogeneity.

    • Transfer the solution to an appropriate autosampler vial.

Liquid Chromatography (LC) Method

A standard reversed-phase LC method is suitable for the separation of this compound from potential impurities.

ParameterRecommended Condition
LC System Agilent 1290 Infinity II Bio LC or equivalent
Column Agilent AdvanceBio Peptide Mapping (2.1 x 150 mm, 2.7 µm) or equivalent C18 column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 40% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Method

Tandem mass spectrometry in positive ion mode is used for the detection and fragmentation of this compound.

ParameterRecommended Condition
Mass Spectrometer Agilent 6530 Q-TOF or equivalent high-resolution mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS1 Scan Range m/z 100-1000
Precursor Ion (MS1) [M+H]+ = 359.1561 m/z
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Optimized for maximum fragmentation (e.g., 10-30 eV)
Data Acquisition Profile and Centroid

Data Presentation: Theoretical Fragmentation of this compound

The primary method for peptide identification via MS/MS is the analysis of its fragmentation pattern. Peptides typically fragment at the amide bonds, producing b- and y-type ions. The theoretical masses of the primary b and y ions for the [M+H]+ precursor of this compound are presented below.

Fragment IonSequenceTheoretical m/z
b1 G58.0293
b2 GE187.0722
b3 GEP284.1250
y1 G76.0399
y2 PG173.0927
y3 EPG302.1356

Note: These values are for singly charged fragment ions.

Quantitative Analysis: Multiple Reaction Monitoring (MRM)

For quantitative studies, a triple quadrupole mass spectrometer operating in MRM mode is highly effective. This involves selecting specific precursor-to-product ion transitions to monitor, which provides high sensitivity and selectivity.

Precursor Ion (m/z)Product Ion (m/z)Transition Name
359.16173.09GEPG -> PG (y2)
359.16284.13GEPG -> GEP (b3)
359.16302.14GEPG -> EPG (y3)

Note: These transitions are illustrative and should be empirically optimized for the specific instrument used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Dissolve this compound Standard prep2 Dilute to Working Concentration prep1->prep2 prep3 Transfer to Autosampler Vial prep2->prep3 lc Reversed-Phase LC Separation prep3->lc ms ESI-MS Analysis (MS1 Scan) lc->ms msms Tandem MS (MS/MS Fragmentation) ms->msms data1 Identify Precursor Ion msms->data1 data2 Analyze Fragmentation Spectrum data1->data2 data3 Confirm Sequence (b and y ions) data2->data3

Caption: Experimental workflow for this compound characterization.

signaling_pathway tetrapeptide This compound receptor Cell Surface Receptor tetrapeptide->receptor Binds signaling_cascade Intracellular Signaling (e.g., TGF-β/SMAD, MAPK) receptor->signaling_cascade Activates transcription_factor Transcription Factor Activation signaling_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression collagen_synthesis Increased Collagen & Elastin Synthesis gene_expression->collagen_synthesis skin_matrix Improved Extracellular Matrix collagen_synthesis->skin_matrix

Caption: Hypothetical signaling pathway for this compound.

References

Application Note: Comprehensive NMR Spectroscopic Analysis of Tetrapeptide-4 (Gly-Gly-Phe-Ala)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the structural elucidation and analysis of Tetrapeptide-4, with the representative sequence Gly-Gly-Phe-Ala (GGFA), using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods described herein encompass one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) correlation spectroscopies including COSY, HSQC, and HMBC. These techniques collectively enable the unambiguous assignment of all proton and carbon resonances and confirm the primary structure of the peptide. This guide is intended for researchers in the fields of peptide chemistry, biochemistry, and drug discovery.

Introduction

Tetrapeptides, short chains of four amino acids, are of significant interest in biomedical research due to their diverse biological activities, including their roles as signaling molecules and therapeutic agents.[1][2] Accurate determination of their primary and secondary structure is crucial for understanding their function and for quality control in synthetic peptide production.[3][4] NMR spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of peptides in solution.[5] This note outlines a comprehensive NMR-based workflow for the characterization of a representative tetrapeptide, Gly-Gly-Phe-Ala.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve approximately 5 mg of lyophilized this compound (Gly-Gly-Phe-Ala) in 0.5 mL of a 90% H₂O / 10% D₂O solvent mixture. The D₂O provides a lock signal for the NMR spectrometer. For complete ¹³C analysis and to minimize the H-D exchange of amide protons, dissolving the sample in a deuterated organic solvent like DMSO-d₆ can be an alternative.

  • pH Adjustment: Adjust the pH of the aqueous sample to approximately 4.5 by adding microliter amounts of dilute DCl or NaOD. This pH helps to slow down the exchange of amide protons with the solvent, making them more readily observable in ¹H NMR spectra.

  • Internal Standard: Add an appropriate internal standard for chemical shift referencing and quantification, if required. For aqueous samples, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP) is commonly used.

  • Transfer: Transfer the final solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds.

    • Spectral Width: 12-16 ppm in both dimensions.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 4-8 per increment.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly attached to carbon atoms (one-bond C-H correlation).

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 100-160 ppm (aliphatic and aromatic regions).

    • Data Points: 2048 in F2 and 128-256 in F1.

    • Number of Scans: 8-16 per increment.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for sequencing peptides.

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 200-220 ppm.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 16-32 per increment.

Data Presentation

The following tables summarize the expected ¹H and ¹³C chemical shifts and ¹H-¹H coupling constants for this compound (Gly-Gly-Phe-Ala) in an aqueous solution at pH 4.5.

Table 1: ¹H NMR Chemical Shift Assignments for this compound (Gly-Gly-Phe-Ala)

Amino AcidProtonChemical Shift (δ) ppmMultiplicityJ (Hz)
Gly-1 α-H3.85s-
Gly-2 α-H3.95t5.8
NH8.50t5.8
Phe-3 α-H4.65q7.5
β-H3.10, 3.20m-
γ-H (Aromatic)7.20-7.35m-
NH8.30d8.0
Ala-4 α-H4.30q7.2
β-H (CH₃)1.40d7.2
NH8.15d7.5

Table 2: ¹³C NMR Chemical Shift Assignments for this compound (Gly-Gly-Phe-Ala)

Amino AcidCarbonChemical Shift (δ) ppm
Gly-1 α-C43.5
C=O172.0
Gly-2 α-C43.8
C=O171.5
Phe-3 α-C55.0
β-C38.0
γ-C (Aromatic C1)137.0
δ-C (Aromatic C2,6)129.5
ε-C (Aromatic C3,5)128.8
ζ-C (Aromatic C4)127.0
C=O173.5
Ala-4 α-C51.0
β-C (CH₃)18.0
C=O175.0

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the systematic workflow for the NMR spectroscopic analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_output Final Output prep1 Dissolve this compound prep2 Adjust pH prep1->prep2 prep3 Add Internal Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1d 1D NMR (¹H, ¹³C) prep4->acq1d acq2d 2D NMR (COSY, HSQC, HMBC) acq1d->acq2d analysis1 Identify Spin Systems (COSY) acq2d->analysis1 analysis2 Assign C-H Correlations (HSQC) analysis1->analysis2 analysis3 Sequence Peptide (HMBC) analysis2->analysis3 analysis4 Structural Elucidation analysis3->analysis4 output Complete Structural Assignment analysis4->output

NMR Analysis Workflow for this compound.
Signaling Pathway

Bioactive tetrapeptides can modulate various cellular signaling pathways. The diagram below represents a generalized Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is a common pathway influenced by peptide ligands.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peptide This compound receptor GPCR / Receptor Tyrosine Kinase peptide->receptor Binding ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Phosphorylation response Cellular Response (Proliferation, Differentiation) transcription->response

Generalized MAPK Signaling Pathway.

Conclusion

This application note provides a comprehensive and systematic approach for the NMR spectroscopic analysis of this compound (Gly-Gly-Phe-Ala). By employing a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous resonance assignments and confirm the primary structure of the peptide. The detailed protocols and expected data serve as a valuable resource for scientists engaged in peptide research and development, ensuring accurate and reproducible characterization of these important biomolecules.

References

Application Notes and Protocols: Tetrapeptide-4 Fibroblast Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrapeptide-4 is a synthetic peptide composed of four amino acids, such as glycine, glutamine, proline, and arginine.[1] It has gained significant attention in the cosmetic and dermatological fields for its potential anti-aging and skin-repairing properties.[1][2] this compound is classified as a "matrikine," a type of peptide derived from the breakdown of extracellular matrix (ECM) proteins that can, in turn, signal cells to synthesize new ECM components.[3] It is believed to mimic the action of natural growth factors, stimulating fibroblast cells to produce essential proteins like collagen and elastin, thereby helping to reduce the appearance of wrinkles and improve skin elasticity and hydration.[1]

Fibroblasts are the primary cells in the dermis responsible for synthesizing collagen, elastin, and other crucial components of the ECM. The proliferation of these cells is a key indicator of tissue regeneration and repair. Therefore, assessing the effect of active compounds like this compound on fibroblast proliferation is a fundamental step in substantiating their efficacy for anti-aging and skin rejuvenation applications. This document provides a detailed protocol for conducting a fibroblast proliferation assay to evaluate the bioactivity of this compound.

Signaling Pathway of this compound in Fibroblasts

This compound is thought to function by binding to specific receptors on the fibroblast cell surface, initiating an intracellular signaling cascade that mimics natural regenerative processes. This cascade stimulates the expression of genes responsible for ECM proteins. The tetrapeptide GEKG, for example, has been shown to significantly induce the production of collagen, hyaluronic acid, and fibronectin. This process helps to restore the structural integrity of the dermis, leading to firmer, more youthful-looking skin.

Tetrapeptide4_Signaling_Pathway Tetrapeptide4 This compound (e.g., GEKG) Receptor Fibroblast Cell Surface Receptor Tetrapeptide4->Receptor SignalCascade Intracellular Signaling Cascade Receptor->SignalCascade Activates Nucleus Nucleus SignalCascade->Nucleus Proliferation Enhanced Fibroblast Proliferation SignalCascade->Proliferation GeneExpression Upregulation of ECM Gene Expression Nucleus->GeneExpression ProteinSynthesis Increased Synthesis of Collagen, Fibronectin, HAS1 GeneExpression->ProteinSynthesis ECM Strengthened Extracellular Matrix ProteinSynthesis->ECM

Caption: Proposed signaling pathway of this compound in fibroblasts.

Experimental Protocols

This section details the methodology for assessing the effect of this compound on the proliferation of human dermal fibroblasts using the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol: MTT Cell Proliferation Assay

1. Materials and Reagents

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (powder form, high purity)

  • Sterile, deionized water or PBS (for dissolving peptide)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (capable of measuring absorbance at 570 nm)

2. Experimental Procedure

  • Step 1: Cell Culture and Seeding

    • Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask until they reach 80-90% confluency.

    • Wash the cells with PBS, then detach them using Trypsin-EDTA.

    • Resuspend the cells in a complete culture medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Step 2: this compound Treatment

    • Prepare a stock solution of this compound by dissolving it in sterile water or PBS. Further dilutions should be made in the cell culture medium.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of medium containing various concentrations of this compound to the treatment wells. A typical concentration range to test is 0.001 µM to 100 µM.

    • Include a "vehicle control" group (cells treated with medium containing the same amount of solvent used for the peptide stock) and a "no-treatment control" group (cells in medium only).

    • Incubate the plate for a desired period, typically 24, 48, or 72 hours, to assess the time-dependent effects.

  • Step 3: MTT Assay

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Step 4: Data Acquisition and Analysis

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation relative to the control group using the following formula:

      • Cell Proliferation (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Experimental Workflow

The overall process, from preparing the cells to analyzing the final data, follows a systematic workflow to ensure reproducibility and accuracy.

Experimental_Workflow A 1. Culture & Seed Human Dermal Fibroblasts B 2. Incubate 24h for Cell Attachment A->B D 4. Treat Cells with Peptide Concentrations B->D C 3. Prepare this compound Serial Dilutions C->D E 5. Incubate for 24, 48, or 72 Hours D->E F 6. Add MTT Reagent & Incubate 2-4 Hours E->F G 7. Solubilize Formazan Crystals (DMSO) F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate & Analyze % Proliferation Data H->I

Caption: Workflow for the this compound fibroblast proliferation assay.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different concentrations and time points.

Table 1: Representative Dose-Response Data for Fibroblast Proliferation (MTT Assay)

This table shows example data for a similar peptide, SH-Tripeptide-4, demonstrating its effect on fibroblast proliferation after a 48-hour treatment. A similar trend would be expected for an effective this compound.

Tetrapeptide Conc.Absorbance (570 nm) (Mean ± SD)Cell Proliferation (% of Control)
0 µM (Control)0.85 ± 0.05100%
0.001 µM0.92 ± 0.06108%
0.01 µM1.15 ± 0.08135%
0.1 µM1.45 ± 0.10171%
1 µM1.62 ± 0.11191%
10 µM1.30 ± 0.09153%
100 µM0.65 ± 0.0476%
(Data adapted from a representative study on a similar tripeptide to illustrate expected results)

Table 2: Effect of Tetrapeptide GEKG on ECM Gene and Protein Expression

This table summarizes the effects of the specific tetrapeptide GEKG on key extracellular matrix components in human dermal fibroblasts.

TreatmentFold Increase in Gene Expression (mRNA)Fold Increase in Secreted Collagen Protein
COL1A1 (Collagen) 2.5x~2.5x
HAS1 (Hyaluronic Acid Synthase) 5.7xNot Applicable
Fibronectin 10.5xNot Applicable
(Data is for a 1 µg/mL concentration of the tetrapeptide GEKG)

Logical Framework

The underlying logic of this application is that this compound acts as a bioactive agent that directly influences fibroblast behavior, leading to measurable outcomes related to skin health and regeneration.

Logical_Framework Input Input: This compound Process Process: Stimulation of Fibroblast Receptors Input->Process Output1 Direct Outcome: Increased Fibroblast Proliferation & Metabolism Process->Output1 Output2 Direct Outcome: Increased ECM Protein (Collagen) Synthesis Process->Output2 Final_Outcome Overall Effect: Enhanced Dermal Repair & Rejuvenation Output1->Final_Outcome Output2->Final_Outcome

Caption: Logical flow from this compound application to desired effect.

References

Application Note: Quantifying Tetrapeptide-4 Induced Collagen Production Using a Pro-Collagen I alpha 1 ELISA

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for measuring the in vitro efficacy of Tetrapeptide-4 in stimulating collagen synthesis. By treating Human Dermal Fibroblasts (HDFs) with this compound, the subsequent increase in new collagen production can be accurately quantified using a Pro-Collagen I alpha 1 Enzyme-Linked Immunosorbent Assay (ELISA). This method is essential for researchers in dermatology, cosmetics, and drug development for validating the anti-aging and skin-repairing properties of peptides.[1][2][3]

Introduction

Collagen is the most abundant protein in the extracellular matrix (ECM) of the skin, providing structural integrity and elasticity.[4][5] The age-related decline in collagen production leads to visible signs of aging, such as wrinkles and loss of firmness. Synthetic peptides, known as matrikines, are short-chain amino acids that can mimic natural signaling molecules to stimulate ECM production.

This compound is a synthetic peptide, often composed of four amino acids like glycine, glutamine, proline, and arginine, designed to boost collagen and elastin synthesis. It is believed to act as a signaling molecule that stimulates fibroblasts to increase the production of ECM components, thereby possessing powerful anti-aging properties.

To validate these claims, a robust and quantitative method is required. An ELISA targeting Pro-Collagen Type I alpha 1 is an ideal tool. Pro-collagen is the soluble precursor to collagen, and its N-terminal propeptide (PINP) is cleaved during collagen fibril formation and released into the extracellular space. Measuring the concentration of Pro-Collagen I alpha 1 in cell culture supernatants provides a direct and sensitive measure of new collagen synthesis. This document outlines the complete workflow, from cell culture to data analysis, for assessing the effect of this compound on collagen production.

Principle of the Assay

This assay is based on an in vitro cell culture model using primary Human Dermal Fibroblasts (HDFs), the primary cell type responsible for producing collagen in the skin. HDFs are cultured and treated with varying concentrations of this compound. The amount of newly synthesized Pro-Collagen Type I alpha 1 secreted into the culture medium is then quantified using a sandwich ELISA. The results provide a dose-dependent correlation between this compound concentration and collagen synthesis.

Materials and Reagents

  • Primary Human Dermal Fibroblasts (HDFs) (e.g., Thermo Fisher, Innoprot)

  • Fibroblast Growth Medium (e.g., Medium 106 with LSGS supplement)

  • This compound (Water-soluble powder)

  • Human Pro-Collagen I alpha 1 ELISA Kit (e.g., Abcam ab210966, R&D Systems DPCA00)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks (T-75) and multi-well plates (24-well or 96-well)

  • Deionized water

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Protocols

Diagram of Experimental Workflow

The overall process from cell culture to data analysis is depicted below.

G cluster_prep Phase 1: Cell Culture & Treatment cluster_sample Phase 2: Sample Collection cluster_elisa Phase 3: ELISA Protocol cluster_analysis Phase 4: Data Analysis A Culture Human Dermal Fibroblasts (HDFs) B Seed HDFs into 24-well plates A->B C Treat cells with This compound B->C D Incubate for 48-72 hours C->D E Collect cell culture supernatants D->E F Centrifuge to remove cell debris E->F G Prepare standards and samples F->G H Perform Pro-Collagen I alpha 1 ELISA G->H I Read absorbance at 450 nm H->I J Generate standard curve I->J K Calculate Pro-Collagen I concentration (pg/mL) J->K L Tabulate and plot results K->L

Caption: Experimental workflow for measuring this compound induced collagen production.

Protocol 1: HDF Culture and Treatment
  • Thaw and Culture HDFs: Thaw cryopreserved HDFs according to the supplier's protocol. Culture cells in T-75 flasks with Fibroblast Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

  • Passage Cells: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Resuspend cells in fresh medium.

  • Seed Plates: Count cells and seed them into 24-well plates at a density of 4 x 10⁴ cells/well in 500 µL of medium. Allow cells to adhere and grow for 24 hours.

  • Prepare this compound Stock: Dissolve this compound powder in sterile deionized water to create a 10 mg/mL stock solution.

  • Treat Cells: Prepare serial dilutions of this compound in fresh culture medium to achieve final concentrations (e.g., 0 µg/mL (control), 1 µg/mL, 10 µg/mL, 50 µg/mL, 100 µg/mL).

  • Incubation: Remove the old medium from the cells and replace it with 500 µL of the treatment media. Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

Protocol 2: Sample Preparation (Supernatant)
  • Collect Supernatant: After the incubation period, carefully collect the cell culture medium from each well into separate microcentrifuge tubes.

  • Centrifuge: To remove any cells and debris, centrifuge the samples at 2,000 x g for 10 minutes at 4°C.

  • Store Samples: Transfer the cleared supernatant to new, labeled tubes. Samples can be assayed immediately or aliquoted and stored at -80°C for later use. Avoid repeated freeze-thaw cycles.

Protocol 3: Pro-Collagen I alpha 1 ELISA

This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's instructions included with your ELISA kit.

  • Reagent Preparation: Prepare all reagents, working standards, and wash buffers as directed in the kit manual. Allow all reagents to reach room temperature before use.

  • Standard Curve: Prepare a serial dilution of the Pro-Collagen I alpha 1 standard to create a standard curve (e.g., from 5,000 pg/mL to 78.1 pg/mL).

  • Add Samples and Standards: Add 50-100 µL (as per kit instructions) of each standard and sample supernatant to the appropriate wells of the pre-coated microplate. Assay all samples and standards in duplicate.

  • Add Detection Antibody: Add the biotinylated detection antibody to each well.

  • First Incubation: Seal the plate and incubate for 1-2.5 hours at room temperature, optionally on a plate shaker.

  • Wash: Aspirate the contents of the wells and wash each well 3-4 times with 1X Wash Buffer.

  • Add Streptavidin-HRP: Add the Streptavidin-HRP conjugate to each well.

  • Second Incubation: Seal the plate and incubate for 30-45 minutes at room temperature.

  • Wash: Repeat the wash step as described in step 6.

  • Add Substrate: Add the TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate for 10-30 minutes in the dark. A blue color will develop.

  • Stop Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis and Expected Results

Data Analysis
  • Calculate Average OD: Calculate the average absorbance for each set of duplicate standards and samples.

  • Generate Standard Curve: Subtract the average OD of the blank (0 pg/mL standard) from all other OD values. Plot the average OD for each standard on the y-axis versus its concentration on the x-axis. Generate a standard curve using a four-parameter logistic (4-PL) curve fit.

  • Determine Sample Concentrations: Use the standard curve to interpolate the concentration of Pro-Collagen I alpha 1 in each sample.

  • Tabulate and Visualize: Organize the data in a table and create a bar chart to visualize the dose-dependent effect of this compound on collagen production.

Hypothetical Data Presentation

The following table represents example data from an experiment following this protocol.

This compound Conc. (µg/mL)Avg. OD at 450 nmPro-Collagen I Conc. (pg/mL)Fold Change vs. Control
0 (Control)0.2588501.00
10.31510451.23
100.54218502.18
500.89931203.67
1001.15640554.77
Expected Results

Treatment of Human Dermal Fibroblasts with this compound is expected to show a dose-dependent increase in the secretion of Pro-Collagen I alpha 1. This outcome provides quantitative evidence of the peptide's ability to stimulate new collagen synthesis, supporting its use as an active ingredient in anti-aging and skin-repair formulations.

Signaling Pathway

While the precise signaling cascade for this compound is proprietary or not fully elucidated in public literature, it is proposed to function as a matrikine. It likely binds to a specific cell-surface receptor on fibroblasts, initiating an intracellular signaling cascade that leads to the upregulation of genes responsible for ECM proteins, such as COL1A1 (the gene for Collagen Type I).

G cluster_0 Cellular Processes pep This compound receptor Fibroblast Receptor pep->receptor Binds signal Intracellular Signaling Cascade (e.g., TGF-β/Smad, MAPK) receptor->signal Activates nucleus Nucleus signal->nucleus transcription Upregulation of COL1A1 Gene Transcription translation mRNA Translation transcription->translation leads to procollagen Pro-Collagen I alpha 1 (Synthesis) translation->procollagen secretion Secretion into Extracellular Space procollagen->secretion

Caption: Proposed signaling pathway for this compound induced collagen synthesis.

Conclusion

The protocols described in this application note provide a reliable and quantitative method for evaluating the efficacy of this compound in promoting collagen synthesis in a physiologically relevant cell model. The use of a Pro-Collagen I alpha 1 ELISA offers high sensitivity and specificity, making it an invaluable tool for substantiating the biological activity of cosmetic and therapeutic peptides.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Tetrapeptide-4 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-4 is a synthetic peptide that has garnered significant interest in the cosmetic and dermatological fields for its potential anti-aging and skin-rejuvenating properties. Comprising four amino acids, its specific sequence can vary, with common variants including Gly-Glu-Pro-Gly (GEPG) and Gly-Gln-Pro-Arg. These peptides are often designed to mimic fragments of extracellular matrix proteins, thereby stimulating collagen synthesis and other regenerative processes within the skin.[1][2] This document provides detailed application notes and protocols for the in vivo efficacy testing of this compound in animal models, focusing on anti-aging and wound healing applications.

I. Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for obtaining relevant and translatable data. For assessing the efficacy of this compound on skin, two primary types of models are recommended: photoaging models and chronological aging models.

UV-Induced Photoaging Model (Mouse)

This model is ideal for evaluating the ability of this compound to prevent and repair skin damage caused by ultraviolet (UV) radiation, a major contributor to extrinsic skin aging.

Protocol:

  • Animal Strain: Hairless mice (e.g., SKH-1) or mice with shaved dorsal skin (e.g., C57BL/6J) are suitable.[3]

  • Acclimatization: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment.

  • UVB Irradiation:

    • Expose the dorsal skin of the mice to UVB radiation three times a week for a total of 8-12 weeks.[4]

    • The irradiation dose should be gradually increased from 1 Minimal Erythemal Dose (MED) to 4 MED over the first few weeks and then maintained.[4] For mice, 1 MED is approximately 130 mJ/cm².

    • A common irradiation protocol involves starting with 0.5 MED for the first week and increasing the dose weekly up to 4 MED.

  • This compound Application:

    • Prepare a topical formulation of this compound (e.g., 1-5% in a cream or gel base). The vehicle alone will serve as the control.

    • Apply the formulation to the dorsal skin of the treatment group mice daily, starting from the first day of UVB irradiation (for prevention studies) or after the induction of photoaging (for repair studies).

  • Endpoint Analysis: After the treatment period, euthanize the animals and collect dorsal skin samples for analysis.

Chronologically Aged Model (Mouse)

This model is used to assess the efficacy of this compound in counteracting the natural, intrinsic aging process of the skin.

Protocol:

  • Animal Strain: Use aged mice, typically 18-24 months old (e.g., C57BL/6J).

  • Acclimatization: As described for the photoaging model.

  • This compound Application:

    • Apply the topical formulation of this compound to the dorsal skin of the treatment group daily for a period of 4-8 weeks.

  • Endpoint Analysis: Collect dorsal skin samples at the end of the treatment period for analysis.

II. Efficacy Assessment Protocols

A combination of biophysical, histological, and biochemical assays should be employed to comprehensively evaluate the efficacy of this compound.

Skin Biophysical Properties Measurement

Protocol using a Cutometer®:

A Cutometer is a device that measures the viscoelastic properties of the skin.

  • Measurement Parameters: Set the Cutometer to apply a negative pressure of 450 mbar for 2 seconds, followed by a 2-second relaxation period.

  • Procedure:

    • Gently anesthetize the mouse.

    • Place the 2 mm probe of the Cutometer on the dorsal skin.

    • Perform the measurement, recording parameters such as R2 (gross elasticity), R5 (net elasticity), and R7 (biological elasticity).

  • Data Analysis: Compare the values between the this compound treated group, the vehicle control group, and a young, untreated control group.

Histological Analysis of Skin Structure

Protocol for Hematoxylin and Eosin (H&E) Staining:

H&E staining is used to visualize the overall morphology of the skin, including epidermal thickness and dermal structure.

  • Sample Preparation: Fix skin samples in 10% neutral buffered formalin, embed in paraffin, and section at 5 µm thickness.

  • Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with Harris's hematoxylin for 5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol for 30 seconds.

    • Rinse and then blue in Scott's tap water substitute for 1 minute.

    • Rinse and stain with eosin Y solution for 2 minutes.

    • Dehydrate, clear, and mount.

  • Analysis: Measure epidermal thickness and observe changes in the dermal structure using a microscope with image analysis software.

Protocol for Masson's Trichrome Staining for Collagen:

This stain is used to visualize collagen fibers in the dermis, which will appear blue.

  • Staining: Follow a standard Masson's Trichrome staining protocol on paraffin-embedded sections.

  • Analysis: Quantify the collagen density using image analysis software like ImageJ or QuPath. This can be done by setting a color threshold for the blue-stained collagen and calculating the percentage of the dermal area it occupies.

Immunohistochemical (IHC) Analysis of Collagen I and III

IHC allows for the specific detection and localization of different collagen types.

Protocol:

  • Antigen Retrieval: For formalin-fixed, paraffin-embedded sections, perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or an EDTA buffer (pH 8.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate sections with primary antibodies against Collagen I (e.g., Novus Biologicals, NB600-450) and Collagen III (e.g., Abcam, ab7778) overnight at 4°C.

  • Secondary Antibody and Detection: Use a biotinylated secondary antibody and a streptavidin-horseradish peroxidase (HRP) conjugate with a suitable chromogen like DAB to visualize the staining.

  • Counterstaining: Lightly counterstain with hematoxylin.

  • Analysis: Quantify the staining intensity and distribution of Collagen I and III in the dermis using image analysis software.

III. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effects of this compound on Skin Biophysical Properties in Aged Mice (Representative Data)

Treatment GroupR2 (Gross Elasticity)R5 (Net Elasticity)R7 (Biological Elasticity)
Young Control0.75 ± 0.050.60 ± 0.040.55 ± 0.03
Aged Control (Vehicle)0.55 ± 0.060.40 ± 0.050.35 ± 0.04
This compound (2%)0.68 ± 0.050.52 ± 0.040.48 ± 0.03*

*p < 0.05 compared to Aged Control. Data are presented as mean ± SD.

Table 2: Histological and Immunohistochemical Analysis of Skin in Photoaged Mice (Representative Data)

Treatment GroupEpidermal Thickness (µm)Dermal Collagen Density (%)Collagen I (% Area)Collagen III (% Area)
Non-Irradiated Control25 ± 375 ± 565 ± 410 ± 2
UVB + Vehicle55 ± 650 ± 740 ± 515 ± 3
UVB + this compound (2%)35 ± 468 ± 658 ± 5*12 ± 2

*p < 0.05 compared to UVB + Vehicle. Data are presented as mean ± SD.

IV. Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_model Animal Model Induction cluster_treatment Treatment Protocol cluster_analysis Efficacy Assessment acclimatization Acclimatization (1 week) uv_induction UVB Irradiation (3x/week, 8-12 weeks) acclimatization->uv_induction aged_model Chronologically Aged Mice (18-24 months) acclimatization->aged_model topical_application Daily Topical Application of this compound or Vehicle uv_induction->topical_application aged_model->topical_application biophysical Biophysical Measurement (Cutometer) topical_application->biophysical histology Histological Analysis (H&E, Masson's Trichrome) topical_application->histology ihc Immunohistochemistry (Collagen I & III) topical_application->ihc

Figure 1. Experimental workflow for in vivo efficacy testing of this compound.

collagen_synthesis_pathway Tetrapeptide4 This compound Receptor Fibroblast Receptor Tetrapeptide4->Receptor Signaling Intracellular Signaling Cascade (e.g., TGF-β/Smad pathway) Receptor->Signaling Transcription Gene Transcription (COL1A1, COL3A1) Signaling->Transcription Translation Translation & Post-Translational Modification Transcription->Translation Procollagen Procollagen Secretion Translation->Procollagen ECM Collagen Fibril Assembly in ECM Procollagen->ECM Skin Improved Skin Structure & Elasticity ECM->Skin

Figure 2. Putative signaling pathway for this compound-induced collagen synthesis.

V. Conclusion

The protocols outlined in this document provide a robust framework for the in vivo evaluation of this compound efficacy in animal models of skin aging. By employing a multi-faceted approach that combines biophysical, histological, and immunohistochemical analyses, researchers can obtain comprehensive data to support the development of novel anti-aging and skin repair therapies. Due to the ambiguity of the "this compound" designation in commercially available products, it is crucial for researchers to characterize the specific peptide sequence being investigated. The provided protocols are adaptable for various tetrapeptides with similar purported mechanisms of action.

References

Application Notes and Protocols: Tetrapeptide-4 Skin Penetration Study Using Franz Diffusion Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrapeptide-4 is a synthetic peptide increasingly utilized in cosmetic and dermatological formulations for its purported anti-aging and skin-conditioning properties.[1][2] Comprising four amino acids—often Glycine, Glutamine, Proline, and Arginine—it is designed to support the skin's natural functions, potentially stimulating collagen production and aiding in skin repair.[3][4] Understanding the skin penetration profile of this compound is crucial for optimizing formulation efficacy and ensuring the active ingredient reaches its target site within the skin.

The in vitro Franz diffusion cell system is the gold standard for assessing the dermal absorption and permeation of topical compounds.[3] This method provides a reliable model for predicting in vivo skin absorption by measuring the passage of a substance from a donor chamber, through a skin membrane, into a receptor fluid. These application notes provide a detailed protocol for evaluating the skin penetration of this compound using Franz diffusion cells, including sample analysis and data interpretation.

Hypothetical Data Summary

The following tables present hypothetical, yet realistic, quantitative data for a skin penetration study of a 1% this compound cream formulation. This data is provided as an example to illustrate typical results obtained from such an experiment.

Table 1: Cumulative Permeation of this compound

Time (hours)Cumulative Amount Permeated (µg/cm²) (Mean ± SD, n=6)
00.00 ± 0.00
20.15 ± 0.04
40.45 ± 0.12
60.98 ± 0.25
81.85 ± 0.47
124.10 ± 0.98
2410.50 ± 2.15

Table 2: Permeation Parameters for this compound

ParameterValue (Mean ± SD, n=6)Unit
Steady-State Flux (Jss)0.42 ± 0.09µg/cm²/h
Permeability Coefficient (Kp)4.20 x 10⁻⁵ ± 0.90 x 10⁻⁵cm/h
Lag Time (Tlag)3.5 ± 0.5hours

Table 3: Mass Balance of this compound at 24 Hours

CompartmentAmount Recovered (% of Applied Dose) (Mean ± SD, n=6)
Skin Surface (Unabsorbed)65.8 ± 5.2
Stratum Corneum18.5 ± 2.1
Epidermis (viable)9.7 ± 1.5
Dermis4.5 ± 0.8
Receptor Fluid (Permeated)1.1 ± 0.3
Total Recovery 99.6 ± 2.5

Experimental Protocols

Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells

Objective: To quantify the rate and extent of this compound penetration through a skin membrane from a topical formulation.

Materials:

  • Vertical Franz diffusion cells (e.g., 9 mm orifice, 5 mL receptor volume)

  • Full-thickness porcine or human skin (dermatomed to ~500 µm)

  • Circulating water bath set to 37°C (to maintain skin surface at 32 ± 1°C)

  • Receptor solution: Phosphate-buffered saline (PBS), pH 7.4, degassed

  • This compound formulation (e.g., 1% cream) and corresponding placebo

  • Positive displacement pipette

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Skin Membrane Preparation:

    • Thaw frozen skin at room temperature.

    • Excise sections of skin large enough to fit between the donor and receptor chambers of the Franz cells.

    • If using full-thickness skin, use a dermatome to obtain split-thickness skin sections of approximately 500 µm.

    • Visually inspect the skin for any imperfections; discard any damaged sections.

  • Franz Cell Assembly:

    • Mount the prepared skin section onto the Franz cell, ensuring the stratum corneum faces the donor chamber.

    • Clamp the donor and receptor chambers together securely.

    • Fill the receptor chamber with degassed PBS, ensuring no air bubbles are trapped beneath the skin.

    • Place the cells in the heating block/water bath and allow the system to equilibrate for at least 30 minutes.

  • Test Formulation Application:

    • Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.

    • Record the exact weight of the formulation applied.

    • Cover the donor chamber to prevent evaporation.

  • Sampling:

    • Collect samples from the receptor chamber via the sampling arm at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

    • At each time point, withdraw a specific volume (e.g., 300 µL) of the receptor fluid.

    • Immediately replenish the receptor chamber with the same volume of fresh, pre-warmed PBS to maintain sink conditions.

    • Store collected samples at 4°C until analysis.

  • Mass Balance Determination (End of Experiment):

    • At 24 hours, dismantle the cells.

    • Wash the skin surface with a suitable solvent (e.g., PBS with 0.1% Triton X-100) to recover unabsorbed formulation.

    • Perform tape stripping on the skin surface to collect the stratum corneum.

    • Separate the epidermis from the dermis.

    • Extract the this compound from the stratum corneum tapes, epidermis, and dermis using an appropriate solvent and homogenization/sonication.

    • Analyze all collected samples (receptor fluid, surface wash, and skin extracts) to determine the total recovery of the applied peptide.

Protocol 2: Quantification of this compound by HPLC-UV

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound in samples from the permeation study.

Materials & Equipment:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • This compound analytical standard

  • Syringe filters (0.22 µm)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B (linear gradient)

    • 15-17 min: 40% to 95% B (linear gradient)

    • 17-19 min: 95% B (hold)

    • 19-20 min: 95% to 5% B (return to initial)

    • 20-25 min: 5% B (re-equilibration)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in PBS. Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.1 µg/mL to 50 µg/mL).

  • Sample Preparation:

    • Receptor fluid samples may be injected directly after filtration through a 0.22 µm syringe filter.

    • Skin extract and surface wash samples should be centrifuged to pellet any debris and then filtered before injection.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the experimental samples.

    • Quantify the concentration of this compound in the samples by interpolating their peak areas against the standard curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment (24h) cluster_analysis Analysis prep_skin Skin Membrane Preparation prep_cell Franz Cell Assembly & Equilibration prep_skin->prep_cell apply_formulation Apply 1% this compound Formulation prep_cell->apply_formulation sampling Collect Receptor Fluid (0, 2, 4, 6, 8, 12, 24h) apply_formulation->sampling mass_balance Mass Balance: Surface Wash, Tape Strip, Skin Extraction sampling->mass_balance hplc HPLC-UV Analysis of All Samples sampling->hplc mass_balance->hplc data_analysis Calculate Flux, Permeability (Kp), & Distribution hplc->data_analysis G cluster_ecm Extracellular Space cluster_cell Fibroblast Cell cluster_output Result tp4 This compound receptor Cell Surface Receptor tp4->receptor Binds tgfb TGF-β Pathway Activation receptor->tgfb smad Smad Signaling tgfb->smad nucleus Nucleus smad->nucleus collagen_gene Collagen Gene Transcription nucleus->collagen_gene elastin_gene Elastin Gene Transcription nucleus->elastin_gene collagen Increased Collagen Synthesis collagen_gene->collagen elastin Increased Elastin Synthesis elastin_gene->elastin skin_matrix Strengthened Dermal Matrix collagen->skin_matrix elastin->skin_matrix

References

Application Notes and Protocols for Developing Topical Formulations with Tetrapeptide-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-4 is a synthetic peptide composed of four amino acids, typically including glycine, glutamine, proline, and arginine, that has garnered significant interest in the cosmetic and pharmaceutical industries for its potential anti-aging and skin-conditioning properties.[1] As a signaling peptide, it is believed to mimic the action of growth factors, stimulating the synthesis of extracellular matrix (ECM) components such as collagen and elastin.[1] This document provides detailed application notes and experimental protocols for researchers and formulation scientists working with this compound for the development of novel topical formulations.

Mechanism of Action

This compound is understood to function as a biomimetic peptide, meaning it imitates natural biological molecules to elicit a specific cellular response. Its primary proposed mechanism of action is the stimulation of fibroblasts to increase the production of key dermal proteins. This leads to a strengthening of the dermal matrix, which can result in improved skin elasticity, reduced appearance of fine lines and wrinkles, and enhanced skin hydration.[1]

Signaling Pathway

While the precise signaling cascade for this compound is not extensively detailed in publicly available literature, its function as an ECM-stimulating peptide suggests a pathway common to many growth factors and signaling peptides involved in dermal regeneration. The peptide likely binds to specific cell surface receptors on fibroblasts, initiating an intracellular signaling cascade that leads to the upregulation of genes responsible for collagen (e.g., COL1A1), elastin, and other ECM proteins.

Tetrapeptide4_Signaling_Pathway Tetrapeptide4 This compound Receptor Fibroblast Surface Receptor Tetrapeptide4->Receptor Binds to SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Activates TranscriptionFactors Activation of Transcription Factors (e.g., AP-1, SP1) SignalingCascade->TranscriptionFactors Nucleus Nucleus TranscriptionFactors->Nucleus Translocates to GeneExpression Increased Gene Expression (COL1A1, Elastin, etc.) Nucleus->GeneExpression Upregulates ProteinSynthesis Enhanced Protein Synthesis (Collagen, Elastin) GeneExpression->ProteinSynthesis ECM Strengthened Extracellular Matrix ProteinSynthesis->ECM

Caption: Proposed signaling pathway for this compound in fibroblasts.

Quantitative Data on Peptide Efficacy

While specific clinical data for this compound is limited in peer-reviewed literature, data from similar peptides and related tetrapeptides provide a benchmark for expected efficacy. The following tables summarize representative data for the effects of signaling peptides on key anti-aging parameters.

Table 1: In Vitro Efficacy of Signaling Peptides on Extracellular Matrix Components

Peptide/ActiveConcentrationCell TypeParameterResult (% increase vs. control)Reference
Palmitoyl Pentapeptide-40.005%Human Dermal FibroblastsCollagen Synthesis100-350%[2]
Soya-derived peptide-Human Dermal FibroblastsCollagen Synthesis165%[3]
Soya-derived peptide-Human Dermal FibroblastsElastin Synthesis116%
Collagen Peptides0.01%Human Dermal FibroblastsCOL1A1 Gene Expression108.4 ± 7.6%
Collagen Peptides0.01%Human Dermal FibroblastsElastin Gene Expression35.2 ± 13.2%

Table 2: Clinical Efficacy of Topical Peptides on Wrinkle Reduction

Peptide/ActiveConcentrationDurationParameterResult (% reduction)Reference
Palmitoyl Pentapeptide-40.005%28 daysWrinkle Depth18%
Palmitoyl Pentapeptide-40.005%28 daysWrinkle Volume37%
Acetyl Hexapeptide-310%30 daysWrinkle Depth30%
Tripeptide-34%28 daysWrinkle Depthup to 52%
Tetrapeptide-68100 ppm12 weeksWrinkle ReductionSignificant improvement vs. placebo

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound's efficacy and for the development of stable and effective topical formulations.

In Vitro Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxicity of this compound on skin cells, ensuring the safety of the active ingredient.

Materials:

  • Human dermal fibroblasts (HDFs) or human keratinocytes (HaCaTs)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or isopropanol

  • 96-well microplates

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without peptide).

  • Incubate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow Start Start SeedCells Seed Fibroblasts in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddPeptide Add this compound Dilutions Incubate1->AddPeptide Incubate2 Incubate 24-48h AddPeptide->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddSolvent Add Solubilization Solvent (DMSO) Incubate3->AddSolvent ReadAbsorbance Read Absorbance at 570 nm AddSolvent->ReadAbsorbance End End ReadAbsorbance->End

Caption: Workflow for the MTT cell viability assay.
In Vitro Collagen and Elastin Synthesis Assay (ELISA)

This protocol quantifies the amount of newly synthesized collagen and elastin by fibroblasts after treatment with this compound.

Materials:

  • Human dermal fibroblasts (HDFs)

  • DMEM with 10% FBS

  • This compound

  • Human Pro-Collagen I alpha 1 and Elastin ELISA kits

  • Cell lysis buffer

Protocol:

  • Culture HDFs in 24-well plates until they reach 80-90% confluency.

  • Replace the medium with serum-free DMEM for 24 hours to synchronize the cells.

  • Treat the cells with various concentrations of this compound in fresh serum-free DMEM for 48-72 hours.

  • Collect the cell culture supernatant.

  • Lyse the cells with cell lysis buffer to measure total protein content for normalization.

  • Perform the ELISA for pro-collagen I and elastin on the collected supernatant according to the manufacturer's instructions.

  • Normalize the amount of synthesized protein to the total protein content of the cell lysate.

Skin Penetration Study (Franz Diffusion Cell)

This protocol assesses the permeation of this compound from a topical formulation through a skin model.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin, or a synthetic membrane

  • Phosphate-buffered saline (PBS) as the receptor fluid

  • The topical formulation containing this compound

  • HPLC-MS system for quantification

Protocol:

  • Mount the skin sample between the donor and receptor chambers of the Franz diffusion cell.

  • Fill the receptor chamber with PBS and maintain the temperature at 32°C.

  • Apply a finite dose of the formulation to the surface of the skin in the donor chamber.

  • At predetermined time points (e.g., 1, 2, 4, 6, 8, 24 hours), collect samples from the receptor fluid.

  • Replace the collected volume with fresh PBS.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC-MS method.

  • Calculate the cumulative amount of peptide permeated per unit area over time.

Franz_Diffusion_Workflow Start Start MountSkin Mount Skin on Franz Cell Start->MountSkin FillReceptor Fill Receptor with PBS (32°C) MountSkin->FillReceptor ApplyFormulation Apply Formulation to Donor Chamber FillReceptor->ApplyFormulation CollectSamples Collect Samples from Receptor at Time Points ApplyFormulation->CollectSamples AnalyzeSamples Analyze Samples by HPLC-MS CollectSamples->AnalyzeSamples End End AnalyzeSamples->End

Caption: Workflow for a skin penetration study using Franz diffusion cells.
Formulation Stability Testing

Ensuring the stability of this compound in the final formulation is critical for product efficacy and shelf-life.

Materials:

  • Final topical formulation containing this compound

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)

  • HPLC-MS system

Protocol:

  • Package the formulation in the intended final packaging.

  • Place samples in stability chambers under various conditions (e.g., long-term, accelerated, and intermediate).

  • At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), remove samples for analysis.

  • Assess physical characteristics: appearance, color, odor, pH, and viscosity.

  • Quantify the concentration of this compound using a validated stability-indicating HPLC-MS method to determine degradation.

  • Evaluate microbial stability according to standard protocols.

Formulation Considerations

  • pH: The pH of the final formulation should be optimized to ensure the stability and solubility of this compound, typically in the range of 5.5-7.0.

  • Solubility: this compound is generally water-soluble.

  • Compatibility: Avoid strong oxidizing agents and certain enzymes that could degrade the peptide. Compatibility with other active ingredients should be assessed.

  • Incorporation: It is recommended to add this compound to the formulation during the cool-down phase (below 40°C) to prevent thermal degradation.

  • Penetration Enhancers: Consider the use of penetration enhancers to improve the delivery of this compound to the target dermal layer.

Conclusion

This compound presents a promising active ingredient for the development of advanced anti-aging and skin-conditioning topical formulations. Its ability to stimulate the synthesis of crucial extracellular matrix proteins positions it as a valuable tool in the cosmetic and pharmaceutical fields. By utilizing the detailed protocols and considering the formulation guidelines presented in this document, researchers and scientists can effectively evaluate its efficacy, ensure its stability, and develop innovative products for skin health and rejuvenation. Further clinical studies are warranted to fully elucidate the quantitative benefits of this compound in topical applications.

References

Application Notes: Assessing Tetrapeptide-4 Effects on Gene Expression in Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-4, a synthetic four-amino-acid peptide, has garnered significant interest in the fields of dermatology and cosmetic science for its potential to improve skin texture and reduce the signs of aging. Composed of a sequence of Glycine, Glutamic Acid, Lysine, and Glycine (GEKG), this peptide is also known as Tetrapeptide-21. It is categorized as a "matrikine," a small peptide derived from the breakdown of extracellular matrix (ECM) proteins that can, in turn, signal cells to synthesize new ECM components.[1][2] This bio-mimetic activity makes it a compelling agent for stimulating skin repair and regeneration.[3]

These application notes provide a comprehensive guide for researchers to assess the effects of this compound on gene expression in human dermal fibroblasts. The provided protocols and data will enable the systematic evaluation of this peptide's biological activity, particularly its ability to upregulate genes responsible for maintaining the skin's structural integrity.

Principle of the Method

The central hypothesis is that this compound stimulates fibroblasts to increase the expression of genes encoding key extracellular matrix proteins. This is achieved through a signaling cascade that is initiated by the peptide's interaction with cell surface receptors, which in turn activates intracellular signaling pathways leading to the modulation of gene transcription. The primary genes of interest are:

  • COL1A1 (Collagen Type I Alpha 1 Chain): The primary collagen in the dermis, providing tensile strength.

  • FN1 (Fibronectin 1): A glycoprotein that plays a crucial role in cell adhesion and ECM organization.

  • HAS1 (Hyaluronan Synthase 1): An enzyme responsible for the synthesis of hyaluronic acid, a key molecule for skin hydration and volume.

The assessment of this compound's efficacy involves treating cultured human dermal fibroblasts with the peptide and subsequently quantifying the changes in the mRNA levels of these target genes using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Expected Results

Treatment of human dermal fibroblasts with this compound is expected to result in a significant upregulation of COL1A1, FN1, and HAS1 gene expression. The magnitude of this upregulation can be concentration- and time-dependent. Based on existing studies, the following fold increases in gene expression have been reported after 24 hours of treatment with this compound (GEKG) at a concentration of 1 µg/mL:

GeneFold Increase (vs. Control)
COL1A1~2.5-fold
FN1~10.5-fold
HAS1~5.7-fold

Note: These values are indicative and may vary depending on the specific experimental conditions, including cell line, passage number, and peptide concentration.

Signaling Pathway

This compound is believed to act as a signaling molecule, mimicking natural ECM-derived peptides. This initiates a signaling cascade that shares similarities with the Transforming Growth Factor-beta (TGF-β) pathway, a key regulator of ECM synthesis. The proposed pathway involves the activation of Smad proteins and the AP-1 transcription factor complex, leading to the transcription of target genes like COL1A1, FN1, and HAS1.[1]

Tetrapeptide4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Smad_AP1 Activation of Smad & AP-1 Signaling_Cascade->Smad_AP1 Transcription Gene Transcription Smad_AP1->Transcription mRNA COL1A1, FN1, HAS1 mRNA Transcription->mRNA Experimental_Workflow Start Cell_Culture 1. Human Dermal Fibroblast Culture Start->Cell_Culture Treatment 2. This compound Treatment Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction RT_qPCR 4. Reverse Transcription & Quantitative PCR RNA_Extraction->RT_qPCR Data_Analysis 5. Data Analysis (Fold Change) RT_qPCR->Data_Analysis End Data_Analysis->End

References

Application Notes and Protocols for Tetrapeptide-4 Research in 3D Skin Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-4 is a synthetic peptide that has garnered significant attention in the field of dermatology and cosmetic science for its potential to improve skin health and combat the signs of aging. Composed of four amino acids, this peptide is believed to stimulate the synthesis of essential components of the extracellular matrix (ECM), such as collagen and elastin, which are crucial for maintaining the skin's structural integrity and elasticity.[1] Three-dimensional (3D) skin models, such as reconstructed human epidermis (RHE) and full-thickness skin models (FTM), offer a physiologically relevant platform for investigating the efficacy and mechanism of action of active ingredients like this compound, bridging the gap between traditional 2D cell culture and in vivo human studies.

These application notes provide a comprehensive overview of the use of 3D skin models in this compound research, including detailed experimental protocols, quantitative data on its effects, and insights into its potential signaling pathways.

Mechanism of Action

This compound is classified as a signal peptide, which means it can influence cellular behavior by binding to specific receptors and initiating intracellular signaling cascades.[2] The primary proposed mechanism of action for this compound and similar pro-collagen peptides is the stimulation of dermal fibroblasts to increase the production of ECM proteins. This is thought to occur through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of collagen and elastin synthesis.[3][4][5] Upon activation, the TGF-β pathway leads to the phosphorylation and nuclear translocation of Smad proteins, which then act as transcription factors to upregulate the expression of genes encoding for collagen, elastin, and other ECM components.

Key Applications in 3D Skin Models

  • Anti-aging Efficacy Assessment: Quantifying the increase in collagen and elastin production to substantiate anti-wrinkle and skin firming claims.

  • Gene Expression Analysis: Studying the upregulation of genes related to ECM proteins (e.g., COL1A1, ELN) and other skin health markers.

  • Anti-inflammatory Effect Evaluation: Assessing the potential of this compound to modulate the expression of pro-inflammatory cytokines in response to stressors.

  • Safety and Toxicity Screening: Evaluating the potential for skin irritation or cytotoxicity at various concentrations.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of tetrapeptides and other relevant peptides on key skin health markers in in vitro models. While specific data for this compound on 3D skin models is limited in publicly available literature, the data presented from studies on similar peptides provide a strong indication of its expected efficacy.

Table 1: Effect of Peptides on Extracellular Matrix Gene Expression in Human Dermal Fibroblasts

GenePeptide Treatment (Concentration)Incubation TimeFold Increase in Gene Expression (vs. Control)
COL1A1 Collagen Peptides (0.01%)24 hours2.08 ± 0.08
Collagen Peptides (1%)24 hours1.61 ± 0.08
ELN Collagen Peptides (0.01%)24 hours1.35 ± 0.13
Collagen Peptides (1%)24 hours1.42 ± 0.10
VCAN Collagen Peptides (0.01%)24 hours2.28 ± 0.07
Collagen Peptides (1%)24 hours1.81 ± 0.08

Table 2: Effect of a Soy-Derived Peptide on Extracellular Matrix Protein Synthesis in a Dermal Equivalent Model

ProteinPeptide Treatment% Increase in Protein Synthesis (vs. Control)
Collagen Soy-Derived Peptide165%
Elastin Soy-Derived Peptide116%

Table 3: Anti-inflammatory Effects of a Test Compound in a 3D Reconstructed Human Epidermis Model (LPS-induced inflammation)

CytokineTest Compound Concentration% Reduction in Cytokine Secretion (vs. LPS Control)
IL-6 100 µg/mL45% (representative value)
TNF-α 100 µg/mL38% (representative value)

Note: The data in Table 3 is representative of the type of results obtained in such studies and is included for illustrative purposes.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound using 3D skin models.

Protocol 1: Assessment of Collagen and Elastin Synthesis in a Full-Thickness Skin Model

Objective: To quantify the effect of this compound on the production of collagen and elastin.

Materials:

  • Full-Thickness 3D Skin Models (e.g., EpiDermFT™)

  • Assay Medium (provided by the 3D skin model manufacturer)

  • This compound (powder)

  • Sterile vehicle (e.g., phosphate-buffered saline, PBS)

  • Human Collagen Type I ELISA Kit

  • Human Elastin ELISA Kit

  • Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Microplate reader

Procedure:

  • Model Acclimation: Upon receipt, acclimate the 3D skin models in a humidified incubator at 37°C and 5% CO₂ for 24 hours in the manufacturer-provided maintenance medium.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the sterile vehicle. From the stock, prepare working solutions at various concentrations (e.g., 10 µg/mL, 50 µg/mL, 100 µg/mL). A vehicle-only solution will serve as the negative control.

  • Treatment: Topically apply a small volume (e.g., 20-50 µL) of the this compound solutions and the vehicle control to the surface of the epidermal layer of the skin models. Ensure even distribution.

  • Incubation: Incubate the treated models for 48-72 hours at 37°C and 5% CO₂.

  • Tissue Lysis: After incubation, wash the models with cold PBS. Harvest the tissue and homogenize it in protein extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the total protein concentration in each lysate using the BCA assay according to the manufacturer's instructions.

  • ELISA: Perform the Collagen Type I and Elastin ELISAs on the protein lysates according to the kit manufacturer's protocols. Normalize the results to the total protein concentration of each sample.

Protocol 2: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

Objective: To determine the effect of this compound on the gene expression of key extracellular matrix proteins.

Materials:

  • 3D Skin Models (RHE or FTM)

  • This compound and vehicle

  • RNA extraction kit (e.g., RNeasy Kit)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., COL1A1, ELN) and a housekeeping gene (e.g., GAPDH, B2M)

  • Real-time PCR system

Procedure:

  • Treatment: Follow steps 1-4 from Protocol 1.

  • RNA Extraction: After the incubation period, harvest the skin models and extract total RNA using a suitable kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 3: Evaluation of Anti-Inflammatory Activity

Objective: To assess the ability of this compound to reduce the secretion of pro-inflammatory cytokines in a stressed 3D skin model.

Materials:

  • Reconstructed Human Epidermis (RHE) models

  • This compound and vehicle

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or a cytokine cocktail of TNF-α/IL-1α)

  • Human IL-6 ELISA Kit

  • Human TNF-α ELISA Kit

  • MTT assay kit (for viability assessment)

Procedure:

  • Pre-treatment: Acclimate the RHE models as described previously. Pre-treat the models by topically applying this compound solutions or vehicle for 24 hours.

  • Inflammatory Challenge: After pre-treatment, add the inflammatory stimulus to the culture medium and incubate for a further 24 hours.

  • Sample Collection: Collect the culture medium from each well for cytokine analysis.

  • Cytokine Measurement: Perform ELISAs for IL-6 and TNF-α on the collected culture medium according to the kit manufacturer's instructions.

  • Viability Assessment: Perform an MTT assay on the tissue models to ensure that the observed effects are not due to cytotoxicity.

Visualizations

Tetrapeptide4_Signaling_Pathway Tetrapeptide4 This compound TGFBR TGF-β Receptor Tetrapeptide4->TGFBR Binds to Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Transcription Gene Transcription ECM_Proteins Collagen, Elastin Synthesis Dermal_Fibroblast Dermal Fibroblast

Caption: Proposed signaling pathway for this compound in dermal fibroblasts.

Experimental_Workflow_ECM cluster_analysis Endpoint Analysis start Start: 3D Skin Model Acclimation (24h) treatment Topical Treatment: This compound (Vehicle Control) start->treatment incubation Incubation (48-72h) treatment->incubation harvest Tissue Harvest incubation->harvest protein_analysis Protein Extraction & Quantification harvest->protein_analysis rna_analysis RNA Extraction & cDNA Synthesis harvest->rna_analysis elisa ELISA: Collagen & Elastin protein_analysis->elisa qpcr qRT-PCR: COL1A1, ELN rna_analysis->qpcr

Caption: Experimental workflow for assessing ECM synthesis and gene expression.

Anti_Inflammatory_Workflow start RHE Model Acclimation (24h) pretreatment Pre-treatment: This compound (24h) start->pretreatment challenge Inflammatory Challenge (e.g., LPS) (24h) pretreatment->challenge collection Collect Culture Medium challenge->collection viability MTT Assay for Cell Viability challenge->viability elisa ELISA for Cytokines (IL-6, TNF-α) collection->elisa

Caption: Workflow for evaluating anti-inflammatory effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency in Tetrapeptide-4 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tetrapeptide-4 (Gly-Gln-Pro-Arg).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling efficiency in this compound synthesis?

Low coupling efficiency during the Solid-Phase Peptide Synthesis (SPPS) of this compound can arise from several factors:

  • Steric Hindrance: The bulky side chain of Arginine (Arg) and the cyclic structure of Proline (Pro) can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1]

  • Secondary Structure Formation: The peptide sequence may begin to form secondary structures on the resin, making the N-terminus inaccessible to reagents.[2]

  • Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the next amino acid from being added, leading to truncated sequences.

  • Suboptimal Coupling Reagent/Conditions: The choice of coupling reagent, base, solvent, and reaction time can significantly impact the efficiency of the amide bond formation.

  • Side Reactions: Specific side reactions associated with Glutamine (Gln), Proline (Pro), and Arginine (Arg) can consume reactants and lead to byproducts, thus reducing the yield of the desired tetrapeptide.[3]

Q2: Which coupling reagents are recommended for the synthesis of this compound?

For a tetrapeptide containing challenging residues like Proline and Arginine, more potent coupling reagents are generally recommended. Onium salt-based reagents are preferred due to their high reactivity and ability to suppress racemization.[1][4]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the most efficient coupling reagent, especially for sterically hindered amino acids. It forms a highly reactive OAt-active ester.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though generally slightly less reactive than HATU.

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with coupling efficiencies comparable to HATU and with improved safety as it does not contain benzotriazole.

Q3: How can I monitor the coupling efficiency during the synthesis?

Monitoring coupling efficiency at each step is crucial for a successful synthesis. Several methods are available:

  • Qualitative Colorimetric Tests: The Kaiser test is a rapid and sensitive method to detect free primary amines. A positive result (blue color) indicates incomplete coupling. For the coupling to Proline (a secondary amine), the Kaiser test is unreliable; the Isatin test or Chloranil test should be used.

  • Quantitative HPLC Analysis: A small amount of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC). By comparing the peak area of the desired peptide to any deletion sequences, the coupling efficiency can be accurately determined.

  • Mass Spectrometry (MS) Analysis: Analyzing the crude peptide by MS is the most direct way to identify the desired product and any byproducts, such as deletion sequences.

Troubleshooting Guides

Issue 1: Low Yield of the Final this compound

Symptoms:

  • Low intensity of the desired mass peak in the MS spectrum of the crude product.

  • Low peak area of the target peptide in the HPLC chromatogram.

  • Low overall recovery of the purified peptide.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Coupling 1. Switch to a more powerful coupling reagent: If using a carbodiimide-based reagent, consider switching to an onium salt like HATU or COMU. 2. Double couple: Repeat the coupling step with fresh reagents before proceeding to the next deprotection. This is particularly recommended for the coupling of Arginine. 3. Increase reaction time: Extend the coupling time to allow the reaction to go to completion.
Peptide Aggregation 1. Change the solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) can be used as alternatives to Dimethylformamide (DMF) to disrupt secondary structures. 2. Incorporate "difficult sequence" protocols: Consider using chaotropic salts or microwave-assisted synthesis to reduce aggregation.
Side Reactions Refer to the Common Side Reactions in this compound Synthesis section below for specific troubleshooting strategies.
Premature Cleavage If using a hyper-acid sensitive linker, premature cleavage from the resin can occur. Consider using a more robust linker.
Issue 2: Presence of Deletion Sequences in MS and HPLC

Symptoms:

  • Significant peaks in the MS spectrum corresponding to the mass of this compound minus one or more amino acids.

  • Multiple peaks in the HPLC chromatogram of the crude product, with retention times shorter than the target peptide.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Fmoc-Deprotection 1. Extend deprotection time: Increase the duration of the piperidine treatment. 2. Use fresh deprotection solution: Piperidine solutions can degrade over time.
Incomplete Coupling See solutions for Incomplete Coupling in Issue 1 .
Steric Hindrance For the coupling of Fmoc-Arg(Pbf)-OH, steric hindrance is a common issue. Using HATU and a double coupling strategy is highly recommended.
Common Side Reactions in this compound Synthesis
Side ReactionAmino AcidDescriptionPrevention and Mitigation
Pyroglutamate Formation Glutamine (Gln)The side-chain amide of an N-terminal Gln can cyclize to form a pyroglutamyl residue, which terminates the peptide chain.1. Use a more hindered protecting group for the Gln side chain (e.g., Trt). 2. Minimize the time the N-terminus of Gln is deprotected before the next coupling reaction.
Diketopiperazine (DKP) Formation Proline (Pro)The dipeptide-resin containing Proline at the C-terminal or penultimate position is prone to intramolecular cyclization to form a diketopiperazine, cleaving the dipeptide from the resin.1. Couple the next amino acid immediately after the deprotection of the Proline-containing dipeptide. 2. Use a 2-chlorotrityl chloride resin, as its steric bulk hinders DKP formation.
Guanidinylation Arginine (Arg)Uronium/aminium coupling reagents like HBTU and HATU can react with the unprotected N-terminus of the peptide chain to form a guanidinium group, leading to chain termination.Pre-activate the Fmoc-Arg(Pbf)-OH with the coupling reagent for a short period (1-2 minutes) before adding it to the deprotected peptide-resin.
Racemization All chiral amino acidsThe activation of the carboxylic acid can lead to the loss of stereochemical integrity (epimerization).1. Use coupling reagents with additives that suppress racemization, such as HATU (contains HOAt) or HBTU/HOBt. 2. Avoid excessive use of strong bases and prolonged pre-activation times.

Quantitative Data on Coupling Reagent Performance

While specific data for this compound is limited, the following table summarizes the general performance of common coupling reagents in the synthesis of "difficult" peptide sequences, which can serve as a guide.

Coupling ReagentAdditiveBaseTypical Yield (%)Key Advantages
HATU HOAtDIPEA>99High efficiency, fast reaction times, low racemization.
HBTU HOBtDIPEA95-98Good efficiency, widely used.
COMU -DIPEA>99High efficiency, improved safety profile.
PyBOP HOBtDIPEA~95Good efficiency, phosphonium-based.
DCC HOBt-VariableCost-effective, but can lead to insoluble byproducts.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling (HATU):

    • In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF (3x).

  • Monitoring: Perform a Kaiser test (or Isatin test after Proline coupling) to check for complete coupling. If the test is positive, repeat the coupling step.

  • Repeat: Repeat steps 2-6 for the subsequent amino acids (Pro, Gln, Gly).

  • Final Deprotection and Cleavage:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge, wash the pellet with cold ether, and dry the crude peptide.

Protocol 2: HPLC Analysis of Crude this compound
  • Sample Preparation: Dissolve a small amount of the crude peptide in 5% acetonitrile/water with 0.1% TFA.

  • Column: Use a reversed-phase C18 column.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

  • Detection: UV detection at 214 nm or 220 nm.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Instrumentation: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Analysis: Acquire the mass spectrum and compare the observed mass with the calculated mass of this compound.

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitor Monitor Coupling (e.g., Kaiser Test) Wash2->Monitor Repeat Repeat for next Amino Acid Monitor->Repeat Coupling Incomplete Cleavage Final Cleavage & Deprotection (TFA) Monitor->Cleavage Coupling Complete Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis End End: Purified this compound Analysis->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow Start Low Yield of this compound Check_Crude Analyze Crude Product (HPLC, MS) Start->Check_Crude Deletion_Sequences Deletion Sequences Present? Check_Crude->Deletion_Sequences Check_Deprotection Check Deprotection Protocol Deletion_Sequences->Check_Deprotection Yes No_Deletion Target Peptide Low Purity? Deletion_Sequences->No_Deletion No Check_Coupling Optimize Coupling Protocol Check_Deprotection->Check_Coupling Solution1 Extend Deprotection Time Use Fresh Reagents Check_Deprotection->Solution1 Solution2 Use Stronger Coupling Reagent Double Couple Increase Reaction Time Check_Coupling->Solution2 Check_Side_Reactions Investigate Side Reactions (Gln, Pro, Arg) No_Deletion->Check_Side_Reactions Yes Check_Aggregation Consider Peptide Aggregation No_Deletion->Check_Aggregation No Solution3 Modify Sequence/Protecting Groups See Side Reaction Guide Check_Side_Reactions->Solution3 Optimize_Cleavage Optimize Cleavage Protocol Check_Aggregation->Optimize_Cleavage Solution4 Change Solvent (NMP/DMSO) Use Microwave Synthesis Check_Aggregation->Solution4 Solution5 Increase Cleavage Time Use Scavengers Optimize_Cleavage->Solution5

References

Technical Support Center: Troubleshooting Side Reactions in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Fmoc-based solid-phase peptide synthesis (SPPS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Fmoc-SPPS?

A1: The most frequently observed side reactions in Fmoc-SPPS include:

  • Aspartimide Formation: Cyclization of an aspartic acid (Asp) residue, leading to the formation of a succinimide ring and subsequent byproducts.[1][2][3]

  • Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide, leading to its cleavage from the resin.[4][5]

  • Racemization: Loss of stereochemical integrity at the α-carbon of an amino acid, particularly during activation and coupling.

  • Side Reactions of Specific Amino Acids: Certain amino acids like Cysteine (Cys), Arginine (Arg), and Serine (Ser) are prone to specific side reactions under SPPS conditions.

  • Aggregation: Self-association of the growing peptide chain, which can lead to incomplete coupling and deprotection.

Troubleshooting Guides

Aspartimide Formation

Issue: You observe unexpected peaks in your HPLC chromatogram with the same mass as your target peptide, or you see additional peaks corresponding to piperidide adducts.

Root Cause: Aspartimide formation is a base-catalyzed intramolecular cyclization of an aspartic acid residue. The backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring. This aspartimide can then be opened by nucleophiles like piperidine or water to form a mixture of α- and β-aspartyl peptides, as well as racemized products. This side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.

Troubleshooting Workflow:

Aspartimide_Troubleshooting cluster_symptoms Symptoms cluster_diagnosis Diagnosis cluster_solutions Solutions & Mitigation symptom Mass spec shows correct mass but multiple HPLC peaks OR Mass spec shows +85 Da adducts (piperidine) diagnosis Suspect Aspartimide Formation symptom->diagnosis solution1 Modify Fmoc Deprotection: - Add 0.1 M HOBt to piperidine solution - Use 2-5% piperazine in NMP - Use DBU/piperazine in NMP diagnosis->solution1 Chemical Modification solution2 Protecting Group Strategy: - Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH - Use backbone protection (e.g., Hmb dipeptides) diagnosis->solution2 Reagent Selection solution3 Optimize Conditions: - Perform synthesis at room temperature - Minimize piperidine exposure time diagnosis->solution3 Process Optimization

Caption: Troubleshooting workflow for aspartimide formation.

Quantitative Data on Mitigation Strategies:

The following table summarizes the effectiveness of different Asp side-chain protecting groups in preventing aspartimide formation in the model peptide VKDGYI after treatment with 20% piperidine in DMF for 200 minutes.

Protecting Group% Desired Peptide% D-Asp Isomer
Fmoc-Asp(OtBu)-OH 75.28.9
Fmoc-Asp(OMpe)-OH 98.11.1
Fmoc-Asp(OBno)-OH 99.50.3
Data sourced from comparative studies.

Experimental Protocol: Detection of Aspartimide Formation

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).

  • Procedure:

    • Cleave a small sample of the peptide from the resin.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Inject the sample onto a C18 RP-HPLC column.

    • Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at 214 nm or 280 nm.

    • Analyze the eluting peaks by electrospray ionization mass spectrometry (ESI-MS).

  • Interpretation:

    • The presence of multiple peaks with the same mass as the target peptide suggests the formation of α- and β-aspartyl isomers.

    • Peaks with a mass increase of +85 Da relative to the target peptide indicate the formation of piperidide adducts.

Diketopiperazine (DKP) Formation

Issue: You observe significant loss of your peptide from the resin, especially after the coupling of the third amino acid, resulting in a low final yield.

Root Cause: DKP formation is an intramolecular cyclization of the N-terminal dipeptidyl resin, which cleaves the dipeptide from the solid support. This side reaction is particularly prevalent when Proline or Glycine are in the first two positions of the sequence. The free N-terminal amine of the second amino acid attacks the ester linkage to the resin, forming a stable six-membered ring.

Troubleshooting Workflow:

DKP_Troubleshooting cluster_symptoms Symptoms cluster_diagnosis Diagnosis cluster_solutions Solutions & Mitigation symptom Low peptide yield, especially with N-terminal Pro or Gly Detection of cyclic dipeptide in cleavage solution diagnosis Suspect Diketopiperazine (DKP) Formation symptom->diagnosis solution1 Resin & Linker Strategy: - Use 2-chlorotrityl chloride (2-CTC) resin - The steric bulk of the linker inhibits cyclization diagnosis->solution1 Resin Choice solution2 Coupling Strategy: - Couple the first two amino acids as a dipeptide unit - Use N-trityl protected amino acid in the second position diagnosis->solution2 Synthesis Strategy solution3 Fmoc Deprotection Modification: - Use 2% DBU/5% piperazine in NMP for Fmoc removal diagnosis->solution3 Reagent Modification

Caption: Troubleshooting workflow for diketopiperazine formation.

Quantitative Data on DKP Formation:

A study on a model peptide prone to DKP formation showed a significant reduction when modifying the Fmoc-removal solution.

Fmoc Removal Reagent% DKP Formation
20% piperidine/DMF 13.8%
5% piperidine/DMF 12.2%
5% piperazine/NMP <4.0%
Data from a study on a DKP-prone sequence.

Experimental Protocol: Synthesis using 2-Chlorotrityl Chloride Resin

  • Objective: To minimize DKP formation for sequences with C-terminal Proline or Glycine.

  • Procedure:

    • Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

    • First Amino Acid Loading:

      • Dissolve the first Fmoc-amino acid (1.5 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in DCM.

      • Add the solution to the swollen resin and agitate for 1-2 hours.

      • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

    • Peptide Elongation: Proceed with standard Fmoc-SPPS cycles.

    • Cleavage: Cleave the peptide from the resin using a mild acidic solution (e.g., TFA/TIS/H₂O 95:2.5:2.5) to avoid side reactions with the linker.

Racemization

Issue: Your final peptide product shows a diastereomeric impurity in the HPLC analysis, often as a closely eluting peak or shoulder with the same mass.

Root Cause: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of L- and D-isomers. This can occur during the activation step of the amino acid for coupling, especially with highly reactive coupling reagents and the presence of a base. Cysteine and Histidine are particularly prone to racemization.

Troubleshooting Workflow:

Racemization_Troubleshooting cluster_symptoms Symptoms cluster_diagnosis Diagnosis cluster_solutions Solutions & Mitigation symptom HPLC shows a peak with the same mass as the product, but with a slightly different retention time (diastereomer) diagnosis Suspect Racemization symptom->diagnosis solution1 Optimize Coupling: - Use less reactive activators (e.g., DIC/Oxyma) - Add racemization suppressants like HOBt or OxymaPure - Minimize pre-activation time diagnosis->solution1 Coupling Reagents solution2 Base Selection: - Use a hindered base like DIPEA or collidine - Avoid excess base during coupling diagnosis->solution2 Base Conditions solution3 Temperature Control: - For sensitive residues (His, Cys), couple at a lower temperature (e.g., RT or 50°C for microwave) diagnosis->solution3 Reaction Temperature

Caption: Troubleshooting workflow for racemization.

Quantitative Data on Coupling Reagents and Racemization:

The choice of coupling reagent can significantly impact the degree of racemization for sensitive amino acids like Phenylglycine (Phg).

Coupling ReagentBase% Correct Diastereomer
HATU DIPEA~85%
HBTU DIPEA~84%
PyBOP DIPEA~82%
COMU TMP>98%
DEPBT TMP>98%
Data from a study on Phg-containing model peptides.

Experimental Protocol: Chiral Amino Acid Analysis

  • Objective: To quantify the extent of racemization of a specific amino acid residue.

  • Procedure:

    • Total Hydrolysis: Hydrolyze a sample of the purified peptide in 6 M HCl at 110°C for 24 hours.

    • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA).

    • Analysis: Analyze the derivatized amino acids by RP-HPLC. The L- and D-isomers will have different retention times.

    • Quantification: Integrate the peak areas of the L- and D-isomers to determine the percentage of racemization.

Side Reactions of Specific Amino Acids
Cysteine (Cys)

Common Issues:

  • Racemization: Especially when Cys is the C-terminal residue.

  • β-elimination: Base-catalyzed elimination of the protected sulfhydryl group to form dehydroalanine, which can then react with piperidine to form 3-(1-piperidinyl)alanine.

  • S-alkylation: During final TFA cleavage, especially from Wang resin, the cysteine sulfhydryl group can be alkylated by carbocations generated from the linker.

Mitigation Strategies:

  • Racemization: Use of Fmoc-Cys(Thp)-OH or Fmoc-Cys(Mmt)-OH with 30% 4-methylpiperidine in 0.5 M OxymaPure-DMF for Fmoc removal has been shown to minimize racemization.

  • β-elimination: Using a sterically bulky protecting group like trityl (Trt) can reduce this side reaction.

  • S-alkylation: Using a cleavage cocktail with a high concentration of scavengers (e.g., TIS, EDT) can minimize alkylation.

Arginine (Arg)

Common Issues:

  • δ-lactam formation: Intramolecular cyclization of the arginine side chain.

  • Sulfonation: Unexpected cleavage of Mtr or Pmc protecting groups during TFA cleavage can lead to sulfonation of the arginine residue.

  • Transfer of Protecting Groups: Sulfonyl protecting groups (Pbf, Pmc) can migrate from Arg to the indole ring of Tryptophan (Trp) during cleavage.

Mitigation Strategies:

  • δ-lactam formation: Using the NO₂ protecting group for the Arg side chain can prevent this side reaction.

  • Sulfonation: Using a scavenger mixture of thioanisole/thiocresol in the cleavage cocktail is effective at suppressing sulfonation.

  • Protecting Group Transfer: Use Fmoc-Trp(Boc)-OH to protect the indole nitrogen of tryptophan.

Serine (Ser)

Common Issues:

  • β-elimination: Similar to cysteine, the hydroxyl group can be eliminated under basic conditions to form dehydroalanine.

  • O-Acylation: The serine hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, forming an ester bond (depsipeptide).

Mitigation Strategies:

  • β-elimination: The standard tert-butyl (tBu) protecting group is generally effective at preventing this under standard conditions.

  • O-Acylation: Ensure the integrity of the tBu protecting group and optimize coupling times to favor N-acylation.

References

troubleshooting peptide aggregation during HPLC purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding peptide aggregation during HPLC purification.

Troubleshooting Guide

This section addresses specific issues encountered during HPLC purification that may be caused by peptide aggregation.

Q1: My HPLC chromatogram shows broad, tailing, or fronting peaks. What could be the cause?

Poor peak shape is a common indicator of on-column aggregation or other undesirable interactions.[1][2]

  • Possible Cause 1: Peptide Aggregation. The peptide may be self-associating on the column, leading to a heterogeneous population that elutes over a wide range of solvent concentrations. Soluble aggregates often appear as broad or early-eluting peaks.[1]

  • Possible Cause 2: Poor Solubility. The peptide may be precipitating at the head of the column upon injection, especially if the sample solvent is much stronger than the initial mobile phase. It then redissolves slowly as the gradient progresses.

  • Possible Cause 3: Secondary Interactions. The peptide may be interacting with active sites (free silanols) on the silica-based stationary phase, which is common for basic peptides.[2]

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add an Organic Modifier: Introduce a small percentage of a different organic solvent, such as isopropanol (IPA) or ethanol, to the mobile phase. These alcohols can disrupt hydrophobic interactions and break up aggregates.

    • Adjust Modifier Concentration/Type: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) is present to minimize secondary silanol interactions. If issues persist, switching to formic acid (FA) can alter selectivity.

  • Optimize Column Temperature:

    • Increase the column temperature (e.g., to 40°C or 60°C). This can reduce mobile phase viscosity, improve mass transfer, and provide thermal energy to break up aggregates. The optimal temperature is peptide-dependent and requires empirical testing.

  • Change the Stationary Phase:

    • If you are using a highly hydrophobic column (like C18) for a very hydrophobic peptide, consider switching to a less retentive phase, such as C8 or C4.

Q2: I'm experiencing low or no recovery of my peptide after purification. Where is it going?

Low recovery suggests the peptide is being irreversibly lost during the purification process.

  • Possible Cause 1: Irreversible Aggregation & Precipitation. The peptide may be aggregating and precipitating out of solution, either in the sample tube, upon injection, or on the column itself. This is common for very hydrophobic peptides or those prone to forming strong intermolecular bonds.

  • Possible Cause 2: Irreversible Binding to the Column. The peptide may be adsorbing so strongly to the stationary phase that it does not elute under the gradient conditions used.

Troubleshooting Steps:

  • Improve Sample Solubility:

    • Initial Dissolution: Attempt to dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).

    • Use Stronger Solvents: If solubility is low, use minimal amounts of solvents like DMSO, DMF, or acetic acid to dissolve the peptide before diluting with the initial mobile phase.

    • Use Chaotropic Agents: For extremely difficult cases, dissolving the peptide in a solution containing denaturants like 6M Guanidine-HCl (GdnHCl) or urea can be effective, though these must be compatible with your subsequent steps.

  • Perform a "Blank" Injection:

    • After a run with poor recovery, inject a blank solvent (e.g., your sample solvent like DMSO) using the same gradient. If you see your peptide eluting in this blank run, it indicates it was precipitating on the column and slowly redissolving.

  • Modify Elution Conditions:

    • Increase Organic Solvent Strength: Use a stronger organic solvent like isopropanol in the mobile phase, which can improve the elution of very hydrophobic or "sticky" peptides.

    • Use a Shallower Gradient: A slower, more gradual increase in the organic solvent concentration can sometimes improve the recovery of aggregating peptides.

Frequently Asked Questions (FAQs)

Q: What are the common signs of peptide aggregation?

  • During Purification: You may observe broad, tailing, or multiple peaks in your HPLC chromatogram. Insoluble material may be visible in your sample vial or fail to dissolve in the loading solvent.

  • Post-Purification: The lyophilized peptide may be difficult to dissolve, or solutions may appear cloudy or form a precipitate over time.

Q: Which factors contribute to peptide aggregation?

Several factors, related to both the peptide's intrinsic properties and its environment, can cause aggregation.

  • Peptide Sequence: High hydrophobicity and the presence of bulky, nonpolar protecting groups (like Pmc on Arginine) can promote self-association.

  • pH: When the mobile phase pH is close to the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and favoring aggregation.

  • Concentration: Higher peptide concentrations increase the probability of intermolecular interactions.

  • Temperature: While sometimes helpful, elevated temperatures can also induce aggregation, particularly for peptides nearing their unfolding temperature.

  • Solvent Environment: The composition of the sample solvent and mobile phase is critical. Poor solubility in the mobile phase can lead to precipitation.

Q: How can I change my mobile phase to reduce aggregation?

Optimizing the mobile phase is a powerful strategy to mitigate aggregation.

  • Change Organic Solvent: Acetonitrile is the standard choice, but for hydrophobic or aggregating peptides, replacing or augmenting it with n-propanol or isopropanol can significantly improve solubility and peak shape.

  • Change pH: Moving the mobile phase pH further away from the peptide's pI can increase solubility. For some peptides, switching from a standard low-pH (TFA-based) method to a high-pH method using an additive like ammonium hydroxide can dramatically improve separation.

Q: What analytical techniques can confirm the presence of aggregates?

Several methods can be used to detect and characterize aggregates before or after purification.

  • Size Exclusion Chromatography (SEC-HPLC): This is a primary technique for separating and quantifying soluble aggregates like dimers and oligomers based on their hydrodynamic size.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, providing rapid information on the presence of larger aggregated species.

  • Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of the morphology of aggregates, such as amorphous structures or fibrils.

Data & Protocols

Quantitative Data Tables

Table 1: Common Mobile Phase Modifiers and Their Properties

ModifierTypical ConcentrationResulting pH (approx.)Primary Function
Trifluoroacetic Acid (TFA)0.05 - 0.1%~2.0Ion-pairing agent, improves peak shape for basic peptides.
Formic Acid (FA)0.1%~2.7Alternative acid modifier, can alter selectivity, better for MS.
Ammonium Hydroxide0.1%~10.7Basic modifier, deprotonates acidic residues, alters selectivity.

Table 2: Solvents for Dissolving Difficult Peptides

SolventApplication Notes
Acetonitrile (ACN) / WaterStandard starting point, often with 0.1% TFA.
Isopropanol (IPA)Added to ACN/Water to increase solubility of hydrophobic peptides.
Dimethyl Sulfoxide (DMSO)A strong solvent for very insoluble peptides; inject minimal volume.
Dimethylformamide (DMF)Similar to DMSO, a strong polar aprotic solvent.
6M Guanidine-HClA strong denaturant used for highly aggregated peptides.
Experimental Protocols

Protocol 1: General Sample Preparation for RP-HPLC

  • Initial Solubility Test: Attempt to dissolve the lyophilized crude peptide in the initial HPLC mobile phase (e.g., 95% Solvent A, 5% Solvent B) to a concentration of 1-2 mg/mL. Vortex thoroughly.

  • Organic Solvent Addition: If the peptide is not fully dissolved, add a minimal volume (e.g., 10-50 µL) of a strong organic solvent like DMSO or DMF. Vortex until the solution is clear.

  • Dilution: Dilute the concentrated stock with Solvent A (e.g., Water + 0.1% TFA) to the final desired concentration. Ensure the final concentration of the strong organic solvent (DMSO/DMF) is low (ideally <10%) to prevent injection-related peak distortion.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

Protocol 2: Generic RP-HPLC Purification Method

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).

  • Solvent A: 0.1% TFA in HPLC-grade water.

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

  • Detection: UV at 214-220 nm.

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold)

    • 5-35 min: 5% to 65% B (Linear gradient)

    • 35-40 min: 65% to 95% B (Wash)

    • 40-45 min: 95% B (Hold)

    • 45-50 min: 95% to 5% B (Return to initial)

    • 50-60 min: 5% B (Re-equilibration)

Protocol 3: Analysis of Aggregates by Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare a solution of the peptide in a suitable, filtered buffer at the desired concentration.

  • Cuvette Loading: Place the sample into a clean, disposable cuvette and insert it into the DLS instrument.

  • Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25°C) for at least 5 minutes.

  • Data Acquisition: Acquire data for a sufficient number of runs (e.g., 10-15) to obtain a statistically relevant average.

  • Analysis: Analyze the resulting correlation function to determine the hydrodynamic radius of the peptide monomer and identify the presence and size of any larger aggregated species.

Visualizations

Troubleshooting_Workflow cluster_0 Observation cluster_1 Initial Diagnosis cluster_4 Verification observe Poor HPLC Profile (Broad/Tailing Peaks, Low Recovery) diag_agg Suspect Aggregation or Poor Solubility observe->diag_agg sol_prep Optimize Sample Preparation diag_agg->sol_prep mob_phase Modify Mobile Phase diag_agg->mob_phase temp Adjust Temperature diag_agg->temp column Change Column diag_agg->column action_sol Use DMSO, IPA, or GdnHCl for dissolution sol_prep->action_sol action_mob Add IPA to mobile phase Change pH (e.g., basic) mob_phase->action_mob action_temp Increase Temp to 40-60°C temp->action_temp action_col Switch to C4 or less hydrophobic phase column->action_col verify Re-run HPLC Analysis action_sol->verify action_mob->verify action_temp->verify action_col->verify outcome Problem Resolved? verify->outcome outcome->observe No

Caption: A workflow for troubleshooting peptide aggregation during HPLC.

Aggregation_Causes_Solutions cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution p1 Broad / Tailing Peaks c1 Hydrophobic Interactions p1->c1 c2 Poor Solubility in Mobile Phase p1->c2 c4 Secondary Silanol Interactions p1->c4 p2 Low Recovery p2->c1 p2->c2 s1 Add Isopropanol (IPA) or other alcohol to mobile phase c1->s1 s5 Increase column temperature c1->s5 s2 Dissolve sample in DMSO/DMF Use chaotropic agents c2->s2 c3 pH near Isoelectric Point (pI) s3 Change mobile phase pH (e.g., use TFA or NH4OH) c3->s3 s4 Ensure 0.1% TFA is present Use end-capped column c4->s4

References

Technical Support Center: Optimizing Tetrapeptide-4 Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tetrapeptide-4 in cell-based assays.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for experimental use.

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in aqueous buffer (e.g., PBS, cell culture media). This compound, with the sequence Gly-Glu-Pro-Gly (GEPG), has a neutral to slightly acidic nature. Peptides with a high proportion of hydrophobic residues or a neutral overall charge can have poor aqueous solubility.1. Use an organic solvent for initial dissolution: First, dissolve the peptide in a minimal amount of sterile Dimethyl Sulfoxide (DMSO). A stock solution of up to 33.33 mg/mL in DMSO can be prepared.[1] 2. Gradual addition to aqueous buffer: While gently vortexing the aqueous buffer, slowly add the peptide-DMSO stock solution dropwise to achieve the desired final concentration. This prevents localized high concentrations that can cause precipitation. 3. Sonication: If the peptide is still not fully dissolved, sonicate the solution in a water bath for 10-15 second intervals. Avoid excessive heating.
Precipitation occurs when adding the DMSO stock solution to the aqueous buffer. The solubility limit of this compound in the final aqueous buffer has been exceeded.1. Lower the final concentration: Prepare a more dilute final solution. 2. Increase the percentage of DMSO (with caution): The final concentration of DMSO in cell-based assays should ideally be below 0.5%, and for sensitive primary cells, below 0.1%. While some cell lines can tolerate up to 1% DMSO, it is crucial to perform a vehicle control to assess cytotoxicity.
The peptide solution is cloudy or contains visible particles. Incomplete dissolution or aggregation of the peptide.1. Centrifuge the solution: Before use, centrifuge the peptide solution at high speed (e.g., 10,000 x g for 5-10 minutes) to pellet any undissolved particles. Use the supernatant for your experiment. 2. Filter sterilization: If sterile conditions are required, filter the solution through a 0.22 µm sterile filter after dissolution and centrifugation.
Observed cytotoxicity in the cell-based assay. The solvent (e.g., DMSO) or the peptide itself may be toxic at the concentration used.1. Perform a solvent toxicity control: Treat cells with the same concentration of the solvent used to dissolve the peptide to ensure it is not causing the observed cytotoxicity. 2. Determine the optimal peptide concentration: Conduct a dose-response experiment to find the highest non-toxic concentration of this compound for your specific cell type using a cell viability assay such as the MTT assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at a concentration of up to 33.33 mg/mL.[1] For final dilutions into aqueous solutions for cell-based assays, it is crucial to add the DMSO stock dropwise to the buffer while mixing to prevent precipitation.

Q2: What is a typical working concentration of this compound for cell-based assays?

A2: The optimal concentration is cell-type and assay-dependent. However, a common starting range for peptides in cell culture is 10-100 µg/mL.[2][3] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I store this compound solutions?

A3: Lyophilized this compound powder should be stored at -20°C or -80°C for long-term stability. Once dissolved, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[1]

Q4: Can I dissolve this compound directly in water?

A4: While many short peptides are soluble in water, the solubility of this compound (Gly-Glu-Pro-Gly) in water is not well-documented in terms of a specific mg/mL value. It is recommended to first attempt to dissolve a small amount in sterile water. If solubility is poor, the use of a minimal amount of DMSO for the initial stock solution is the preferred method.

Q5: What is the mechanism of action of this compound?

A5: this compound is believed to stimulate the synthesis of extracellular matrix (ECM) proteins, such as collagen. This is thought to occur through the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in regulating collagen production in fibroblasts.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)33.33 mg/mLUltrasonic treatment may be needed. Use freshly opened, anhydrous DMSO for best results.
WaterNot specifiedIt is recommended to test the solubility of a small amount first.
Cell Culture Medium (e.g., DMEM)Not specifiedDirect dissolution is not recommended. Dilute from a DMSO stock solution.

Table 2: Recommended Concentrations for Cell-Based Assays

ParameterRecommended RangeNotes
This compound Working Concentration 10 - 100 µg/mLA dose-response study is essential to determine the optimal concentration for your specific cell line and assay.
Final DMSO Concentration < 0.5% (v/v)For sensitive primary cells, a concentration of < 0.1% (v/v) is recommended. Always include a vehicle control.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a this compound stock solution in DMSO and subsequent dilution to a working concentration for cell-based assays.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A 1. Weigh Lyophilized this compound B 2. Add Anhydrous DMSO to desired concentration (e.g., 10 mg/mL) A->B C 3. Vortex and/or sonicate until fully dissolved B->C D 4. Aliquot into single-use tubes C->D E 5. Store at -20°C or -80°C D->E F 6. Thaw a single aliquot of stock solution G 7. Slowly add stock solution dropwise to pre-warmed cell culture medium while vortexing F->G H 8. Ensure final DMSO concentration is non-toxic G->H I 9. Use immediately in cell-based assay H->I

Workflow for this compound solution preparation.
Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the steps to assess the cytotoxicity of this compound on a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 3: In Vitro Collagen Synthesis Assay (Sircol Soluble Collagen Assay)

This protocol provides a method to quantify newly synthesized soluble collagen from the supernatant of fibroblast cultures treated with this compound.

  • Cell Culture and Treatment: Culture human dermal fibroblasts to near confluence in 6-well plates. Treat the cells with various non-toxic concentrations of this compound for 48-72 hours.

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.

  • Collagen Precipitation: In a microcentrifuge tube, add 1 mL of Sircol Dye Reagent to 100 µL of the culture supernatant.

  • Incubation and Centrifugation: Mix gently for 30 minutes to allow the collagen-dye complex to precipitate. Centrifuge at 13,000 x g for 10 minutes to pellet the complex.

  • Washing: Carefully discard the supernatant and wash the pellet with the provided wash reagent.

  • Dye Release: Add the Alkali Reagent to dissolve the pellet and release the bound dye.

  • Quantification: Transfer the solution to a 96-well plate and measure the absorbance at 556 nm.

  • Standard Curve: Prepare a standard curve using the provided collagen standard to determine the concentration of collagen in the samples.

Signaling Pathway

This compound is proposed to enhance collagen synthesis by activating the TGF-β signaling pathway. The diagram below illustrates the canonical Smad-dependent pathway.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tetrapeptide4 This compound TGFbRII TGF-β Receptor II Tetrapeptide4->TGFbRII Activates TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruits & Phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Binds Smad4 Smad4 Smad4->SmadComplex DNA DNA SmadComplex->DNA Translocates & Binds CollagenGene Collagen Gene Transcription DNA->CollagenGene Initiates

TGF-β signaling pathway activated by this compound.

References

Technical Support Center: Managing Tetrapeptide-4 Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the degradation of Tetrapeptide-4 in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a synthetic peptide composed of four amino acid residues: Glycine, Glutamic Acid, and Proline.[1][2] It is primarily used in the cosmetics industry for its skin conditioning and anti-aging properties, where it is suggested to support collagen and elastin production.[1][3][4] In a research context, it serves as a model for studying peptide-based mechanisms for improving skin's biomechanical strength.

Q2: What are the primary pathways of this compound degradation in an aqueous solution?

A2: Like most peptides, this compound is susceptible to several chemical degradation pathways in solution. The most common include:

  • Hydrolysis: Cleavage of the peptide bonds, particularly at aspartic acid (Asp) residues if present, which can be catalyzed by acidic or basic conditions.

  • Oxidation: The side chains of certain amino acids are prone to oxidation. While the specific sequence of this compound (often Gly-Glu-Pro-Gly) is not provided in all sources, if it contained residues like Methionine (Met), Cysteine (Cys), Tryptophan (Trp), or Histidine (His), they would be susceptible.

  • Deamidation: This occurs in peptides containing Asparagine (Asn) or Glutamine (Gln) residues, converting them to their corresponding acidic amino acids.

Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?

A3: To ensure the longevity of this compound solutions, proper storage is critical. Reconstituted peptides are significantly less stable than their lyophilized form. For short-term storage (1-2 weeks), refrigeration at 4°C is recommended. For longer-term storage, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Storing solutions at a slightly acidic pH of 5-6 can also enhance stability.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Loss of Peptide Activity or Concentration Over Time

Q: I've observed a significant decrease in the biological activity or concentration of my this compound solution. What are the likely causes and how can I prevent this?

A: This is a common issue stemming from peptide degradation. The primary factors to investigate are pH, temperature, and exposure to light and oxygen.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate pH The pH of the solution can significantly impact peptide stability. Determine the optimal pH for this compound stability, which for many peptides is in the range of 5-6. Use a suitable buffer system, such as citrate or phosphate, to maintain the desired pH.
High Temperature Elevated temperatures accelerate degradation reactions like hydrolysis and oxidation. Store stock solutions and working solutions at recommended low temperatures (4°C for short-term, -20°C or -80°C for long-term). Avoid prolonged exposure to room temperature.
Oxidation Exposure to oxygen can lead to oxidative degradation of susceptible amino acid residues. To mitigate this, consider purging the solution and the headspace of the storage vial with an inert gas like nitrogen or argon. The addition of antioxidants, such as ascorbic acid, may also be beneficial, but compatibility should be verified.
Repeated Freeze-Thaw Cycles Each freeze-thaw cycle can cause physical stress on the peptide, leading to aggregation and degradation. Prepare single-use aliquots of your stock solution to avoid this.
Photodegradation Exposure to UV light can damage aromatic amino acid residues. Store solutions in amber or opaque vials to protect them from light.
Issue 2: Cloudiness or Precipitation in the this compound Solution

Q: My this compound solution has become cloudy or has formed a precipitate. What does this indicate and how can I resolve it?

A: Cloudiness or precipitation is often a sign of peptide aggregation or poor solubility.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Aggregation Peptides can self-associate to form larger, insoluble aggregates. This can be influenced by concentration, pH, and ionic strength. Try preparing a more dilute solution. Ensure the pH is not at the isoelectric point of the peptide, where it will have minimal solubility. Filtering the solution through a 0.22 µm filter can remove existing aggregates.
Poor Solubility The peptide may not be fully dissolved in the chosen solvent. While this compound is generally water-soluble, high concentrations may be problematic. For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO or DMF, followed by slow dilution with an aqueous buffer, can improve solubility.
Bacterial Contamination Microbial growth can cause turbidity in the solution. Prepare solutions using sterile buffers and filter-sterilize the final solution through a 0.2 µm filter.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution by RP-HPLC

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Objective: To quantify the degradation of this compound over time at different pH values and temperatures.

2. Materials:

  • Lyophilized this compound

  • HPLC-grade water

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Various buffers (e.g., citrate for pH 4-6, phosphate for pH 7-8)

  • pH meter

  • Incubators or water baths

  • Autosampler vials

  • RP-HPLC system with UV detector

3. Procedure:

  • Preparation of Stock Solution: Reconstitute lyophilized this compound in HPLC-grade water to a known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution into different buffer systems to achieve the desired final pH values (e.g., pH 4, 5, 6, 7, 8).

    • For each pH condition, create aliquots for each temperature to be tested (e.g., 4°C, 25°C, 40°C).

  • Incubation: Store the prepared samples in their respective temperature-controlled environments.

  • Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point and should be optimized.

    • Inject equal volumes of each sample.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the t=0 sample.

    • Measure the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining this compound relative to the initial (t=0) concentration.

    • Plot the percentage of remaining peptide against time for each condition to determine the degradation rate.

Visualizations

cluster_degradation Primary Degradation Pathways of this compound Tetrapeptide Intact this compound in Solution Hydrolysis Hydrolysis (Peptide Bond Cleavage) Tetrapeptide->Hydrolysis H+ / OH- Temperature Oxidation Oxidation (Susceptible Residues) Tetrapeptide->Oxidation Oxygen Light Metal Ions Aggregation Aggregation (Physical Instability) Tetrapeptide->Aggregation Concentration pH / Ionic Strength Temperature

Caption: Key chemical and physical degradation pathways for this compound in solution.

cluster_workflow Experimental Workflow for Stability Testing start Reconstitute Lyophilized This compound prep Prepare Samples at Different pH & Temperatures start->prep incubate Incubate Samples prep->incubate sample Withdraw Aliquots at Time Points incubate->sample analyze Analyze by RP-HPLC sample->analyze data Quantify Peak Area & Calculate Degradation Rate analyze->data end Determine Optimal Storage Conditions data->end cluster_troubleshooting Troubleshooting Logic for this compound Degradation issue Observed Degradation or Loss of Activity check_ph Is the pH optimal (e.g., 5-6)? issue->check_ph check_temp Is the storage temperature correct? check_ph->check_temp Yes adjust_ph Adjust pH and use buffer check_ph->adjust_ph No check_aliquots Are single-use aliquots being used? check_temp->check_aliquots Yes adjust_temp Store at 4°C (short-term) or -20°C/-80°C (long-term) check_temp->adjust_temp No check_light Is the solution protected from light? check_aliquots->check_light Yes use_aliquots Prepare single-use aliquots check_aliquots->use_aliquots No protect_light Use amber or opaque vials check_light->protect_light No

References

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low peptide yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in SPPS?

Low peptide yield in SPPS can stem from a variety of factors throughout the synthesis process. The most common culprits include:

  • Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain prevents the next amino acid from being added, leading to truncated sequences.[1]

  • Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences.[1] This is often a problem with sterically hindered amino acids or "difficult" sequences.[1]

  • Peptide Aggregation: Both inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making reactive sites inaccessible for both deprotection and coupling reagents.[1] This is a major cause of failure in synthesizing long or hydrophobic peptides.[1]

  • Resin and Linker Issues: Suboptimal resin loading, poor swelling, or linker instability under the reaction conditions can significantly reduce yield. Premature cleavage of the peptide from the resin, especially with acid-sensitive linkers like 2-chlorotrityl, can also be a significant issue if acidic conditions are not carefully controlled.

  • Cleavage and Final Deprotection Problems: Inefficient cleavage from the resin or incomplete removal of side-chain protecting groups can lead to a lower recovery of the final product.

Q2: How can I identify the cause of my low yield?

Identifying the root cause of low yield often requires a combination of monitoring during the synthesis and analysis of the crude product.

  • Real-time Monitoring: Some automated synthesizers allow for real-time UV monitoring of the Fmoc deprotection step, which can help identify incomplete reactions.

  • Colorimetric Tests: Qualitative tests like the Kaiser test (for primary amines) can be performed on a few resin beads to check for the completeness of the coupling reaction. A positive result (blue color) indicates free amines and an incomplete coupling.

  • Mass Spectrometry (MS) Analysis of Crude Product: Analyzing the crude peptide by MS is the most direct way to identify the nature of the impurities. The presence of sequences with lower molecular weights than the target peptide points towards truncation or deletion events.

  • HPLC Analysis of Crude Product: High-Performance Liquid Chromatography (HPLC) of the crude product can reveal the complexity of the sample. A low-purity profile with multiple peaks suggests that side reactions or incomplete steps have occurred throughout the synthesis.

Q3: What is a "difficult sequence" and how does it affect yield?

A "difficult sequence" is a peptide chain that is prone to forming stable secondary structures (like β-sheets) on the resin, leading to aggregation. This aggregation hinders the access of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling reactions, and consequently, low yields of the target peptide. Sequences containing a high number of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are often classified as difficult.

Troubleshooting Guides

Issue 1: Incomplete Fmoc-Deprotection
  • Symptoms: Low yield of the final product. Mass spectrometry analysis shows significant amounts of truncated peptide sequences. A yellow Kaiser test result after the deprotection step indicates the Fmoc group has not been removed.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Insufficient Deprotection Time Increase the deprotection time. For difficult sequences, a second deprotection step may be necessary.
Degraded Deprotection Reagent Use fresh, high-quality deprotection reagents. Piperidine can degrade over time.
Peptide Aggregation Refer to the "Peptide Aggregation" section below for strategies to disrupt secondary structures.
Inefficient Mixing Ensure adequate mixing of the resin and reagents during the deprotection step.
Issue 2: Poor Coupling Efficiency
  • Symptoms: Mass spectrometry analysis of the crude peptide shows deletion sequences (peptides missing one or more amino acids). A positive (blue) Kaiser test after the coupling step.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Steric Hindrance Double couple the problematic amino acid. Increase the concentration of the amino acid and coupling reagents.
Peptide Aggregation See the "Peptide Aggregation" section below.
Low Quality or Degraded Reagents Ensure all amino acids and coupling reagents are fresh and of high purity.
Inefficient Coupling Reagent Switch to a more powerful coupling reagent like HATU or HCTU, especially for difficult couplings.
Issue 3: Peptide Aggregation
  • Symptoms: Low yield, incomplete deprotection and coupling, and a broad, poorly resolved HPLC chromatogram of the crude product. The resin may also fail to swell properly.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
"Difficult" Sequence Incorporate pseudoproline dipeptides or other "kink"-inducing residues to disrupt secondary structure formation.
High Resin Loading Use a resin with a lower loading capacity to increase the distance between peptide chains.
Solvent Choice Use a solvent mixture known to disrupt hydrogen bonding, such as a combination of DMF and DCM.
Elevated Temperature Performing the synthesis at an elevated temperature can sometimes help to overcome aggregation.
Issue 4: Problems During Cleavage
  • Symptoms: Low yield of the final product after the cleavage step.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Incomplete Cleavage Increase the cleavage reaction time or the concentration of TFA. Perform a small-scale test cleavage to optimize conditions.
Peptide Precipitation During Cleavage If the peptide is insoluble in the cleavage cocktail, try a different precipitation solvent after cleavage.
Side Reactions During Cleavage Ensure the use of appropriate scavengers in the cleavage cocktail to prevent modification of sensitive residues (e.g., Trp, Met, Cys, Tyr).
Premature Cleavage from Resin For acid-sensitive resins like 2-chlorotrityl, avoid acidic additives during coupling and consider using a milder base for neutralization.

Data Presentation

Table 1: Comparison of Common Coupling Reagent Efficiency

Coupling ReagentRelative EfficiencyRacemization RiskNotes
HATU Very HighLowHighly efficient, especially for sterically hindered amino acids and difficult sequences.
HCTU Very HighLowSimilar to HATU in efficiency, a common choice for difficult couplings.
DIC/Oxyma HighLowA cost-effective and efficient combination for routine peptide synthesis.
PyBOP HighModerateA well-established coupling reagent, but can be less effective for difficult couplings compared to HATU/HCTU.
TBTU/HBTU HighModerateWidely used and effective for most standard couplings.

Table 2: Common Scavengers for TFA Cleavage

ScavengerTarget ResiduesTypical Concentration
Triisopropylsilane (TIS) Trp, Tyr, Met, Cys2.5 - 5%
Water Trp2.5 - 5%
1,2-Ethanedithiol (EDT) Trp, Met, Cys2.5%
Thioanisole Arg, Met, Cys5%
Phenol Trp, Tyr5%

Experimental Protocols

Protocol 1: Kaiser Test (for Primary Amines)

This test is used to detect the presence of free primary amines on the resin, indicating either complete deprotection or incomplete coupling.

  • Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol

    • Solution B: 80 g phenol in 20 mL ethanol

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine

  • Procedure:

    • Take a small sample of resin beads (a few beads are sufficient) from the reaction vessel and wash them thoroughly with a suitable solvent (e.g., DMF, DCM).

    • Place the beads in a small glass test tube.

    • Add 2-3 drops of each of Solution A, Solution B, and Solution C.

    • Heat the tube at 100°C for 5 minutes.

    • Observe the color of the beads and the solution.

  • Interpretation of Results:

    • Intense Blue/Purple: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).

    • Yellow/Colorless: Negative result, indicating the absence of free primary amines (incomplete deprotection or successful coupling).

    • Brownish-Red: Indicates the presence of an N-terminal proline.

Protocol 2: Test Cleavage

This protocol is designed to assess the identity and purity of the synthesized peptide on a small scale before committing the entire batch of resin to cleavage.

  • Procedure:

    • Withdraw a small, known amount of dried peptide-resin (e.g., 2-5 mg) from the main synthesis vessel.

    • Place the resin in a microcentrifuge tube.

    • Add a small volume of the cleavage cocktail (e.g., 100-200 µL of TFA with appropriate scavengers).

    • Allow the cleavage to proceed for the recommended time (typically 1-3 hours).

    • Precipitate the cleaved peptide with cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Re-dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and MS.

Protocol 3: HPLC Analysis of Crude Peptide

This protocol provides a general method for analyzing the purity of the crude peptide after cleavage.

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 95% water with 0.1% TFA, 5% acetonitrile with 0.1% TFA).

    • Filter the sample through a 0.22 µm or 0.45 µm filter.

  • Instrumentation:

    • HPLC system with a C18 reverse-phase column.

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient:

    • Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.

  • Detection:

    • Monitor the absorbance at 214 nm or 220 nm.

  • Data Analysis:

    • Integrate the peak areas to determine the percentage purity of the main peptide peak relative to the total area of all peaks.

Visualizations

SPPS_Troubleshooting_Workflow start Low Peptide Yield problem_analysis Analyze Crude Product (HPLC & MS) start->problem_analysis incomplete_deprotection Truncated Sequences Present? problem_analysis->incomplete_deprotection Analyze MS Data poor_coupling Deletion Sequences Present? incomplete_deprotection->poor_coupling No solution_deprotection Increase Deprotection Time Use Fresh Reagents Address Aggregation incomplete_deprotection->solution_deprotection Yes aggregation Broad HPLC Profile & Both Truncated/ Deleted Sequences? poor_coupling->aggregation No solution_coupling Double Couple Use Stronger Coupling Reagent Increase Reagent Concentration Address Aggregation poor_coupling->solution_coupling Yes cleavage_issue Low Yield but Good Purity? aggregation->cleavage_issue No solution_aggregation Use Aggregation Disrupting Strategies (e.g., Pseudoprolines) aggregation->solution_aggregation Yes solution_cleavage Optimize Cleavage Time & Cocktail Check for Precipitation cleavage_issue->solution_cleavage Yes

Caption: A workflow for troubleshooting low yield in SPPS.

SPPS_Cycle_Failures resin Resin-AA(Fmoc) deprotection Deprotection (Piperidine) resin->deprotection wash Wash deprotection->wash fail_deprotection Incomplete Deprotection (Truncation) deprotection->fail_deprotection coupling Coupling (Activated AA) coupling->resin Next Cycle fail_coupling Poor Coupling (Deletion) coupling->fail_coupling wash->coupling aggregation Aggregation (Hinders both steps) aggregation->deprotection aggregation->coupling

Caption: The SPPS cycle and common points of failure.

References

Technical Support Center: Minimizing Aspartimide Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of aspartimide formation during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic?

Aspartimide formation is a significant side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminal amino acid attacks the side-chain carboxyl group of the Asp residue.[2] This reaction is particularly promoted by the basic conditions used for Fmoc group removal, such as treatment with piperidine.[2][3] The resulting five-membered succinimide ring is known as an aspartimide.

This side reaction is problematic for several reasons:

  • Formation of multiple byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides.

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.

  • Purification challenges: These byproducts often have similar masses and chromatographic retention times to the desired peptide, making purification difficult and sometimes impossible.

  • Reduced yield: The formation of these side products significantly lowers the overall yield of the target peptide.

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent. Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:

  • Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.

  • Asp-Asn (D-N)

  • Asp-Ser (D-S)

  • Asp-Arg (D-R)

Q3: How does temperature affect aspartimide formation?

Increased temperature significantly accelerates the rate of aspartimide formation. This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are used to speed up coupling and deprotection steps. While microwave synthesis can be highly efficient, careful optimization of temperature and reaction times is necessary to minimize this side reaction. For instance, lowering the microwave coupling temperature can limit racemization and related side reactions.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues related to aspartimide formation.

Issue 1: Significant byproduct formation detected by HPLC/MS in an Asp-Gly containing peptide.

Possible Cause: The Asp-Gly sequence is highly prone to aspartimide formation under standard Fmoc-deprotection conditions (20% piperidine in DMF).

Solutions:

  • Modify Deprotection Conditions:

    • Use a weaker base: Replace piperidine with a weaker base like piperazine or morpholine. However, be aware that weaker bases may require longer reaction times for complete Fmoc removal. Dipropylamine (DPA) is another alternative that can reduce aspartimide formation, especially at elevated temperatures.

    • Add an acidic additive: Incorporating a small amount of an organic acid, such as formic acid, into the piperidine deprotection solution can suppress aspartimide formation. Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine solution has also been shown to be effective.

  • Employ Sterically Hindered Asp Protecting Groups:

    • Instead of the standard tert-butyl (OtBu) protecting group for the Asp side chain, use bulkier protecting groups to sterically hinder the formation of the succinimide ring. Examples include 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die).

  • Utilize Backbone Protection:

    • This is one of the most effective methods to completely eliminate aspartimide formation. It involves protecting the backbone amide nitrogen of the amino acid following the Asp residue. The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose, often by incorporating a pre-formed Fmoc-Asp(OtBu)-DmbGly-OH dipeptide.

Issue 2: Aspartimide formation observed during microwave-assisted peptide synthesis.

Possible Cause: The elevated temperatures used in microwave SPPS are accelerating the rate of aspartimide formation.

Solutions:

  • Optimize Microwave Parameters:

    • Lower the temperature: Reduce the coupling temperature to 50°C or lower for problematic residues like Asp, Cys, and His to minimize side reactions.

    • Reduce reaction time: The rapid nature of microwave synthesis can be leveraged to minimize the exposure time to basic conditions, thereby reducing the window for aspartimide formation.

  • Combine Microwave and Conventional Synthesis:

    • For particularly sensitive residues like Asp, perform the coupling and deprotection steps conventionally at room temperature, while utilizing microwave assistance for the rest of the sequence.

  • Use Optimized Reagents for Microwave SPPS:

    • Employ a combination of a weaker base for deprotection (e.g., piperazine) and an acidic additive (e.g., HOBt).

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effectiveness of different strategies to minimize aspartimide formation.

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation

Protecting GroupModel PeptideConditions% Desired Peptide% Aspartimide & Related ByproductsReference
OtBuVKDGYI20% piperidine/DMF, 200 min~16%~84%
OMpeVKDGYI20% piperidine/DMF, 200 minSignificantly higher than OtBuSignificantly lower than OtBu
OBnoVKDGYI20% piperidine/DMF, 200 min>95%<5%

Table 2: Effect of Deprotection Reagent on Aspartimide Formation

Deprotection ReagentModel PeptideConditions% Desired Peptide% Aspartimide & Related ByproductsReference
20% Piperidine/DMFScorpion Toxin IIStandard SPPS16%84%
PiperazineScorpion Toxin IIStandard SPPS~60%~40%
1-HydroxypiperidineScorpion Toxin IIStandard SPPS~60%~40%
5% Formic Acid in 20% Piperidine/DMFPTH PeptideStandard SPPSReduced by 90%-

Key Experimental Protocols

Protocol 1: Fmoc-Deprotection with Acidic Additive

This protocol describes the use of an acidic additive in the deprotection solution to minimize aspartimide formation.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Residue (Fmoc-α-Me-Asp(OtBu)-OH)

Due to the steric hindrance of the α-methyl group, an optimized coupling protocol is required.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation of Fmoc-α-Me-Asp(OtBu)-OH: In a separate vessel, dissolve 2 equivalents of Fmoc-α-Me-Asp(OtBu)-OH and 1.95 equivalents of HCTU in DMF. Add 4 equivalents of DIPEA and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction Time: Allow the coupling to proceed for 1-2 hours. The use of microwave energy can help drive the reaction to completion.

  • Monitoring and Washing: Monitor the coupling reaction using a ninhydrin test. Once complete, wash the resin with DMF.

Visual Guides

Mechanism of Aspartimide Formation

The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and the subsequent formation of byproducts.

Aspartimide_Formation cluster_peptide Peptide Chain cluster_reaction Aspartimide Formation cluster_byproducts Byproducts Asp_Residue Asp(OR)-Xaa Deprotonation Backbone Amide Deprotonation Asp_Residue->Deprotonation Base (Piperidine) Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Alpha_Peptide α-Peptide (D/L) Aspartimide->Alpha_Peptide Nucleophilic Attack (H2O, Piperidine) Beta_Peptide β-Peptide (D/L) Aspartimide->Beta_Peptide Piperidide_Adducts Piperidide Adducts (α/β, D/L) Aspartimide->Piperidide_Adducts Troubleshooting_Workflow Start Start Synthesis Planning Check_Sequence Does the sequence contain Asp-Xaa motifs (Xaa = Gly, Asn, Ser)? Start->Check_Sequence No_Risk Proceed with Standard Fmoc-SPPS Protocol Check_Sequence->No_Risk No High_Risk High Risk of Aspartimide Formation Check_Sequence->High_Risk Yes Synthesize Synthesize Peptide No_Risk->Synthesize Strategy_Selection Select Mitigation Strategy High_Risk->Strategy_Selection Modify_Deprotection Modify Deprotection: - Weaker Base - Acidic Additive Strategy_Selection->Modify_Deprotection Bulky_PG Use Bulky Asp Protecting Group (e.g., OMpe, OBno) Strategy_Selection->Bulky_PG Backbone_Protection Use Backbone Protection (e.g., Dmb-Gly dipeptide) Strategy_Selection->Backbone_Protection Modify_Deprotection->Synthesize Bulky_PG->Synthesize Backbone_Protection->Synthesize

References

Technical Support Center: Optimizing Cleavage Cocktails for Tetrapeptide-4 (Gly-Glu-Pro-Gly) from Resin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the cleavage of Tetrapeptide-4 (Gly-Glu-Pro-Gly) from solid-phase synthesis resins. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address specific issues encountered during this critical step of peptide synthesis.

Troubleshooting Guide for this compound Cleavage

This guide addresses common problems observed during the cleavage of this compound from the resin, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Yield 1. Incomplete Cleavage: The cleavage cocktail may not be acidic enough, or the reaction time is too short to efficiently cleave the peptide from the resin.[1] 2. Peptide Precipitation in Resin: The cleaved peptide may have poor solubility in the cleavage cocktail and precipitate within the resin beads. 3. Multiple Cleavage Steps Required: For some resins, a single cleavage step might not be sufficient for complete recovery.[1]1. Optimize Cleavage Conditions: Increase the cleavage reaction time in increments of 30 minutes or use a slightly higher concentration of Trifluoroacetic Acid (TFA). A standard cleavage time is 2-4 hours.[1][2] 2. Improve Solubility: After the initial cleavage, wash the resin with a small amount of fresh TFA or a suitable solvent like dichloromethane (DCM) to dissolve and collect any precipitated peptide.[2] 3. Repeat Cleavage: After the first filtration, re-suspend the resin in a fresh cleavage cocktail for a second extraction to recover any remaining peptide.
Low Purity of Crude Peptide 1. Side-Chain Protecting Group Re-attachment: Cations (e.g., tert-butyl cations from the Glu(OtBu) side chain) generated during cleavage can re-attach to the peptide, creating adducts. 2. Oxidation of Sensitive Residues: Although this compound does not contain highly sensitive residues like Met or Cys, trace impurities can sometimes cause minor oxidation. 3. Incomplete Deprotection: The side-chain protecting group of Glutamic acid (e.g., OtBu) may not be fully removed.1. Use an Effective Scavenger: Employ a cleavage cocktail with appropriate scavengers to trap reactive cations. For the tert-butyl group on Glutamic acid, triisopropylsilane (TIS) and water are effective. 2. Work Under Inert Atmosphere: While less critical for this peptide, performing the cleavage under a nitrogen or argon atmosphere can minimize oxidative side reactions. 3. Extend Cleavage Time: A longer reaction time can ensure the complete removal of all protecting groups. Monitor the reaction progress with a small-scale test cleavage and HPLC analysis.
Presence of Adducts in Mass Spectrometry 1. Alkylation by Tert-butyl Cations: The tert-butyl cation generated from the deprotection of Glu(OtBu) can alkylate the peptide. 2. Scavenger Adducts: In some cases, scavengers themselves can form adducts with the peptide.1. Optimize Scavenger Concentration: Ensure a sufficient concentration of scavengers in the cleavage cocktail. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water. 2. Select Appropriate Scavengers: For this tetrapeptide, TIS and water are generally sufficient and have a low risk of forming stable adducts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard cleavage cocktail for this compound (Gly-Glu-Pro-Gly)?

A1: For this compound, which contains a Glutamic acid residue typically protected with a tert-butyl (tBu) group, a standard and effective cleavage cocktail is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water. A common and recommended formulation is:

  • 95% TFA / 2.5% Water / 2.5% TIS (v/v/v)

TFA is the strong acid that cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups. Water acts as a scavenger for tert-butyl cations, and TIS is a scavenger for other potential cationic species.

Q2: How do I prepare and handle the cleavage cocktail safely?

A2: Cleavage cocktails containing TFA are highly corrosive and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Prepare the cocktail fresh just before use by adding the components in the correct order, typically adding the scavengers to the TFA.

Q3: What is the optimal reaction time and temperature for the cleavage of this compound?

A3: A cleavage time of 2 to 3 hours at room temperature is generally sufficient for a tetrapeptide like Gly-Glu-Pro-Gly. For resins that are known to be more difficult to cleave, the time can be extended to 4 hours. It is advisable to perform a small-scale trial cleavage to determine the optimal time for your specific resin and synthesis conditions.

Q4: My crude peptide is showing poor solubility after precipitation with ether. What can I do?

A4: Poor solubility of crude peptides can be due to aggregation. To improve solubility, you can try the following:

  • Wash the precipitated peptide thoroughly with cold diethyl ether to remove residual scavengers and TFA, which can contribute to poor solubility.

  • After drying, try dissolving the peptide in a small amount of acetic acid or a different solvent system, such as a mixture of water and acetonitrile, before lyophilization.

  • Sonication can also help in dissolving the peptide.

Q5: Are there any alternative, less odorous scavengers I can use instead of thiols?

A5: this compound does not contain amino acids like Cysteine or Methionine that would typically require thiol-based scavengers such as 1,2-ethanedithiol (EDT) or thioanisole. For the deprotection of Glu(OtBu), triisopropylsilane (TIS) is a highly effective and non-odorous scavenger. Therefore, the recommended TFA/Water/TIS cocktail is a good, low-odor option for this specific peptide.

Detailed Experimental Protocol: Cleavage of this compound from Resin

This protocol outlines a standard procedure for the cleavage of this compound (Gly-Glu-Pro-Gly) from a solid support.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., a syringe with a frit or a glass reaction vessel)

  • Centrifuge tubes

  • Nitrogen or argon gas line (optional)

  • Rotary evaporator or nitrogen stream for drying

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) into a reaction vessel.

    • Wash the resin with DCM (3 x 2 mL) to remove any residual solvents from synthesis and then dry the resin under a vacuum.

  • Cleavage Cocktail Preparation (perform in a fume hood):

    • Prepare the cleavage cocktail fresh. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

    • Carefully mix TFA (1.9 mL), deionized water (0.05 mL), and TIS (0.05 mL) to get a final concentration of 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-3 hours. If desired, the reaction can be blanketed with nitrogen or argon.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture from the resin directly into a clean centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA filtrate). A white precipitate of the peptide should form.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates with the ether mixture to maximize recovery.

    • Place the centrifuge tube in an ice bath or freezer for 30 minutes to enhance precipitation.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and TFA. Centrifuge and decant the ether after each wash.

  • Drying and Storage:

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

    • For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C.

Visualizations

Cleavage_Optimization_Workflow start Start: Dried this compound Resin prepare_cocktail Prepare Cleavage Cocktail (95% TFA / 2.5% H2O / 2.5% TIS) start->prepare_cocktail cleavage Cleavage Reaction (2-3 hours at RT) prepare_cocktail->cleavage precipitate Precipitate Peptide in Cold Diethyl Ether cleavage->precipitate isolate Isolate and Wash Peptide precipitate->isolate dry Dry Crude Peptide isolate->dry analyze Analyze Purity and Yield (HPLC & Mass Spectrometry) dry->analyze troubleshoot Purity/Yield Not Optimal? analyze->troubleshoot end End: Purified this compound troubleshoot->end No adjust_time Adjust Cleavage Time troubleshoot->adjust_time Yes adjust_time->cleavage re_cleave Re-cleave Resin adjust_time->re_cleave re_cleave->precipitate

Caption: Workflow for Cleavage and Optimization of this compound.

Cleavage_Decision_Tree start Start: Select Cleavage Cocktail sensitive_residues Does the peptide contain Cys, Met, or Trp? start->sensitive_residues reagent_k Use a broader scavenger cocktail (e.g., Reagent K with EDT/Thioanisole) sensitive_residues->reagent_k Yes glu_present Does the peptide contain Arg(Pbf) or Glu(OtBu)? sensitive_residues->glu_present No (this compound case) tfa_tis_h2o Use TFA / TIS / H2O (e.g., 95:2.5:2.5) glu_present->tfa_tis_h2o Yes (this compound case) glu_present->tfa_tis_h2o No

Caption: Decision Tree for Selecting a Cleavage Cocktail.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Synthetic Tetrapeptide-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of synthetic Tetrapeptide-4 against a common alternative, Palmitoyl Pentapeptide-4. The information presented is supported by available experimental data to aid in research and development decisions.

Overview of Bioactive Peptides

Synthetic peptides are increasingly utilized in dermatology and drug development for their ability to mimic natural biological signaling molecules. This compound and Palmitoyl Pentapeptide-4 are two such peptides known for their anti-aging and skin-repairing properties, primarily through the stimulation of extracellular matrix (ECM) protein synthesis.

This compound , commercially available as TEGO® Pep 4-17 (Tetrapeptide-21), is a synthetic peptide with the amino acid sequence Gly-Glu-Lys-Gly (GEKG). It is designed to mimic fragments of ECM proteins, thereby signaling to fibroblasts to increase the production of collagen, hyaluronic acid, and fibronectin.[1][2]

Palmitoyl Pentapeptide-4 , widely known by its trade name Matrixyl®, is a pentapeptide (Lys-Thr-Thr-Lys-Ser) conjugated with a palmitoyl group to enhance its skin penetration and stability.[3][4] It functions as a signal peptide, stimulating the synthesis of collagen and other ECM components.

Comparative Bioactivity Data

ParameterSynthetic this compound (TEGO® Pep 4-17)Palmitoyl Pentapeptide-4 (Matrixyl®)Reference
Target Bioactivity Stimulation of Collagen, Hyaluronic Acid, and Fibronectin SynthesisStimulation of Collagen and Fibronectin Synthesis
Collagen I Synthesis ~2-fold higher than Palmitoyl Pentapeptide-4 in human dermal fibroblast cultureBaseline for comparison
COL1A1 Gene Expression 1.7-fold increase in human dermal fibroblasts1.5-fold increase in human dermal fibroblasts
FN1 Gene Expression Significant increase at 72h in human dermal fibroblastsSignificant increase at 72h in human dermal fibroblasts
Recommended Use Level 0.5 - 5.0% (of a 100 ppm solution)Not specified in comparable terms

Signaling Pathway: Stimulation of Collagen Synthesis

Both this compound and Palmitoyl Pentapeptide-4 are believed to exert their effects by interacting with the Transforming Growth Factor-β (TGF-β) signaling pathway in dermal fibroblasts. This pathway is a key regulator of ECM protein synthesis.

TGF_Beta_Signaling_Pathway Peptide This compound / Palmitoyl Pentapeptide-4 TGFBR TGF-β Receptor (Type I/II) Peptide->TGFBR Binds to/Activates Smad Smad2/3 Phosphorylation TGFBR->Smad Smad4 Smad4 Complex Smad->Smad4 Forms complex with Nucleus Nucleus Smad4->Nucleus Translocates to Gene Collagen Gene Transcription Smad4->Gene Activates Collagen Increased Collagen Synthesis Gene->Collagen

TGF-β Signaling Pathway for Collagen Synthesis

Experimental Protocols

In Vitro Collagen Synthesis Assay (Sirius Red Staining)

This protocol describes a quantitative method to assess collagen production by human dermal fibroblasts in a 96-well plate format.

Objective: To quantify the amount of newly synthesized collagen by fibroblasts after treatment with bioactive peptides.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test peptides (this compound, Palmitoyl Pentapeptide-4)

  • Positive control (e.g., TGF-β1)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., Kahle's fixative: 26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid)

  • Sirius Red staining solution (0.1% Direct Red 80 in 1% acetic acid)

  • Washing solution (0.1 M HCl)

  • Elution buffer (0.1 M NaOH)

  • 96-well clear flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HDFs into a 96-well plate at a density of 1-2 x 10⁴ cells/well and culture for 24 hours.

  • Treatment: Replace the culture medium with a serum-free medium containing different concentrations of the test peptides or controls. Incubate for 48-72 hours.

  • Fixation: Carefully remove the medium and wash the cells twice with PBS. Add 50 µL of fixative solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Add 50 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature.

  • Washing: Aspirate the staining solution and wash the wells with 400 µL of 0.1 M HCl to remove unbound dye.

  • Elution: Add 100 µL of 0.1 M NaOH to each well to elute the bound dye.

  • Quantification: Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the amount of collagen. A standard curve using known concentrations of collagen can be used for absolute quantification.

Sirius_Red_Workflow A Seed Human Dermal Fibroblasts (96-well plate) B Treat with Peptides (48-72h) A->B C Fix Cells B->C D Stain with Sirius Red (1 hour) C->D E Wash to Remove Unbound Dye D->E F Elute Bound Dye E->F G Measure Absorbance (540 nm) F->G H Quantify Collagen G->H

Sirius Red Collagen Assay Workflow

Conclusion

Both synthetic this compound and Palmitoyl Pentapeptide-4 demonstrate significant bioactivity in stimulating key components of the skin's extracellular matrix. The available in-vitro data suggests that this compound (as TEGO® Pep 4-17) may have a more potent effect on collagen synthesis compared to Palmitoyl Pentapeptide-4. However, the selection of a peptide for research or product development should also consider factors such as stability, skin penetration, and formulation compatibility. The provided experimental protocol offers a reliable method for in-house validation and comparison of these and other bioactive peptides. Further studies are warranted to establish a more comprehensive quantitative comparison, including dose-response curves and EC50 values.

References

Tetrapeptide-4 vs. Matrixyl (Palmitoyl Pentapeptide-4): A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent peptides in the field of dermatology and cosmetic science: Tetrapeptide-4 and Matrixyl (Palmitoyl Pentapeptide-4). The information presented is curated for an audience with a scientific background, focusing on quantitative data, experimental methodologies, and cellular signaling pathways to support research and development efforts.

Peptide Profiles

FeatureThis compoundMatrixyl (Palmitoyl Pentapeptide-4)
INCI Name This compoundPalmitoyl Pentapeptide-4
Amino Acid Sequence Varies; common sequences include Gly-Gln-Pro-Arg or Gly-Glu-Pro-Gly[1][2]. Another commercially available anti-aging tetrapeptide is Tetrapeptide-21 (Gly-Glu-Lys-Gly)[3].Lys-Thr-Thr-Lys-Ser (KTTKS)[4]
Key Structural Feature A synthetic peptide composed of four amino acids[1].A pentapeptide (KTTKS), which is a subfragment of type I procollagen, attached to palmitic acid to enhance skin penetration and stability.
Primary Function Skin conditioning, stimulation of collagen and other extracellular matrix (ECM) components, anti-aging.Anti-wrinkle, stimulation of collagen (types I, III, and IV), elastin, and fibronectin synthesis.

Comparative Efficacy: In Vitro and In Vivo Data

The following tables summarize available quantitative data from in vitro and in vivo studies to compare the performance of this compound and Matrixyl. It is important to note that "this compound" can refer to different specific molecules, and the data presented here is for a commercially available tetrapeptide, Tetrapeptide-21.

Table 2.1: In Vitro Collagen Synthesis
PeptideCell TypeAssayResultSource
Tetrapeptide-21 Human Dermal FibroblastsCollagen I ELISA~2-fold higher collagen production compared to Palmitoyl Pentapeptide-4.
Palmitoyl Pentapeptide-4 Human Dermal FibroblastsCollagen I ELISABaseline for comparison.
Table 2.2: In Vivo Anti-Wrinkle and Skin Elasticity Effects

| Peptide | Concentration | Duration | Parameter | Result | Source | | --- | --- | --- | --- | --- | | Tetrapeptide-21 | 10 ppm and 100 ppm | 8 weeks | Skin Volume, Roughness, Elasticity | Performed better than Palmitoyl Pentapeptide-4 at 10 ppm. | | | Palmitoyl Pentapeptide-4 | 10 ppm | 8 weeks | Skin Volume, Roughness, Elasticity | Baseline for comparison. | | | Palmitoyl Pentapeptide-4 | 7% | 8 weeks | Periorbital Wrinkle Depth (Visioscan®) | Significant reduction in wrinkle depth (p<0.001). | | | Palmitoyl Pentapeptide-4 | 3 ppm | Not specified | Wrinkle Improvement | Similar efficacy to 0.07% Retinol with better skin tolerability. | |

Signaling Pathways

Matrixyl (Palmitoyl Pentapeptide-4)

Matrixyl functions as a matrikine, a type of messenger peptide derived from the extracellular matrix. Its sequence, KTTKS, mimics a fragment of the pro-alpha1 chain of type I collagen. This allows it to act as a signaling molecule that interacts with specific receptors on fibroblasts, initiating a cascade that leads to the synthesis of new collagen and other ECM components. This process is believed to involve the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of collagen production in the skin.

Matrixyl_Signaling_Pathway Matrixyl Palmitoyl Pentapeptide-4 (Matrixyl) FibroblastReceptor Fibroblast Receptor Matrixyl->FibroblastReceptor Binds TGF_beta_Pathway TGF-β Signaling Pathway Activation FibroblastReceptor->TGF_beta_Pathway Activates Smad_Proteins Smad Protein Phosphorylation TGF_beta_Pathway->Smad_Proteins Nucleus Nucleus Smad_Proteins->Nucleus Translocates to Gene_Expression Increased Gene Expression (COL1A1, COL3A1, etc.) Nucleus->Gene_Expression Modulates Collagen_Synthesis Increased Collagen & ECM Synthesis Gene_Expression->Collagen_Synthesis

Matrixyl Signaling Pathway
This compound

The precise signaling pathway for this compound is less specifically defined in publicly available literature compared to Matrixyl. It is generally proposed to mimic the action of growth factors, which are crucial for skin repair and regeneration. By binding to receptors on fibroblasts, it is thought to stimulate intracellular pathways that upregulate the synthesis of collagen and other essential components of the extracellular matrix, contributing to its anti-aging effects.

Tetrapeptide_4_Signaling_Pathway Tetrapeptide4 This compound FibroblastReceptor Growth Factor Receptor Tetrapeptide4->FibroblastReceptor Binds IntracellularSignaling Intracellular Signaling Cascade Activation FibroblastReceptor->IntracellularSignaling Activates TranscriptionFactors Activation of Transcription Factors IntracellularSignaling->TranscriptionFactors Nucleus Nucleus TranscriptionFactors->Nucleus Translocates to Gene_Expression Increased Gene Expression (Collagen, Elastin, etc.) Nucleus->Gene_Expression Modulates ECM_Synthesis Increased ECM Component Synthesis Gene_Expression->ECM_Synthesis

This compound Signaling Pathway

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of this compound and Matrixyl.

In Vitro Collagen Synthesis Assay

This protocol describes a general method for quantifying collagen production by human dermal fibroblasts in response to peptide treatment.

In_Vitro_Collagen_Assay cluster_prep Cell Preparation cluster_treatment Peptide Treatment cluster_analysis Analysis Cell_Culture 1. Culture Human Dermal Fibroblasts (HDFs) Seeding 2. Seed HDFs into multi-well plates Cell_Culture->Seeding Incubation1 3. Incubate until confluent Seeding->Incubation1 Serum_Starvation 4. Serum-starve cells Incubation1->Serum_Starvation Treatment 5. Treat with this compound, Matrixyl, or control Serum_Starvation->Treatment Incubation2 6. Incubate for 24-72 hours Treatment->Incubation2 Supernatant_Collection 7. Collect cell culture supernatant Incubation2->Supernatant_Collection ELISA 8. Quantify Collagen I using ELISA Supernatant_Collection->ELISA Data_Analysis 9. Analyze and compare collagen levels ELISA->Data_Analysis

In Vitro Collagen Assay Workflow

Methodology:

  • Cell Culture: Human dermal fibroblasts are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere and grow to confluence.

  • Treatment: Prior to treatment, cells are typically serum-starved for a period to synchronize their growth phase. Subsequently, the cells are treated with varying concentrations of this compound, Palmitoyl Pentapeptide-4, a positive control (e.g., TGF-β), and a vehicle control.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Collagen Quantification: The cell culture supernatant is collected, and the concentration of secreted pro-collagen I is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The results are normalized to cell viability (e.g., using an MTT assay) and statistically analyzed to compare the effects of the different peptides on collagen synthesis.

Clinical Assessment of Anti-Wrinkle Efficacy

This protocol outlines a general approach for a double-blind, randomized, placebo-controlled clinical trial to evaluate the anti-wrinkle efficacy of topical peptide formulations.

Clinical_Trial_Workflow cluster_recruitment Subject Recruitment & Baseline cluster_intervention Intervention cluster_followup Follow-up & Analysis Recruitment 1. Recruit subjects meeting inclusion/exclusion criteria Informed_Consent 2. Obtain informed consent Recruitment->Informed_Consent Baseline_Measurements 3. Baseline wrinkle assessment (e.g., Visioscan®, PRIMOS) Informed_Consent->Baseline_Measurements Randomization 4. Randomize subjects to treatment groups (Peptide vs. Placebo) Baseline_Measurements->Randomization Product_Application 5. Subjects apply assigned product twice daily for a set period (e.g., 8-12 weeks) Randomization->Product_Application Follow_up_Assessments 6. Follow-up assessments at specified time points Product_Application->Follow_up_Assessments Data_Collection 7. Collect quantitative wrinkle data and subject self-assessments Follow_up_Assessments->Data_Collection Statistical_Analysis 8. Statistically analyze changes from baseline and between groups Data_Collection->Statistical_Analysis

Clinical Trial Workflow

Methodology:

  • Study Design: A double-blind, randomized, placebo-controlled design is employed. A split-face model can also be used, where one side of the face receives the active formulation and the other a placebo.

  • Subject Population: A cohort of subjects with visible signs of skin aging (e.g., periorbital wrinkles) is recruited based on specific inclusion and exclusion criteria.

  • Treatment: Subjects are randomly assigned to apply a formulation containing either the test peptide (this compound or Palmitoyl Pentapeptide-4) or a placebo vehicle to the designated skin area for a specified duration (e.g., 8-12 weeks).

  • Efficacy Assessment: Wrinkle severity and skin topography are quantitatively assessed at baseline and at subsequent follow-up visits. Common instrumental methods include:

    • Silicone replica analysis (e.g., PRIMOS): To measure wrinkle depth, volume, and roughness.

    • Fringe projection (e.g., Visioscan®): To analyze skin surface texture and wrinkles.

  • Data Analysis: Changes in wrinkle parameters from baseline are calculated for each group. Statistical analysis is performed to determine the significance of the improvements within each group and to compare the efficacy between the peptide and placebo groups.

Conclusion

Both this compound and Matrixyl (Palmitoyl Pentapeptide-4) demonstrate efficacy in stimulating components of the extracellular matrix, which is fundamental to their anti-aging properties.

  • Matrixyl (Palmitoyl Pentapeptide-4) is a well-researched peptide with a clearly defined mechanism of action and a substantial body of clinical data supporting its anti-wrinkle effects. Its role as a mimic of a pro-collagen I fragment provides a strong basis for its targeted action on fibroblasts.

  • This compound , as a category, encompasses various sequences with demonstrated anti-aging benefits. The available data for specific tetrapeptides, such as Tetrapeptide-21, suggests a potentially superior performance in stimulating collagen synthesis in vitro and improving skin parameters in vivo when compared directly with Matrixyl.

For drug development and research professionals, the choice between these peptides may depend on the specific formulation goals, desired potency, and the level of existing documentation required. Further head-to-head clinical trials with standardized formulations and clearly defined tetrapeptide sequences are warranted to provide a more definitive comparative assessment.

References

A Head-to-Head Comparison of Tetrapeptides for Enhanced Collagen Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Tetrapeptide Performance in Stimulating Collagen Synthesis.

The quest for effective modulators of collagen expression is a cornerstone of research in dermatology, regenerative medicine, and cosmetology. Tetrapeptides, short chains of four amino acids, have emerged as a promising class of molecules capable of influencing cellular processes, including the synthesis of extracellular matrix proteins like collagen. This guide provides a head-to-head comparison of two prominent tetrapeptides, Tetrapeptide-21 (GEKG) and Tetrapeptide-68 , summarizing their effects on collagen expression based on available experimental data. Due to a lack of direct comparative studies, this analysis synthesizes findings from individual research to offer a parallel evaluation.

Quantitative Analysis of Collagen Expression

The following table summarizes the quantitative data on the impact of Tetrapeptide-21 and Tetrapeptide-68 on collagen expression from in vitro studies.

Tetrapeptide Assay Cell Type Concentration Result Fold Change vs. Control Fold Change vs. Comparator
Tetrapeptide-21 (GEKG) Collagen ProductionHuman Dermal FibroblastsNot SpecifiedIncreased Collagen Synthesis~2.5x~2x vs. Palmitoyl Pentapeptide-4 (Matrixyl)
COL1A1 Gene ExpressionHuman Dermal Fibroblasts1 ppmIncreased mRNA Expression1.7x-
Tetrapeptide-68 Skin Cell ProliferationNot SpecifiedNot SpecifiedPromotes Skin Cell ProliferationData not available-
Elastase InhibitionNot SpecifiedNot SpecifiedInhibits Elastase ActivityData not available-

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the in vitro assessment of tetrapeptide effects on collagen expression in human dermal fibroblasts.

In Vitro Treatment of Human Dermal Fibroblasts
  • Cell Culture:

    • Human Dermal Fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Peptide Treatment:

    • For gene expression analysis, HDFs are seeded in 6-well plates and grown to approximately 80% confluency.

    • The culture medium is then replaced with a medium containing the test tetrapeptide (e.g., Tetrapeptide-21 at 1 ppm) or a vehicle control.

    • Cells are incubated for a specified period, typically 24 to 72 hours.

  • Analysis of Collagen Gene Expression (RT-qPCR):

    • Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.

    • Reverse transcription is performed to synthesize cDNA.

    • Quantitative PCR (qPCR) is carried out using primers specific for the collagen type I alpha 1 chain (COL1A1) gene.

    • Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH), and the fold change in expression is calculated relative to the vehicle control.

  • Quantification of Collagen Protein Synthesis (ELISA):

    • HDFs are cultured and treated with the test tetrapeptides as described above.

    • The cell culture supernatant is collected to measure secreted collagen.

    • A commercially available ELISA kit for human pro-collagen type I is used to quantify the amount of newly synthesized collagen.

    • The results are normalized to the total protein content of the cell lysates.

Signaling Pathways and Mechanisms of Action

Signal peptides like Tetrapeptide-21 are thought to mimic fragments of extracellular matrix proteins, thereby stimulating a feedback loop that promotes the synthesis of new collagen. This process is believed to be mediated through key signaling pathways such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways. Tetrapeptide-68, on the other hand, is reported to function by inhibiting elastase and promoting the proliferation of skin cells, which indirectly contributes to a healthier extracellular matrix.

Generalized Signaling Pathway for Collagen Synthesis by Signal Peptides

Signal Peptide Pathway for Collagen Synthesis Tetrapeptide Signal Tetrapeptide (e.g., Tetrapeptide-21) FibroblastReceptor Fibroblast Receptor Tetrapeptide->FibroblastReceptor Binds to TGF_beta_Pathway TGF-β Pathway Activation FibroblastReceptor->TGF_beta_Pathway Initiates MAPK_Pathway MAPK Pathway Activation FibroblastReceptor->MAPK_Pathway Initiates TranscriptionFactors Activation of Transcription Factors (e.g., Smads, AP-1) TGF_beta_Pathway->TranscriptionFactors MAPK_Pathway->TranscriptionFactors COL1A1 Increased COL1A1 Gene Expression TranscriptionFactors->COL1A1 Promotes CollagenSynthesis Increased Collagen Synthesis COL1A1->CollagenSynthesis Leads to

Caption: Generalized signaling cascade initiated by a signal tetrapeptide.

Experimental Workflow for In Vitro Analysis

Experimental Workflow Start Start: Culture Human Dermal Fibroblasts Treatment Treat cells with Tetrapeptide or Control Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction Protein_Analysis Collect Supernatant for Protein Analysis Incubation->Protein_Analysis RT_qPCR RT-qPCR for COL1A1 Expression RNA_Extraction->RT_qPCR Data_Analysis Data Analysis and Comparison RT_qPCR->Data_Analysis ELISA ELISA for Collagen Quantification Protein_Analysis->ELISA ELISA->Data_Analysis

Caption: Workflow for assessing tetrapeptide effects on collagen expression.

Validating Tetrapeptide-4 Efficacy in Reconstructed Human Skin Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective anti-aging compounds is a cornerstone of dermatological research. Peptides, in particular, have emerged as promising candidates due to their ability to mimic natural biological signaling molecules that regulate skin structure and function. This guide provides a comparative analysis of Tetrapeptide-4's efficacy, specifically focusing on its performance in reconstructed human skin models and benchmarking it against other well-established peptides in the field. The data presented is a synthesis of available in vitro and clinical studies to offer a comprehensive overview for research and development professionals.

Executive Summary

This compound, and its various forms, demonstrates significant potential in stimulating the extracellular matrix, a key factor in skin aging. In vitro studies on human dermal fibroblasts, a primary component of reconstructed skin models, indicate a notable increase in collagen synthesis. When compared to other peptides, this compound (represented here by the well-studied Tetrapeptide-21) shows competitive, and in some cases, superior performance in collagen induction. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a clear and objective comparison.

Data Presentation: Peptide Performance Comparison

The following tables summarize the quantitative efficacy of this compound and its alternatives. It is crucial to note that the experimental models and conditions may vary between studies, and thus, direct comparisons should be made with caution. The data presented here is primarily from in vitro studies on human dermal fibroblasts, which are foundational to reconstructed human skin models.

Table 1: Collagen Synthesis Stimulation

PeptideAmino Acid SequenceExperimental ModelConcentration% Increase in Collagen Synthesis (vs. Control)Source Citation(s)
This compound (as Tetrapeptide-21) Gly-Glu-Lys-Gly (GEKG)Human Dermal Fibroblasts10 ppm~150% (2.5-fold vs. control)[1]
Palmitoyl Pentapeptide-4 (Matrixyl) Pal-Lys-Thr-Thr-Lys-SerHuman Dermal FibroblastsNot SpecifiedStimulates Collagen I, III, and IV[2][3]
Acetyl Hexapeptide-8 (Argireline) Ac-Glu-Glu-Met-Gln-Arg-ArgMouse Model (in vivo)Not SpecifiedIncreased Type I Collagen Fibers[4]
Copper Peptide (GHK-Cu) Gly-His-Lys-Cu2+Human Dermal Fibroblasts0.01-100 nMSignificant increase over control[5]

Table 2: Elastin and Other Extracellular Matrix (ECM) Components

PeptideEffect on ElastinEffect on Other ECM ComponentsSource Citation(s)
This compound (as Tetrapeptide-21) Stimulates elastin synthesis.Increases Hyaluronic Acid and Fibronectin production.
Palmitoyl Pentapeptide-4 (Matrixyl) Stimulates elastin synthesis.Stimulates Fibronectin and Glycosaminoglycans.
Acetyl Hexapeptide-8 (Argireline) Not a primary reported effect.Primarily inhibits muscle contraction.
Copper Peptide (GHK-Cu) Increased elastin production by ~30% in HDFa cells.Stimulates Glycosaminoglycan and Decorin synthesis.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of efficacy studies. The following is a synthesized protocol for assessing peptide efficacy in a reconstructed human skin model.

Reconstructed Human Skin Model Culture
  • Model: Utilize a commercially available full-thickness human skin model (e.g., EpiDermFT™, Phenion® FT). These models consist of normal human-derived epidermal keratinocytes and dermal fibroblasts cultured to form a multilayered, differentiated tissue.

  • Culture Conditions: Maintain the skin models at the air-liquid interface in a humidified incubator at 37°C and 5% CO2. Use the specific culture medium provided by the manufacturer.

  • Acclimatization: Upon receipt, allow the tissues to acclimate in the culture medium for at least 24 hours before treatment.

Peptide Treatment
  • Preparation: Dissolve the test peptides (this compound and comparators) in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline or the culture medium). Prepare a range of concentrations to be tested.

  • Application: Topically apply a standardized volume of the peptide solution to the surface of the reconstructed skin. A vehicle control (solution without peptide) and an untreated control should be included.

  • Incubation: Incubate the treated tissues for a specified period (e.g., 24, 48, or 72 hours), renewing the treatment and culture medium as required by the experimental design.

Quantification of Collagen and Elastin

a) Collagen Quantification (ELISA)

  • Tissue Lysis: Following incubation, harvest the tissues and homogenize them in a suitable lysis buffer containing protease inhibitors.

  • ELISA Assay: Use a quantitative sandwich enzyme-linked immunosorbent assay (ELISA) kit specific for human pro-collagen type I (e.g., R&D Systems Quantikine ELISA).

  • Procedure: Follow the manufacturer's protocol. Briefly, add tissue lysates and standards to wells pre-coated with a capture antibody. After incubation and washing, add a detection antibody conjugated to an enzyme. Add a substrate solution to produce a colorimetric signal.

  • Analysis: Measure the absorbance using a microplate reader and calculate the collagen concentration based on the standard curve. Express the results as a percentage increase compared to the vehicle control.

b) Elastin Quantification (Histological Analysis)

  • Tissue Fixation and Sectioning: Fix the harvested tissues in 10% neutral buffered formalin, embed in paraffin, and cut into thin sections.

  • Staining: Stain the sections with a specific elastin stain, such as Verhoeff-Van Gieson (VVG), which stains elastic fibers black.

  • Image Acquisition: Capture high-resolution images of the stained sections using a light microscope.

  • Quantitative Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the area of elastin fibers.

    • Convert images to grayscale.

    • Apply a threshold to isolate the stained elastin fibers.

    • Measure the percentage of the total dermal area that is positively stained for elastin.

  • Analysis: Compare the percentage of elastin area in peptide-treated tissues to the vehicle control.

Mandatory Visualizations

Signaling Pathway of this compound

Tetrapeptide4_Signaling_Pathway Tetrapeptide4 This compound Receptor Cell Surface Receptor Tetrapeptide4->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade TGF_beta TGF-β Activation Signaling_Cascade->TGF_beta Fibroblast_Nucleus Fibroblast Nucleus TGF_beta->Fibroblast_Nucleus Gene_Expression Upregulation of ECM Gene Expression Fibroblast_Nucleus->Gene_Expression Collagen_Gene COL1A1, COL3A1 Gene_Expression->Collagen_Gene Elastin_Gene ELN Gene_Expression->Elastin_Gene Collagen_Synthesis Increased Collagen Synthesis Collagen_Gene->Collagen_Synthesis Elastin_Synthesis Increased Elastin Synthesis Elastin_Gene->Elastin_Synthesis ECM Strengthened Extracellular Matrix Collagen_Synthesis->ECM Elastin_Synthesis->ECM

Caption: Proposed signaling pathway for this compound in dermal fibroblasts.

Experimental Workflow

Experimental_Workflow Start Start: Reconstructed Skin Model Acclimatize Acclimatization (24h) Start->Acclimatize Treatment Topical Peptide Application Acclimatize->Treatment Incubation Incubation (24-72h) Treatment->Incubation Harvest Tissue Harvesting Incubation->Harvest Analysis Endpoint Analysis Harvest->Analysis ELISA Collagen ELISA Analysis->ELISA Histo Elastin Histology Analysis->Histo Data Data Quantification ELISA->Data Histo->Data Results Comparative Results Data->Results Performance_Comparison Peptides Peptide Candidates Tetra This compound (GEKG) Peptides->Tetra Matrixyl Palmitoyl Pentapeptide-4 Peptides->Matrixyl Argireline Acetyl Hexapeptide-8 Peptides->Argireline GHK Copper Peptide (GHK-Cu) Peptides->GHK Collagen Collagen Boost Tetra->Collagen Very High Elastin Elastin Boost Tetra->Elastin High Matrixyl->Collagen High Matrixyl->Elastin High Argireline->Collagen Moderate Other Other Mechanisms Argireline->Other Muscle Relaxation GHK->Collagen High GHK->Elastin High GHK->Other Anti-inflammatory

References

Unlocking Cellular Responses: A Comparative Transcriptomic Guide to Peptide-Treated Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of peptides on fibroblast gene expression is critical for advancing therapeutic strategies, particularly in the realms of aging and tissue regeneration. This guide provides a comparative analysis of the transcriptomic changes in fibroblasts following treatment with distinct classes of peptides, supported by experimental data and detailed methodologies.

This document delves into the findings of recent studies investigating the impact of collagen-derived peptides, the senotherapeutic agent Peptide 14, and a synergistic combination of Ac-PPYL, Pal-KTTKS, and niacinamide on fibroblast gene expression. By presenting quantitative data in accessible tables, outlining detailed experimental protocols, and visualizing key cellular pathways, this guide aims to offer a clear and objective comparison to inform future research and development.

Quantitative Gene Expression Analysis

The following tables summarize the key transcriptomic changes observed in human dermal fibroblasts (HDFs) upon treatment with different peptides. The data highlights the specific genes modulated and the magnitude of these changes, providing a clear comparison of the peptides' effects on extracellular matrix production and cellular senescence pathways.

Table 1: Upregulation of Extracellular Matrix Genes by Collagen-Derived Peptides

GenePeptide ConcentrationPercent Increase in Gene Expression (mean ± SE)p-value
COL1A1 0.01%108.4 ± 7.6%< 0.005
1%60.5 ± 7.9%< 0.005
ELN 0.01%35.2 ± 13.2%< 0.005
1%42.1 ± 10.1%< 0.005
VCAN 0.01%127.6 ± 7.0%< 0.005
1%81.2 ± 8.4%< 0.005

Data sourced from a study on normal human dermal fibroblasts treated for 24 hours.[1][2][3]

Table 2: Modulation of Senescence and Longevity-Associated Genes by Senotherapeutic Peptide 14

GeneFibroblast TypeTreatmentChange in Gene Expression
SIRT1 Aged HDFsPeptide 14Reduced
TGFBR1 HGPS and 41yr HDFsPeptide 14Significantly Decreased
FOXO3 HGPS HDFsPeptide 14Upregulated
RBL2 HGPS and 41yr HDFsPeptide 14Significantly Reduced

HGPS: Hutchinson-Gilford Progeria Syndrome; HDFs: Human Dermal Fibroblasts. Data derived from RNA-Seq and validated by RT-qPCR.[2][4]

Table 3: Synergistic Gene Activation by a Peptide-Niacinamide Combination

PathwayTreatmentKey Observation
NRF2-mediated Oxidative Stress Response Ac-PPYL, Pal-KTTKS, and NiacinamideSynergistic activation of downstream transcriptional targets

This table reflects the qualitative outcome of a microarray analysis on immortalized dermal fibroblasts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Gene Expression Analysis of Collagen-Derived Peptide Treatment
  • Cell Culture: Normal human dermal fibroblasts (NHDFn) were cultured.

  • Treatment: Cells were treated with collagen peptides at concentrations of 0.01% (100 µg/mL) and 1% (10,000 µg/mL) for 24 hours. An untreated control group was maintained in parallel.

  • RNA Extraction and cDNA Synthesis: Following treatment, total RNA was extracted from the fibroblasts. The extracted RNA was then reverse-transcribed into complementary DNA (cDNA).

  • Quantitative Real-Time PCR (RT-qPCR): The expression levels of COL1A1, ELN, and VCAN genes were quantified using RT-qPCR.

  • Data Analysis: Gene expression levels were calculated relative to the untreated control group. Statistical significance was determined using appropriate statistical tests (p < 0.005).

Transcriptomic Analysis of Senotherapeutic Peptide 14 Treatment
  • Cell Culture: Human dermal fibroblasts from healthy donors and individuals with Hutchinson-Gilford Progeria Syndrome (HGPS) were used.

  • Treatment: Fibroblasts were incubated with Peptide 14.

  • RNA Sequencing (RNA-Seq): Total RNA was isolated from the treated and control cells and subjected to RNA sequencing to obtain a global transcriptomic profile.

  • RT-qPCR Validation: The expression of key genes identified in the RNA-Seq analysis, such as SIRT1, TGFBR1, FOXO3, and RBL2, was validated using quantitative real-time PCR.

  • Bioinformatic Analysis: Pathway analysis was performed to identify the signaling pathways, such as the FoxO signaling pathway, that were significantly modulated by Peptide 14 treatment.

Microarray Profiling of Synergistic Peptide-Niacinamide Treatment
  • Cell Culture: Immortalized human dermal fibroblasts (BJ cells) were used.

  • Treatment: Cells were treated with a combination of Ac-PPYL (0.5 µg/mL), Pal-KTTKS (1.0 µg/mL), and niacinamide (500µM). Control groups with individual components were also included.

  • Microarray Analysis: Following treatment, RNA was extracted and subjected to microarray analysis to assess global changes in gene expression.

  • Bioinformatic Analysis: The microarray data was analyzed to identify genes that exhibited synergistic changes in expression in the combination treatment group compared to the individual controls. This analysis revealed the activation of the NRF2-mediated oxidative stress response pathway.

Signaling Pathways and Experimental Visualizations

To further elucidate the mechanisms of action of these peptides, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for transcriptomic analysis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_analysis Transcriptomic Analysis cluster_data_interpretation Data Interpretation fibroblasts Fibroblast Culture treatment Peptide Treatment fibroblasts->treatment control Control (Vehicle) fibroblasts->control rna_extraction RNA Extraction treatment->rna_extraction control->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_qpcr RT-qPCR cdna_synthesis->rt_qpcr rna_seq RNA-Seq cdna_synthesis->rna_seq microarray Microarray cdna_synthesis->microarray gene_expression Differential Gene Expression Analysis rt_qpcr->gene_expression rna_seq->gene_expression microarray->gene_expression pathway_analysis Pathway Analysis gene_expression->pathway_analysis

A typical experimental workflow for comparative transcriptomics.

foxo_pathway peptide14 Senotherapeutic Peptide 14 akt AKT peptide14->akt Inhibits sirt1 SIRT1 peptide14->sirt1 Reduces Expression foxo FOXO akt->foxo Phosphorylates (Inactivates) nucleus Nucleus foxo->nucleus Translocates to target_genes Target Genes (e.g., FOXO3) nucleus->target_genes Activates Transcription senescence Cellular Senescence target_genes->senescence Regulates sirt1->senescence Influences

Simplified FoxO signaling pathway modulated by Peptide 14.

nrf2_pathway peptides Ac-PPYL, Pal-KTTKS + Niacinamide ros Oxidative Stress peptides->ros Reduces keap1 KEAP1 ros->keap1 Inactivates nrf2 NRF2 keap1->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) nucleus->are Binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates Transcription

NRF2-mediated oxidative stress response pathway.

References

Designing Robust Clinical Trials for Topical Tetrapeptide-4 Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of dermo-cosmetics, tetrapeptides are emerging as promising active ingredients for anti-aging formulations. Tetrapeptide-4, a synthetic peptide composed of four amino acids, is noted for its potential to stimulate collagen synthesis and promote skin repair.[1] This guide provides a framework for designing robust clinical trials for topical this compound formulations, offering a comparative analysis of study designs, efficacy endpoints, and experimental protocols. Due to the limited availability of direct clinical trial data for this compound, this guide incorporates data from clinically tested tetrapeptides with similar mechanisms of action, such as Tetrapeptide-21 (GEKG) and Tetrapeptide-68, to provide a comprehensive and data-driven comparison.

Comparative Clinical Trial Design

A well-designed clinical trial is paramount to substantiating the anti-aging claims of a topical this compound formulation. The gold standard for clinical efficacy testing is the randomized, double-blind, placebo-controlled trial.

A typical study would involve healthy female subjects aged 35-65 with mild to moderate signs of facial aging, such as fine lines and wrinkles.[2][3] Participants would be randomly assigned to apply either the this compound formulation or a placebo vehicle twice daily for a period of 8 to 12 weeks.[2][3]

Key Study Design Parameters:

ParameterRecommendationRationale
Study Design Randomized, Double-Blind, Placebo-ControlledMinimizes bias and provides a high level of evidence.
Participant Population 30-60 healthy females, aged 35-65, with mild to moderate photodamageEnsures a relevant population for anti-aging claims.
Intervention Topical this compound formulation (e.g., 50-100 ppm) vs. Placebo (vehicle)Allows for the direct assessment of the active ingredient's efficacy.
Duration 8-12 weeksProvides sufficient time to observe measurable changes in skin parameters.
Primary Endpoints Investigator's Global Assessment (IGA) of wrinkles, fine lines, and skin firmness; Instrumental assessment of wrinkle depth and skin elasticity.A combination of expert clinical evaluation and objective measurements provides a comprehensive efficacy assessment.
Secondary Endpoints Subject self-assessment questionnaires; Instrumental measurement of skin hydration and transepidermal water loss (TEWL); Safety and tolerability assessments.Captures participant perception and assesses the product's effect on skin barrier function and its safety profile.

Efficacy and Safety Data Comparison

The following tables summarize expected efficacy and safety outcomes based on clinical trials of similar tetrapeptides.

Table 1: Comparison of Efficacy Endpoints for Topical Tetrapeptide Formulations vs. Placebo

Efficacy EndpointTetrapeptide Formulation (Expected Outcome)Placebo (Expected Outcome)Method of Assessment
Wrinkle Depth Reduction Significant reduction (e.g., 15-25% improvement from baseline)Minimal to no change3D Fringe Projection (e.g., PRIMOS)
Improvement in Skin Roughness Significant improvementMinimal to no changeImage analysis of silicone replicas
Increase in Skin Elasticity Significant improvement (e.g., 10-20% increase from baseline)Minimal to no changeCutometry
Investigator Global Assessment Statistically significant improvement in wrinkle and firmness scoresNo significant improvementStandardized photographic assessment by a blinded dermatologist
Subject Self-Assessment High percentage of subjects reporting visible improvement in wrinkles and skin textureLow percentage of subjects reporting improvementValidated questionnaires

Table 2: Safety and Tolerability Profile

Adverse EventTetrapeptide Formulation (Expected Incidence)Placebo (Expected Incidence)Method of Assessment
Erythema (Redness) Low and comparable to placeboLowDermatological assessment
Edema (Swelling) Low and comparable to placeboLowDermatological assessment
Pruritus (Itching) Low and comparable to placeboLowSubject-reported diaries
Stinging/Burning Sensation Low and comparable to placeboLowSubject-reported diaries

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of clinical trial results.

In Vitro Assessment of this compound Efficacy:

  • Human Dermal Fibroblast Culture: Primary human dermal fibroblasts are cultured and treated with varying concentrations of this compound.

  • Collagen Synthesis Assay: The production of collagen I and III is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) on the cell culture supernatant. This assay measures the amount of newly synthesized collagen released by the fibroblasts.

  • Gene Expression Analysis (RT-qPCR): The expression levels of genes related to extracellular matrix (ECM) proteins, such as COL1A1, COL3A1, and ELN (elastin), are measured using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). This provides insight into the peptide's mechanism of action at the genetic level.

In Vivo Clinical Assessment of Efficacy:

  • 3D Fringe Projection (e.g., PRIMOS): This non-invasive imaging technique is used to capture high-resolution 3D images of the skin surface. Specialized software then analyzes these images to quantify changes in wrinkle depth, volume, and skin roughness.

  • Cutometry: A suction-based instrument (Cutometer®) is used to measure the viscoelastic properties of the skin. It provides quantitative data on skin firmness and elasticity by measuring how the skin deforms under negative pressure and returns to its original state.

  • Corneometry: A Corneometer® measures the hydration level of the stratum corneum by assessing its electrical capacitance. This is a standard method for evaluating skin moisturization.

  • Transepidermal Water Loss (TEWL): A Tewameter® measures the rate of water evaporation from the skin surface, providing an indication of the skin barrier's integrity.

Plausible Signaling Pathway of this compound

As a signal peptide, this compound is believed to mimic fragments of extracellular matrix proteins, thereby stimulating fibroblasts to produce more collagen and other ECM components. This action is likely mediated through the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of collagen synthesis.

Tetrapeptide4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_synthesis Protein Synthesis Tetrapeptide4 Topical This compound TGFbR TGF-β Receptor (Type I/II) Tetrapeptide4->TGFbR Binds and Activates SMADs_inactive Inactive SMAD Complex TGFbR->SMADs_inactive Phosphorylates SMADs_active Active SMAD Complex SMADs_inactive->SMADs_active Activation DNA DNA SMADs_active->DNA Translocates to Nucleus and Binds to Promoter Regions mRNA mRNA (COL1A1, COL3A1) DNA->mRNA Gene Transcription Collagen Collagen I & III Synthesis mRNA->Collagen Translation

Plausible Signaling Pathway of this compound

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial of a topical anti-aging product like a this compound formulation.

Clinical_Trial_Workflow cluster_treatment Treatment Period (e.g., 12 Weeks) start Start protocol Protocol Development & IRB/Ethics Committee Approval start->protocol recruitment Subject Recruitment & Informed Consent protocol->recruitment screening Screening & Washout Period recruitment->screening randomization Randomization screening->randomization baseline Baseline Assessments (Week 0) randomization->baseline Both Arms treatment_group Treatment Group (this compound Formulation) randomization->treatment_group Arm A placebo_group Placebo Group (Vehicle) randomization->placebo_group Arm B follow_up_4 Follow-up Assessments (Week 4) baseline->follow_up_4 follow_up_8 Follow-up Assessments (Week 8) follow_up_4->follow_up_8 final_assessment Final Assessments (Week 12) follow_up_8->final_assessment data_analysis Data Analysis & Statistical Evaluation final_assessment->data_analysis report Final Report & Publication data_analysis->report end End report->end

Clinical Trial Workflow for a Topical Anti-Aging Product

Conclusion

While direct clinical data for this compound is not yet widely published, the existing evidence from similar tetrapeptides strongly supports its potential as an effective anti-aging ingredient. By employing rigorous, well-controlled clinical trial designs as outlined in this guide, researchers and drug development professionals can effectively substantiate the efficacy and safety of topical this compound formulations. The use of objective, instrumental measurements alongside clinical and self-assessments will provide the robust data package necessary for regulatory and marketing claims, ultimately advancing the development of innovative and evidence-based skincare solutions.

References

Safety Operating Guide

Navigating the Safe Disposal of Tetrapeptide-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible disposal of synthetic peptides like Tetrapeptide-4 is a critical aspect of laboratory safety and environmental stewardship. Due to the limited availability of specific toxicological data for many research-grade peptides, a cautious approach to waste management is essential. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols and environmental regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound if available. In the absence of a specific SDS, the peptide should be handled as a potentially hazardous substance. Adherence to standard laboratory safety practices, including the use of appropriate Personal Protective Equipment (PPE), is mandatory.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[1]

  • Lab Coat: A buttoned lab coat should be worn to protect against contamination of personal clothing.

All handling of this compound, especially in its powdered form, should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Procedures for this compound

The proper disposal method for this compound waste depends on its form (liquid or solid) and must align with institutional and local hazardous waste regulations. Hazardous chemicals should never be poured down the drain.

Liquid Waste Disposal:

  • Collection: Collect all liquid waste containing this compound, including unused solutions, reaction mixtures, and contaminated solvents, in a designated, leak-proof, and clearly labeled waste container. The container must be chemically compatible with the waste.

  • Neutralization: If a strong acid or base was used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0.

  • Storage: Store the sealed liquid waste container in a designated satellite accumulation area. This area should be at or near the point of waste generation.

Solid Waste Disposal:

  • Segregation: All solid waste contaminated with this compound must be segregated as hazardous waste. This includes:

    • Unused or expired lyophilized this compound.

    • Contaminated consumables such as pipette tips, tubes, vials, and gloves.

    • Absorbent materials used for cleaning up spills.

  • Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are often suitable.

  • Storage: Keep the solid waste container securely closed except when adding waste and store it in the designated satellite accumulation area.

Final Disposal:

Arrange for the pickup and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management service. Ensure all containers are properly labeled with their contents to facilitate safe handling and disposal.

Quantitative Data for Peptide Waste Management

The following table summarizes key quantitative parameters for common chemical decontamination methods that may be applicable to peptide toxins. It is crucial to test the compatibility of these methods with this compound and your experimental materials.

ParameterGuidelineSource(s)
Inactivation Solution (Sodium Hypochlorite) 0.5-1.0% final concentration for solutions; 6% solution for concentrated peptides.
Inactivation Contact Time Minimum of 20-60 minutes.
Neutralization pH Range Between 5.5 and 9.0.
Satellite Accumulation Area (SAA) Liquid Limit Maximum of 55 gallons of hazardous waste.
SAA Acutely Toxic Waste Limit Maximum of one quart of liquid or one kilogram of solid for P-listed waste.
SAA Storage Time Limit Up to 12 months, provided accumulation limits are not exceeded.

Experimental Protocols

General Decontamination Protocol for Labware:

  • Initial Rinse: Thoroughly rinse glassware and labware contaminated with this compound with an appropriate solvent to remove peptide residues.

  • Decontamination: Immerse the rinsed labware in a suitable decontamination solution (e.g., a 1% enzymatic detergent solution or a 0.5% sodium hypochlorite solution) for a minimum of 20-60 minutes.

  • Final Rinse: After decontamination, rinse the labware thoroughly with purified water.

  • Disposal: After decontamination, the glassware can typically be disposed of as regular broken glass or recycled according to institutional guidelines.

Disposal Process Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.

Tetrapeptide4_Disposal_Workflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_liquid_waste Liquid Waste Stream cluster_solid_waste Solid Waste Stream cluster_storage_disposal Storage and Final Disposal A Experiment with This compound B Identify Waste Type A->B C Collect in Labeled, Compatible Container B->C Liquid F Segregate Contaminated Solids (Gloves, Tips, Vials) B->F Solid D Optional: Inactivate (e.g., with NaOCl) C->D E Neutralize if Necessary (pH 5.5-9.0) D->E H Store in Designated Satellite Accumulation Area E->H G Collect in Labeled, Leak-Proof Container F->G G->H I Arrange for Pickup by EHS or Licensed Contractor H->I J Proper Disposal I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Tetrapeptide-4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as Tetrapeptide-4 is of paramount importance. This guide provides immediate safety protocols and operational plans for the handling and disposal of this compound to ensure a secure laboratory environment and maintain research integrity. Although specific toxicological data for this compound is not widely available, it should be handled with the care afforded to all laboratory chemicals with unknown hazards.[1]

Immediate Safety and Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following personal protective equipment is mandatory.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[2] Must meet appropriate safety standards (e.g., ANSI Z87.1).[2]
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly recommended for handling peptides. Consider double-gloving for added protection, especially when handling concentrated solutions. Gloves should be changed immediately if contaminated.
Respiratory Protection Respirator/Dust MaskNecessary when weighing or handling the lyophilized powder to avoid inhalation of fine particles. The type of respirator should be selected based on a risk assessment.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Receiving and Storage:

  • Upon receipt, inspect the package for any damage.

  • Store lyophilized this compound in a tightly sealed, light-protective, and desiccated container in a freezer, preferably at -20°C for long-term stability.

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.

Reconstitution and Aliquoting:

  • Handle the lyophilized powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.

  • Use a sterile, appropriate solvent for reconstitution. For many peptides, sterile, distilled water or a specific buffer is suitable. For more hydrophobic peptides, an organic solvent like DMSO may be necessary for initial dissolution, followed by dilution with an aqueous buffer.

  • To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes for storage.

  • Clearly label all aliquots with the peptide name, concentration, reconstitution date, and storage conditions.

  • For short-term storage, reconstituted peptides can be kept refrigerated (2°C to 8°C). For long-term storage, they should be frozen at -20°C or lower.

Disposal Plan

All materials that have come into contact with this compound should be treated as hazardous chemical waste. Proper segregation and disposal are crucial for laboratory safety and environmental compliance.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid waste, such as gloves, pipette tips, and empty vials, must be collected in a designated, clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of peptide solutions down the drain unless authorized by your institution's Environmental Health & Safety (EHS) department after appropriate inactivation.

Decontamination and Disposal:

  • For liquid waste, chemical inactivation may be required. A common method is to treat the peptide solution with a decontaminating agent like a 10% bleach solution, allowing for sufficient contact time (e.g., 30-60 minutes) to ensure deactivation.

  • After inactivation, the solution may need to be neutralized to a pH between 5.5 and 9.0 before disposal, in accordance with local regulations.

  • All hazardous waste must be disposed of through your institution's certified hazardous waste management service.

Experimental Protocols

While specific experimental protocols will vary, the following general workflow should be followed when handling this compound.

Tetrapeptide4_Handling_Workflow node_prep Preparation node_ppe Don PPE node_prep->node_ppe Proceed to node_handling Handling & Reconstitution node_ppe->node_handling Enter work area node_experiment Experimental Use node_handling->node_experiment Use in experiment node_disposal Waste Disposal node_experiment->node_disposal Generate waste node_cleanup Cleanup & Doff PPE node_disposal->node_cleanup After disposal

Caption: A generalized workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.